molecular formula C5H11N<br>C5H11N<br>CH2(CH2)4NH B6355638 Piperidine CAS No. 110-89-4

Piperidine

Cat. No.: B6355638
CAS No.: 110-89-4
M. Wt: 85.15 g/mol
InChI Key: NQRYJNQNLNOLGT-UHFFFAOYSA-N

Description

Piperidine is a simple six-membered heterocyclic amine with the molecular formula C5H11N and a molecular weight of 85.15 g·mol−1 . It is a clear liquid with a density of 0.930 g/mL at 20°C, a melting point of -11°C, and a boiling point of 106°C . As a fundamental building block in medicinal chemistry, the this compound moiety is one of the most significant synthetic fragments for designing new drugs and is present in more than twenty classes of pharmaceuticals . In pharmacological research, this compound and its derivatives demonstrate a broad and promising spectrum of biological activity. A key area of investigation is their potent anticancer potential. Studies have shown that this compound-based compounds can act as clinical agents against several cancer types, including breast, prostate, colon, lung, and ovarian cancers, both when used alone and in combination with novel drugs . The anticancer mechanism is multifaceted, involving the regulation of crucial signaling pathways essential for cancer cell survival and proliferation, such as STAT-3, NF-κB, and PI3k/Akt . Furthermore, these compounds can induce apoptosis in cancer cells through processes like the release of mitochondrial cytochrome c and the downregulation of Bcl-2 protein, leading to a high Bax:Bcl-2 ratio and subsequent activation of caspase enzymes . Beyond oncology, the this compound scaffold is integral to a wide range of therapeutic agents. It is a key structural component in various alkaloids with demonstrated biological activity, such as the main active component of black pepper, piperine . Synthetic this compound derivatives are also found in drugs for Alzheimer's disease therapy, antibiotics, analgesics, antipsychotics, and antioxidants . Handling and Safety: this compound is a highly flammable liquid (Flash point: 16°C) and is toxic by inhalation and in contact with skin . It is corrosive and causes burns. Appropriate safety measures must be followed, including keeping the compound away from sources of ignition, wearing suitable protective clothing and gloves, and using it in a well-ventilated area . Disclaimer: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-2-4-6-5-3-1/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRYJNQNLNOLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N, Array
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name PIPERIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4268
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name PIPERIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89014-30-2
Details Compound: Piperidine, homopolymer
Record name Piperidine, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89014-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6021165
Record name Piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Piperidine appears as a clear colorless liquid with a pepper-like odor. Less dense than water, but miscible in water. Will float on water. Flash point 37 °F. Melting point -15.8 °F (-9 °C). Boiling point 222.8 °F (106 °C). May severely irritate skin and eyes. May be toxic by ingestion and inhalation. Vapors heavier than air. Used to make rubber and as a solvent., Liquid, Colorless liquid with an amine odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow liquid; Ammoniacal, fishy, nauseating aroma
Record name PIPERIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4268
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Piperidine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1427
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Piperidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034301
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PIPERIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Piperidine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1596/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

223 °F at 760 mmHg (EPA, 1998), 106 °C at 760 mm Hg, 106.00 to 107.00 °C. @ 760.00 mm Hg, 106 °C
Details The Good Scents Company Information System
Record name PIPERIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4268
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details The Good Scents Company Information System
Record name PIPERIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/114
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details The Good Scents Company Information System
Record name Piperidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034301
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Details The Good Scents Company Information System
Record name PIPERIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

37.4 to 61 °F (EPA, 1998), 61 °F (16 °C) (closed cup), 16 °C c.c.
Details Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-99
Record name PIPERIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4268
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-99
Record name PIPERIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/114
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-99
Record name PIPERIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Miscible (NTP, 1992), Miscible in ethanol; soluble in ethyl ether, acetone, benzene, chloroform, Miscible in water, 1000 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, ether, Soluble (in ethanol)
Details Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992)
Record name PIPERIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4268
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992)
Record name PIPERIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/114
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992)
Record name Piperidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034301
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Details Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992)
Record name PIPERIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992)
Record name Piperidine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1596/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.8622 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8622 at 20 °C/4 °C, Relative density (water = 1): 0.86, 0.858-0.862
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338
Record name PIPERIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4268
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338
Record name PIPERIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/114
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338
Record name PIPERIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338
Record name Piperidine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1596/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.0 (Air = 1), Relative vapor density (air = 1): 3.0
Details Lewis, R.J. Sax's Dangerous Properties of Industrial Materials. 10th ed. Volumes 1-3 New York, NY: John Wiley & Sons Inc., 1999., p. V3: 2974
Record name PIPERIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4268
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Lewis, R.J. Sax's Dangerous Properties of Industrial Materials. 10th ed. Volumes 1-3 New York, NY: John Wiley & Sons Inc., 1999., p. V3: 2974
Record name PIPERIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/114
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Lewis, R.J. Sax's Dangerous Properties of Industrial Materials. 10th ed. Volumes 1-3 New York, NY: John Wiley & Sons Inc., 1999., p. V3: 2974
Record name PIPERIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

40 mmHg at 84.56 °F (EPA, 1998), 32.1 [mmHg], VP: 40 mm Hg at 29.2 °C, 32.1 mm Hg at 25 °C, Vapor pressure, kPa at 29.2 °C: 5.3
Details Yaws CL; Handbook of Vapor Pressure. Vol 3: C8-C28 Compounds. Houston, TX: Gulf Pub Co (1994)
Record name PIPERIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4268
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Yaws CL; Handbook of Vapor Pressure. Vol 3: C8-C28 Compounds. Houston, TX: Gulf Pub Co (1994)
Record name Piperidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1427
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details Yaws CL; Handbook of Vapor Pressure. Vol 3: C8-C28 Compounds. Houston, TX: Gulf Pub Co (1994)
Record name PIPERIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/114
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Yaws CL; Handbook of Vapor Pressure. Vol 3: C8-C28 Compounds. Houston, TX: Gulf Pub Co (1994)
Record name PIPERIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

CLEAR, COLORLESS LIQUID

CAS No.

110-89-4
Record name PIPERIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4268
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/piperidine-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Piperidine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.467
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67I85E138Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PIPERIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/114
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Piperidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034301
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PIPERIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

16 to 19 °F (EPA, 1998), -7 °C, -9 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338
Record name PIPERIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4268
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338
Record name PIPERIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/114
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338
Record name Piperidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034301
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1338
Record name PIPERIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0317
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

The Structural Core of Drug Design: An In-depth Technical Guide to Piperidine's Structure and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the structural and conformational behavior of key molecular scaffolds is paramount. The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1] Its prevalence is due to its favorable physicochemical properties and its conformational flexibility, which allows for precise three-dimensional orientation of substituents to optimize interactions with biological targets.[2][3] This technical guide provides a comprehensive analysis of the structure and conformation of this compound, integrating quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Fundamental Structure of this compound

This compound is a saturated heterocyclic amine with the molecular formula C₅H₁₁N.[4] Its six-membered ring is not planar and, to minimize angular and torsional strain, it predominantly adopts a chair conformation, analogous to cyclohexane (B81311).[5] The presence of the nitrogen atom, with its lone pair of electrons and associated proton, introduces unique conformational possibilities not seen in its carbocyclic counterpart.

Bond Lengths and Angles

Precise structural parameters of this compound have been determined using gas-phase electron diffraction and single-crystal X-ray crystallography. These data provide the foundational geometry of the this compound ring.

BondLength (Å) - Gas-Phase Electron DiffractionLength (Å) - X-ray Crystallography (150 K)[4]
C-N1.4731.479
C-C (avg.)1.5351.527
N-H1.0220.910
C-H (avg.)1.1100.990
AngleValue (°) - Gas-Phase Electron DiffractionValue (°) - X-ray Crystallography (150 K)[4]
C-N-C109.8111.5
C-C-N (avg.)110.5110.3
C-C-C (avg.)111.2111.0

Conformational Analysis of the this compound Ring

The conformational landscape of this compound is dominated by the chair form. However, the orientation of the N-H bond and the presence of substituents on the ring lead to a dynamic equilibrium between different conformers.

Chair Conformation and N-H Inversion

The this compound chair can exist in two distinct forms, differing in the orientation of the N-H bond, which can be either axial or equatorial. These two conformers are in rapid equilibrium through a process of ring inversion and nitrogen inversion.[4]

This compound Chair Conformation Equilibrium

The equatorial conformation of the N-H bond is generally more stable than the axial conformation. This preference is influenced by the solvent environment.

Conformational Energies

The relative stability of the axial and equatorial N-H conformers has been determined experimentally and computationally. The energy difference is a key parameter in understanding the conformational preferences of this compound and its derivatives.

Conformer PreferenceEnergy Difference (kcal/mol)Conditions
Equatorial N-H more stable~0.72Gas Phase[4]
Equatorial N-H more stable0.2 - 0.6Nonpolar Solvents
Axial N-H may be more stableVariesPolar Solvents[4]
Equatorial 2-methyl more stable1.8-
Axial 2-phenyl modest preference-1.0-
Axial 2-substituent (N-acylpiperidines)up to -3.2-[6]

The conformational free energies of 4-substituted piperidines are nearly identical to their cyclohexane analogs. However, for derivatives with polar 4-substituents, protonation of the nitrogen can lead to a stabilization of the axial conformer by approximately 0.7-0.8 kcal/mol.[7] In some cases, such as with fluorine, hydroxyl, and bromine substituents, this can even reverse the conformational preference, making the axial form more favorable upon protonation.[7]

Factors Influencing Conformation

The conformational equilibrium of substituted piperidines is a delicate balance of several factors, including steric and electronic effects, as well as the influence of the solvent.

Factors_Influencing_Conformation center This compound Conformational Equilibrium steric Steric Effects (A-value, 1,3-diaxial interactions) steric->center electronic Electronic Effects (Hyperconjugation, Dipole-Dipole) electronic->center solvent Solvent Effects (Polarity, Hydrogen Bonding) solvent->center substituents Nature of Substituents (Size, Electronegativity) substituents->center nitrogen Nitrogen Environment (Protonation, N-alkylation) nitrogen->center

Factors Influencing this compound Conformation

Experimental Protocols for Conformational Analysis

The determination of this compound conformation relies on a combination of spectroscopic and crystallographic techniques, often complemented by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of this compound derivatives in solution.

Methodology:

  • Sample Preparation: Dissolve the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton NMR spectrum.

    • Analyze the chemical shifts and coupling constants (³J values). Large coupling constants between vicinal protons are indicative of a diaxial relationship, which is characteristic of a chair conformation.

  • Nuclear Overhauser Effect (NOE) Spectroscopy:

    • Perform a 2D NOESY or ROESY experiment.

    • The presence of cross-peaks between protons that are close in space (e.g., 1,3-diaxial protons) provides definitive evidence for their spatial relationship and confirms the chair conformation.[4]

  • Variable Temperature NMR:

    • Acquire NMR spectra at a range of temperatures.

    • Changes in the spectra can be used to study the thermodynamics of the conformational equilibrium and calculate the energy barrier for ring inversion.[4]

Single-Crystal X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and conformational details.

Methodology:

  • Crystallization:

    • Grow a single crystal of the this compound derivative suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). For liquid samples like this compound itself, in-situ crystallization by flash-freezing followed by careful melting to a single seed crystal can be employed.[3][8]

  • Data Collection:

    • Mount the crystal on a goniometer head and place it on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain reflection intensities.

    • Solve the crystal structure using direct or Patterson methods to get an initial atomic model.

    • Refine the model against the experimental data to obtain the final, precise three-dimensional structure.

Computational Chemistry in this compound Conformation Analysis

Theoretical and computational methods are indispensable for understanding the structure-activity relationships of this compound-based compounds.[2]

Computational_Workflow cluster_input Input Generation cluster_conf_analysis Conformational Analysis cluster_docking Molecular Docking (Optional) cluster_output Output and Analysis start Initial 3D Structure of this compound Derivative conf_search Conformational Search (e.g., Monte Carlo, Molecular Dynamics) start->conf_search geom_opt Geometry Optimization (e.g., DFT, MP2) conf_search->geom_opt freq_calc Frequency Calculation (Confirm minima) geom_opt->freq_calc ligand_prep Prepare Ligand (Protonation, Charges) geom_opt->ligand_prep energies Relative Energies of Conformers freq_calc->energies properties Thermodynamic Properties freq_calc->properties receptor_prep Prepare Receptor (e.g., from PDB) docking Docking Simulation (e.g., AutoDock, Glide) receptor_prep->docking ligand_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis sar Structure-Activity Relationship (SAR) pose_analysis->sar energies->sar properties->sar

Computational Workflow for this compound Conformational Analysis

Protocol for Conformational Analysis using Gaussian:

  • Input File Preparation: Create an input file with the initial coordinates of the this compound derivative. Define the charge and multiplicity of the molecule.

  • Calculation Setup: Specify the level of theory (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ). Include keywords for geometry optimization (Opt) and frequency calculation (Freq).

  • Execution: Run the calculation using the Gaussian software package.

  • Analysis of Results:

    • Confirm convergence of the geometry optimization.

    • Verify that the frequency calculation yields no imaginary frequencies, indicating a true energy minimum.

    • Extract the optimized coordinates and calculated thermodynamic properties (e.g., Gibbs free energy) for each stable conformer.[2]

The Role of Conformation in Drug Development

The specific three-dimensional arrangement of substituents on the this compound ring is critical for its interaction with biological targets.[9] The conformational flexibility of the this compound scaffold allows it to adapt to the binding site of a receptor or enzyme.[3] Understanding and controlling the conformational preferences of this compound derivatives is a key strategy in rational drug design. For instance, in the development of treatments for neurodegenerative disorders like Alzheimer's disease, the this compound nucleus is a promising scaffold, and its conformation plays a crucial role in the activity of drug candidates such as Donepezil.[10] The conformation of a this compound-containing ligand can dictate its binding affinity and selectivity for a target protein.

Role of Conformation in Ligand-Receptor Binding

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperidine, a saturated heterocyclic amine, is a cornerstone in organic synthesis and medicinal chemistry. Its unique structural and electronic properties confer a versatile reactivity profile, making it a valuable building block in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other functional molecules. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, complete with detailed experimental protocols and visual representations of key reaction workflows.

Core Chemical and Physical Properties

This compound is a colorless liquid with a characteristic amine-like odor.[1][2] It is a six-membered ring containing five methylene (B1212753) units and one nitrogen atom.[3] Its physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular FormulaC₅H₁₁N[3]
Molar Mass85.15 g/mol [3]
Melting Point-7 to -9 °C (19 to 16 °F; 266 to 264 K)[1][2]
Boiling Point106 °C (223 °F; 379 K)[1][2]
Density0.862 g/mL[1]
pKa (of conjugate acid)11.12 - 11.22[3][4]
SolubilityMiscible with water, soluble in ethanol, ether, and chloroform.[3][5]

Key Aspects of this compound Reactivity

The reactivity of this compound is dominated by the lone pair of electrons on the nitrogen atom, which makes it a moderately strong base and a good nucleophile. Its key reactions include N-alkylation, N-acylation, and the formation of enamines.

N-Alkylation of this compound

N-alkylation is a fundamental transformation used to introduce alkyl groups onto the this compound nitrogen. This can be achieved through direct alkylation with alkyl halides or via reductive amination.

Experimental Protocol: Direct N-Alkylation with Benzyl (B1604629) Bromide

This protocol describes the synthesis of N-benzylthis compound.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (B1210297)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq.), anhydrous acetonitrile, and anhydrous potassium carbonate (2.0 eq.).

  • Stir the mixture at room temperature.

  • Slowly add benzyl bromide (1.1 eq.) to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude N-benzylthis compound, which can be further purified by column chromatography.[6][7]

N_Alkylation_Workflow reagents This compound, Benzyl Bromide, K₂CO₃, Acetonitrile reaction Reaction Setup (Round-bottom flask) reagents->reaction Add reagents reflux Reflux reaction->reflux Heat workup Aqueous Work-up (EtOAc/Water) reflux->workup Cool & Filter purification Purification (Column Chromatography) workup->purification Extract & Dry product N-Benzylthis compound purification->product

Workflow for the N-alkylation of this compound.

N-Acylation of this compound

N-acylation involves the reaction of this compound with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is typically fast and high-yielding.

Experimental Protocol: N-Acylation with Acetyl Chloride

This protocol describes the synthesis of 1-acetylthis compound.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq.) dropwise to the stirred solution via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-acetylthis compound.[8][9]

N_Acylation_Workflow reagents This compound, Acetyl Chloride, Triethylamine, DCM reaction Reaction Setup (0 °C) reagents->reaction Add reagents stir Stir at RT reaction->stir Warm to RT workup Aqueous Work-up (DCM/Water/NaHCO₃) stir->workup Quench with Water isolation Isolation workup->isolation Extract, Dry & Concentrate product 1-Acetylthis compound isolation->product

Workflow for the N-acylation of this compound.

Enamine Formation

This compound readily reacts with ketones and aldehydes to form enamines.[10] This reaction is a cornerstone of the Stork enamine alkylation, a powerful method for forming carbon-carbon bonds.

Experimental Protocol: Enamine Formation from Cyclohexanone (B45756)

This protocol describes the synthesis of 1-(cyclohex-1-en-1-yl)this compound.

Materials:

  • Cyclohexanone

  • This compound

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene (B28343)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add cyclohexanone (1.0 eq.), this compound (1.2 eq.), a catalytic amount of p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as it is formed.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the toluene solution with water to remove the catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude enamine, which can be used in subsequent reactions without further purification.[5][11]

Enamine_Formation_Workflow reagents Cyclohexanone, this compound, p-TsOH, Toluene reaction Reaction Setup (Dean-Stark) reagents->reaction Add reagents reflux Azeotropic Reflux reaction->reflux Heat workup Aqueous Work-up reflux->workup Cool & Wash isolation Isolation workup->isolation Dry & Concentrate product 1-(cyclohex-1-en-1-yl)this compound isolation->product

Workflow for enamine formation from this compound.

This compound in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[7][12][13] Its presence can confer favorable physicochemical properties, such as improved solubility and metabolic stability.[14] The versatility of this compound's reactivity allows for the facile introduction of various substituents, enabling the fine-tuning of a compound's pharmacological profile.[7] This makes this compound a critical building block in the development of new therapeutics across numerous disease areas.[12][13]

References

Synthesis of Piperidine from Pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of pyridine (B92270) into piperidine, a ubiquitous scaffold in pharmaceuticals and fine chemicals, is a cornerstone of synthetic chemistry. This technical guide provides a comprehensive overview of the core methodologies for this synthesis, with a focus on catalytic hydrogenation. It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development, offering a detailed examination of various catalytic systems, experimental protocols, and mechanistic insights. Quantitative data from key studies are summarized in comparative tables, and reaction pathways are visualized to facilitate a deeper understanding of the underlying chemical principles.

Introduction

This compound and its derivatives are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] The this compound ring is a key component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1][2] The most direct and atom-economical method for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[1][2] This process involves the addition of three molecules of hydrogen across the aromatic pyridine ring to yield the saturated this compound.[2]

While conceptually straightforward, the hydrogenation of pyridines presents several challenges. The inherent aromaticity of the pyridine ring necessitates potent catalytic systems, often requiring elevated temperatures and pressures.[1] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the this compound product can act as a catalyst poison, impeding the reaction.[1] For substituted pyridines, achieving high chemoselectivity—the reduction of the pyridine ring without affecting other sensitive functional groups—is a critical consideration. This guide delves into the various catalytic approaches developed to address these challenges, providing a detailed analysis of their performance and applicability.

Catalytic Systems for Pyridine Hydrogenation

The hydrogenation of pyridine can be achieved through several catalytic approaches, broadly categorized as heterogeneous, homogeneous, and electrocatalytic methods. The choice of catalyst and reaction conditions is paramount in achieving high yields and selectivity.

Heterogeneous Catalysis

Heterogeneous catalysis is the most prevalent approach, particularly in industrial settings, owing to the ease of catalyst separation and recycling.[2] Precious metal catalysts, especially those from the platinum group, are highly effective.

  • Ruthenium (Ru)-based Catalysts: Ruthenium, often supported on carbon (Ru/C), is a highly active catalyst for pyridine hydrogenation and can operate under relatively mild conditions. It is known for its good functional group tolerance.[3]

  • Rhodium (Rh)-based Catalysts: Rhodium catalysts, such as rhodium on carbon (Rh/C) and rhodium(III) oxide (Rh₂O₃), exhibit high activity, often allowing for hydrogenation at lower pressures compared to other systems.[2][4][5] Rh₂O₃ is a stable, commercially available catalyst that has demonstrated high efficacy for the reduction of a wide variety of unprotected pyridines under mild conditions.[4][5]

  • Platinum (Pt)-based Catalysts: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a versatile and mild catalyst effective for a range of substituted pyridines. It is typically employed in acidic solvents like glacial acetic acid, which enhances its activity.[1]

  • Palladium (Pd)-based Catalysts: Palladium on carbon (Pd/C) is a widely used and cost-effective catalyst. Its efficiency is often enhanced by the presence of an acidic additive, which protonates the pyridine ring and facilitates reduction.[2][6]

  • Nickel (Ni)-based Catalysts: Raney Nickel is a cost-effective catalyst used in industrial-scale hydrogenations. However, it typically requires harsher conditions (higher temperatures and pressures) compared to precious metal catalysts.[7][8]

Table 1: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation

CatalystSubstrateTemperature (°C)Pressure (bar H₂)SolventYield (%)Reference(s)
Ru/CPyridine10010Water>99[9]
Rh₂O₃Pyridine4052,2,2-Trifluoroethanol>99[4][7]
PtO₂Substituted PyridinesRoom Temperature50-70Glacial Acetic AcidHigh[1]
Pd/C4-PyridinecarboxamideRoom TemperatureAtmosphericMethanol / 1,2-dichloroethane99 (as HCl salt)[10]
Raney Ni2,6-DimethylpyridineRoom Temperature~4Aqueous HClHigh[8]
Homogeneous Catalysis

Homogeneous catalysts offer high selectivity and activity under mild conditions, though their separation from the product can be challenging.

  • Rhodium and Iridium Complexes: Organometallic complexes of rhodium and iridium have been explored for pyridine hydrogenation. Iridium-based catalysts, in particular, have shown excellent chemoselectivity for reducing pyridines while preserving sensitive functional groups.[2]

Electrocatalytic Hydrogenation

This emerging technique utilizes an electric current to drive the hydrogenation at ambient temperature and pressure, presenting a potentially safer and more sustainable alternative to high-pressure gas systems.[11] A carbon-supported rhodium catalyst has been used to achieve quantitative conversion of pyridine to this compound with high current efficiency.[11][12]

Metal-Free Catalysis

A notable metal-free approach involves the use of borane (B79455) catalysts that form a "frustrated Lewis pair" (FLP) with pyridine.[13][14][15][16] This FLP is capable of activating molecular hydrogen and facilitating a stepwise hydrogenation to this compound.[13]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments cited in the literature.

Protocol 1: Hydrogenation using Platinum(IV) Oxide (PtO₂) in Acetic Acid

This protocol is adapted from methodologies for the hydrogenation of substituted pyridines using Adams' catalyst.[1][2]

Materials:

  • Substituted Pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial Acetic Acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) or other suitable extraction solvent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL).

  • Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[1]

    • Begin vigorous stirring and maintain the reaction at room temperature.

  • Work-up:

    • Once the reaction is complete (monitored by TLC or GC-MS), stop the stirring and carefully vent the excess hydrogen gas.

    • Purge the reactor with inert gas.

    • Open the reactor and dilute the reaction mixture with ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.

    • Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound derivative.

  • Purification: Purify the crude product as necessary by distillation or column chromatography.

Protocol 2: Hydrogenation using Rhodium(III) Oxide (Rh₂O₃)

This protocol is based on the mild hydrogenation of functionalized pyridines.[4][7]

Materials:

  • Pyridine substrate (0.8 mmol)

  • Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)

  • Hydrogen gas (high purity)

  • Autoclave reactor

Procedure:

  • Reactor Setup: In a vial suitable for a high-pressure reactor, combine the pyridine substrate (0.8 mmol) and Rh₂O₃ (1.0 mg, 0.5 mol%).

  • Solvent Addition: Add anhydrous TFE (1 mL) to the vial and briefly flush with nitrogen.

  • Reaction Execution:

    • Place the vial inside an autoclave.

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the autoclave to 5 bar with hydrogen gas.

    • Heat the reaction mixture to 40 °C and stir for 16 hours.[2]

  • Work-up and Analysis:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • The reaction mixture can be analyzed directly by NMR spectroscopy using an internal standard to determine the yield.

    • For isolation, the catalyst can be removed by filtration through a pad of Celite®, and the solvent can be removed under reduced pressure.

Protocol 3: Electrocatalytic Hydrogenation using Rhodium on Carbon (Rh/C)

This protocol describes the electrochemical reduction of pyridine in an anion-exchange membrane (AEM) electrolyzer.[11][17]

Materials:

  • Pyridine

  • Rhodium on carbon (Rh/C) catalyst

  • Anion-exchange membrane (AEM)

  • Dimensionally stable anode (DSA)

  • Aqueous electrolyte

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyzer Assembly: Construct a zero-gap AEM electrolyzer by sandwiching the AEM between the Rh/C cathode and the DSA anode.

  • Pre-electrolysis: Perform electrolysis using deionized water as the catholyte prior to the introduction of pyridine. This step improves current efficiency and reproducibility.

  • Reaction Execution:

    • Inject a 100 mM aqueous solution of pyridine into the cathodic chamber.

    • Perform constant-current electrolysis at a current density of, for example, 25 mA cm⁻².

  • Work-up and Analysis:

    • The product-containing solution from the cathode outlet is collected.

    • The concentration of this compound and any remaining pyridine can be determined by gas chromatography or NMR spectroscopy.

Reaction Mechanisms and Pathways

The hydrogenation of pyridine to this compound is a stepwise process involving the sequential addition of hydrogen atoms to the aromatic ring. This process typically proceeds through dihydropyridine (B1217469) and tetrahydropyridine (B1245486) intermediates.

Heterogeneous Catalytic Hydrogenation Pathway

The generally accepted mechanism for heterogeneous catalytic hydrogenation involves the adsorption of both pyridine and hydrogen onto the catalyst surface. The reaction then proceeds through a series of hydrogenation steps.

G Pyridine Pyridine Adsorbed_Pyridine Adsorbed Pyridine on Catalyst Surface Pyridine->Adsorbed_Pyridine Adsorption Dihydropyridine Dihydropyridine (Intermediate) Adsorbed_Pyridine->Dihydropyridine + 2[H] Tetrahydropyridine Tetrahydropyridine (Intermediate) Dihydropyridine->Tetrahydropyridine + 2[H] This compound This compound (Product) Tetrahydropyridine->this compound + 2[H] H2 H₂ Catalyst Catalyst Surface H2->Catalyst Adsorption & Dissociation G cluster_0 H₂ Activation cluster_1 Pyridine Reduction cluster_2 Further Hydrogenation FLP Frustrated Lewis Pair (Lewis Acid + Lewis Base) Activated_H2 [H⁺][H⁻]-FLP Adduct FLP->Activated_H2 Heterolytic Cleavage H2 H₂ H2->FLP Pyridine Pyridine Pyridinium_Hydride Pyridinium Hydride Intermediate Pyridine->Pyridinium_Hydride + [H⁺] from FLP Dihydropyridine Dihydropyridine Pyridinium_Hydride->Dihydropyridine + [H⁻] from FLP Dihydropyridine_2 Dihydropyridine This compound This compound Dihydropyridine_2->this compound Stepwise Hydrogenation (repeats H₂ activation and reduction) G Start Start Reactor_Setup Reactor Setup: Add Pyridine, Solvent, and Catalyst Start->Reactor_Setup Sealing_Purging Seal Reactor and Purge with Inert Gas Reactor_Setup->Sealing_Purging Hydrogenation Pressurize with H₂ and Run Reaction (Stirring at Set Temperature and Time) Sealing_Purging->Hydrogenation Depressurization Cool, Vent H₂, and Purge with Inert Gas Hydrogenation->Depressurization Filtration Filter to Remove Catalyst Depressurization->Filtration Workup Aqueous Workup and Extraction Filtration->Workup Drying_Concentration Dry and Concentrate Organic Phase Workup->Drying_Concentration Purification Purification (Distillation or Chromatography) Drying_Concentration->Purification Analysis Characterization of this compound (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

A Technical Guide to the Natural Sources of Piperidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a fundamental structural motif found in a vast array of natural products and pharmaceuticals.[1][2] this compound alkaloids, isolated from diverse natural sources such as plants, microorganisms, and marine organisms, exhibit a remarkable spectrum of biological activities, making them a fertile ground for drug discovery and development.[2][3] This technical guide provides an in-depth exploration of the natural origins of these compounds, quantitative data on their prevalence, detailed experimental methodologies for their study, and insights into their associated signaling pathways.

Natural Sources of this compound Alkaloids

This compound alkaloids are widely distributed in nature. While they are most famously associated with the plant kingdom, marine organisms and even insects have been identified as sources.

Plant Kingdom: A multitude of plant families are known to produce this compound alkaloids.[4]

  • Piperaceae (Pepper Family): This family is a rich source, with black pepper (Piper nigrum) and long pepper (Piper longum) being the most well-known for producing piperine .[5] Piperine is responsible for the pungency of black pepper and has numerous reported pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[5][6]

  • Pinaceae (Pine Family): Various species of Pine (Pinus) and Spruce (Picea) produce a series of 2,6-disubstituted this compound alkaloids.[7][8][9] Pines tend to contain cis-disubstituted piperidines, while spruces contain both cis- and trans-isomers.[9] Examples include (-)-pinidine and pinidinol.[8] The total alkaloid content in these trees can range from 0.03% to 0.08% of the fresh weight.[8]

  • Campanulaceae (Bellflower Family): The genus Lobelia, particularly Indian tobacco (Lobelia inflata), is a significant source of lobeline .[10][11] Lobeline, which can be present in concentrations up to 0.5% in the plant, interacts with nicotinic acetylcholine (B1216132) receptors and has been investigated for its potential in treating drug addiction.[12][13]

  • Fabaceae (Legume Family): Species within the Cassia (now Senna) and Prosopis genera are known producers of this compound alkaloids. Cassia spectabilis is a source of (-)-cassine and (-)-spectaline.[14][15] The genus Prosopis, or mesquite, contains complex alkaloids like juliprosopine, which has demonstrated neurotoxic, antimicrobial, and antimalarial properties.[16][17][18]

  • Punicaceae (Pomegranate Family): The bark of the pomegranate tree (Punica granatum) contains several this compound alkaloids, including pelletierine, pseudopelletierine, and N-methylpelletierine.[19][20] This mixture of alkaloids has traditionally been used for its activity against intestinal tapeworms.[19]

  • Other Plant Sources: Other notable plant sources include poison hemlock (Conium maculatum), which produces the highly toxic coniine, and white mulberry (Morus alba), a source of the potent α-glycosidase inhibitor 1-deoxynojirimycin.[4]

Marine Organisms: The marine environment is another prolific source of structurally unique this compound alkaloids.

  • Marine Sponges: Sponges of the order Haplosclerida are known to produce complex tetracyclic bis-piperidine alkaloids which exhibit significant antiproliferative activities.[3] A new piperidone alkaloid, dysidone A, was recently isolated from a sponge of the genus Dysidea.[21]

  • Tunicates: These marine invertebrates have also yielded bioactive this compound compounds.[22]

Other Sources:

  • Geopropolis: this compound alkaloids have been detected in the geopropolis of the stingless bee Scaptotrigona bipunctata.[5]

Quantitative Analysis of this compound Alkaloids in Natural Sources

The concentration of this compound alkaloids can vary significantly depending on the species, plant part, and environmental conditions. The following table summarizes reported quantitative data for select alkaloids.

AlkaloidNatural SourcePlant PartConcentration/YieldCitation(s)
Total this compound Alkaloids Pinus and Picea speciesNeedles, Wood, Roots0.03% - 0.08% (fresh weight)[8]
Lobeline Lobelia inflataLeaves, SeedsUp to 0.5%[12]
Piperine Piper nigrum / P. longumSeeds/Fruit2% - 7.4%[23]
Alkaloid Extract Lobelia inflataWhole Plant41.67 ± 8.22 mg/g[13]
Alkaloid Extract Lobelia Tincture-9.83 ± 1.11 mg/g[13]

Pharmacological Properties and Signaling Pathways

This compound alkaloids exhibit a wide range of pharmacological effects, making them valuable lead compounds in drug discovery.[2][24] Their activities include anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[2][5]

Anticancer Mechanisms of Piperine: Piperine, a major alkaloid from Piper nigrum, has been shown to exert anticancer effects by modulating several crucial signaling pathways essential for cancer cell proliferation, survival, and migration.[6] One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and inflammation. Piperine has been shown to inhibit this pathway, leading to the suppression of cancer cell growth and induction of apoptosis.

G cluster_stimulus External Stimulus (e.g., IL-6) cluster_pathway NF-κB Signaling Pathway Stimulus Pro-inflammatory Cytokines (e.g., IL-6) IKK IKK Complex Stimulus->IKK Piperine Piperine Piperine->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_complex NF-κB (p65/p50) (Inactive) NFkB_active NF-κB (p65/p50) (Active) NFkB_complex->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis, Inflammation) Nucleus->Gene_Expression Induces

Caption: Piperine's inhibition of the NF-κB signaling pathway.

Experimental Protocols

The extraction, isolation, and characterization of this compound alkaloids from natural sources involve a series of established chemical procedures.

General Biosynthesis of the this compound Ring

The core this compound ring in many alkaloids, such as those found in Lobelia, is derived from the amino acid L-lysine. The biosynthetic pathway involves the decarboxylation of lysine (B10760008) to form cadaverine, which then undergoes a series of enzymatic reactions, including deamination and oxidation, to cyclize into the piperidinium (B107235) cation. This core structure is then further modified to produce the diverse array of this compound alkaloids observed in nature.[13]

G Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Piperidinium Δ¹-Piperideine (Piperidinium Cation) Cadaverine->Piperidinium Deamination, Oxidation, Cyclization Alkaloids This compound Alkaloids (e.g., Lobeline) Piperidinium->Alkaloids Further Biosynthetic Steps (e.g., condensation with phenylpropanoid derivatives)

Caption: Biosynthetic origin of the this compound ring from L-lysine.

Protocol 1: General Extraction and Isolation of this compound Alkaloids

This protocol describes a general acid-base liquid-liquid extraction method, which is highly effective for isolating basic compounds like alkaloids from a complex plant matrix.[13][25]

1. Sample Preparation and Defatting:

  • Grind the dried plant material (e.g., seeds, leaves, bark) into a fine powder.

  • To remove non-polar constituents like fats and waxes, perform a preliminary extraction with a non-polar solvent (e.g., n-hexane or petroleum ether) for 12-24 hours.[26][27] Discard the non-polar extract.

2. Ethanolic Extraction:

  • Extract the defatted plant powder with 95% ethanol (B145695) using a reflux apparatus for 2-4 hours.[26] This step extracts a broad range of compounds, including the alkaloids.

  • Cool the mixture and filter to separate the ethanolic extract from the plant residue.

  • Concentrate the ethanolic extract using a rotary evaporator to reduce the volume.

3. Acid-Base Liquid-Liquid Partitioning:

  • Dissolve the concentrated extract in a 0.1 N aqueous HCl solution. This protonates the basic alkaloids, making them soluble in the aqueous phase.

  • Wash the acidic aqueous solution with an immiscible organic solvent (e.g., dichloromethane (B109758) or chloroform) to remove neutral and acidic impurities. Discard the organic layer.

  • Make the aqueous layer basic (pH > 9) by slowly adding a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH).[1][25] This deprotonates the alkaloids, making them less water-soluble.

  • Extract the now basic aqueous solution multiple times with an organic solvent (e.g., dichloromethane or chloroform). The deprotonated alkaloids will partition into the organic phase.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

4. Purification:

  • The crude alkaloid fraction can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or High-Performance Liquid Chromatography (HPLC).[25]

Protocol 2: Analytical Characterization

Once isolated, the structure and quantity of this compound alkaloids are determined using various analytical techniques.[1][28]

  • High-Performance Liquid Chromatography (HPLC): A robust method for both quantification and purification. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and a pH-controlled aqueous buffer.[28] Detection is often performed using a UV/Vis or Photodiode Array (PDA) detector.[28]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile this compound compounds. It combines the separation power of GC with the identification capabilities of MS.[1] Non-volatile alkaloids may require a derivatization step to increase their volatility.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method ideal for identifying and quantifying alkaloids in complex mixtures, even at trace levels.[13][29] Electrospray ionization (ESI) is a common soft ionization technique used for this purpose.[15] Fragmentation patterns obtained from MS/MS experiments provide valuable structural information.[1][15]

G cluster_prep Sample Preparation cluster_iso Isolation cluster_char Purification & Characterization Start Dried & Ground Natural Source Defat Defatting (n-Hexane) Start->Defat Extract Ethanolic Extraction (Reflux) Defat->Extract Acidify Acidification (0.1N HCl) & Organic Wash Extract->Acidify Basify Basification (NH₄OH) & Organic Extraction (DCM) Acidify->Basify Crude Crude Alkaloid Fraction Basify->Crude Purify Purification (Column Chromatography/HPLC) Crude->Purify Pure Pure this compound Alkaloid(s) Purify->Pure Analyze Structural Elucidation & Quantification (LC-MS/MS, GC-MS, NMR) Pure->Analyze

Caption: General experimental workflow for this compound alkaloid isolation.

References

The Cornerstone of Heterocyclic Chemistry: A Technical Guide to the Discovery and Synthesis of Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine, a saturated six-membered heterocycle containing a nitrogen atom, stands as a paramount structural motif in the landscape of organic chemistry and drug discovery. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its significance.[1][2] This technical guide provides an in-depth exploration of the historical discovery of this compound and the evolution of its synthetic methodologies, offering a comprehensive resource for professionals in the chemical and pharmaceutical sciences. The this compound scaffold is a key component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1][3][4]

The Genesis of a Moiety: The Discovery of this compound

The story of this compound begins in the mid-19th century, a period of burgeoning exploration in the field of natural product chemistry. The pungent alkaloid piperine (B192125), responsible for the characteristic spiciness of black pepper (Piper nigrum), was the subject of investigation that led to the isolation of its heterocyclic core.

In 1850, the Scottish chemist Thomas Anderson first reported the isolation of a new organic base.[5][6] He obtained this compound by reacting piperine with nitric acid.[5][6][7] Independently, in 1852, the French chemist Auguste Cahours also isolated the same substance through a similar degradation of piperine and bestowed upon it the name "this compound," derived from the Latin word for pepper, piper.[5][6] This discovery marked a significant milestone, unveiling a fundamental heterocyclic system that would become a cornerstone of organic synthesis and medicinal chemistry.

The structural elucidation of this compound and its relationship to piperine paved the way for further investigations into the chemistry of alkaloids and other nitrogen-containing natural products. A landmark achievement in this era was the first total synthesis of a natural alkaloid containing the this compound ring, (±)-coniine, by Albert Ladenburg in 1886.[7] Coniine is the toxic component of poison hemlock, famously associated with the death of Socrates.[7] Ladenburg's synthesis was a monumental feat that not only confirmed the structure of coniine but also solidified the importance of this compound in the architecture of complex natural molecules.[7]

Discovery_Timeline cluster_1800s 19th Century d1819 1819 Piperine discovered by Hans Christian Ørsted d1850 1850 Thomas Anderson isolates this compound from piperine d1819->d1850 Leads to investigation d1852 1852 Auguste Cahours independently isolates and names this compound d1886 1886 Albert Ladenburg completes the first total synthesis of (±)-coniine d1852->d1886 Structural understanding enables synthesis Hydrogenation_Workflow Pyridine Pyridine Reactor High-Pressure Reactor Pyridine->Reactor Hydrogen Hydrogen Gas (H2) Hydrogen->Reactor Catalyst Catalyst (e.g., Pd/C, PtO2, Rh/C, MoS2) Catalyst->Reactor This compound This compound Reactor->this compound Hydrogenation Purification Purification (Distillation or Chromatography) This compound->Purification Synthesis_Pathways Pyridine Pyridine This compound This compound Pyridine->this compound Catalytic Hydrogenation (e.g., Pd/C, H₂) Pyridine->this compound Birch Reduction (Na, EtOH) Substituted_Pyridines Substituted Pyridines Substituted_Piperidines Substituted Piperidines Substituted_Pyridines->Substituted_Piperidines Catalytic Hydrogenation Acyclic_Precursors Acyclic Precursors Acyclic_Precursors->Substituted_Piperidines Intramolecular Cyclization

References

The Piperidine Scaffold: A Technical Guide to its Enduring Impact on Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in over seventy commercially available drugs is a testament to its remarkable versatility and favorable physicochemical properties.[1] From potent analgesics to life-saving anticancer agents and treatments for complex central nervous system (CNS) disorders, the this compound scaffold has been integral to major pharmacological advancements.[1][2][3]

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound analogues. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways to facilitate further exploration and innovation in this critical area of drug discovery.

Synthesis of Functionalized this compound Analogues

The synthetic accessibility of the this compound core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.[4] A variety of synthetic strategies have been developed to construct and functionalize the this compound ring.

General Synthetic Workflow

A common approach to synthesizing substituted piperidines involves a multi-step process that often begins with the formation of a dihydropyridinone intermediate, followed by reduction and subsequent functionalization.

G cluster_0 Core Synthesis cluster_1 Functionalization Starting Materials Starting Materials Dihydropyridinone Formation Dihydropyridinone Formation Starting Materials->Dihydropyridinone Formation Cyclization Reduction Reduction Dihydropyridinone Formation->Reduction e.g., NaBH4 This compound Core This compound Core Reduction->this compound Core Functionalization Functionalization This compound Core->Functionalization N-alkylation, acylation, etc. Purification Purification Functionalization->Purification Chromatography Final this compound Analogue Final this compound Analogue Purification->Final this compound Analogue

Caption: Generalized workflow for the synthesis of functionalized this compound analogues.

Experimental Protocols

One-Pot Synthesis of 2,6-disubstituted Nonsymmetrical Piperid-4-ones

This protocol describes a four-component condensation reaction for the synthesis of functionalized piperid-4-ones.

  • Materials: Tosyl imine (1.0 equiv), Methanol (B129727) (MeOH), Titanium tetrachloride (TiCl₄), Diketene (B1670635) (1.2 equiv), Aldehyde (1.0 equiv), Potassium carbonate (K₂CO₃).

  • Procedure:

    • To a solution of a tosyl imine in methanol, add titanium tetrachloride at a controlled temperature.

    • Add diketene to the reaction mixture.

    • Monitor the consumption of starting materials using Thin Layer Chromatography (TLC).

    • Upon completion, introduce an aldehyde to the flask.

    • The reaction is stirred until completion.

    • The resulting mixture of cis/trans-diastereomers can be converted to a single 2,6-cis-diastereomer through epimerization with potassium carbonate.

    • The crude product is purified by flash column chromatography.

Tandem Protocol for N-Substituted Piperidines from Halogenated Amides

  • Materials: Secondary halogenated amide (1.0 equiv), Anhydrous dichloromethane (B109758) (CH₂Cl₂), 2-Fluoropyridine (B1216828) (1.2 equiv), Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O, 1.1 equiv), Methanol (MeOH), Sodium borohydride (B1222165) (NaBH₄, 2.0 equiv), Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the secondary halogenated amide in anhydrous dichloromethane.

    • Add 2-fluoropyridine to the solution.

    • Cool the mixture to -78 °C using a dry ice/acetone bath.

    • Add trifluoromethanesulfonic anhydride dropwise and stir for 30 minutes.

    • Add methanol followed by sodium borohydride.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

This compound Analogues in Central Nervous System (CNS) Drug Discovery

The this compound scaffold is a privileged structure in CNS drug discovery due to its ability to cross the blood-brain barrier and interact with various neuronal targets.

Prominent this compound-Containing CNS Drugs
DrugTherapeutic ClassPrimary Target(s)Binding Affinity (Ki, nM)Functional Potency (IC50/EC50, nM)
Donepezil Acetylcholinesterase InhibitorAcetylcholinesterase (AChE)Not typically reported as Ki0.03 ± 0.07 µM (for AChE inhibition)[5]
Risperidone Atypical AntipsychoticDopamine (B1211576) D2 Receptor3.13-
Serotonin 5-HT2A Receptor0.16-
Haloperidol Typical AntipsychoticDopamine D2 Receptor1.5-
Methylphenidate StimulantDopamine Transporter (DAT)High affinity (values vary)-
Norepinephrine Transporter (NET)High affinity (values vary)-
Key Signaling Pathways in CNS Drug Action

Acetylcholinesterase (AChE) Inhibition

Inhibition of AChE is a primary strategy for treating Alzheimer's disease. By preventing the breakdown of acetylcholine, AChE inhibitors increase the levels of this neurotransmitter in the synaptic cleft, enhancing cholinergic neurotransmission.[6][7]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle Synthesis ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor ACh_synapse->AChR Binding AChE->Choline Recycling Signal_Transduction Signal Transduction AChR->Signal_Transduction Donepezil Donepezil Donepezil->AChE Inhibition

Caption: Acetylcholinesterase role in cholinergic transmission and its inhibition.

Dopamine D2 Receptor Antagonism

Antipsychotic drugs often target dopamine D2 receptors. By blocking these receptors, they modulate dopaminergic signaling, which is implicated in the pathophysiology of psychosis.[8]

Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Antipsychotics Risperidone, Haloperidol Antipsychotics->D2_Receptor Antagonizes

Caption: Inhibitory signaling of the Dopamine D2 receptor and its antagonism.

Experimental Protocols for CNS Targets

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [9][10]

  • Principle: This colorimetric assay measures the activity of AChE by detecting the product of acetylthiocholine (B1193921) hydrolysis, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound.

  • Materials: Acetylcholinesterase (AChE), Acetylthiocholine iodide (ATChI), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), Phosphate (B84403) buffer (pH 8.0), Test compounds (e.g., Donepezil).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add phosphate buffer, the test compound dilutions, and the AChE enzyme solution.

    • Pre-incubate the plate.

    • Add the DTNB solution to all wells.

    • Initiate the reaction by adding the ATChI substrate solution.

    • Measure the absorbance at 412 nm kinetically.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min). The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control rate. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Dopamine D2 Receptor Radioligand Binding Assay [11][12]

  • Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the dopamine D2 receptor.

  • Materials: Membrane preparations from cells expressing dopamine D2 receptors, Radioligand (e.g., [³H]Spiperone), Unlabeled test compound (e.g., Haloperidol), Assay buffer, Scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of the unlabeled test compound.

    • In a 96-well plate, set up reactions for total binding (radioligand only), non-specific binding (radioligand + high concentration of an unlabeled ligand), and competitive binding (radioligand + test compound dilutions).

    • Incubate the plate to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The Ki value, representing the affinity of the test compound for the receptor, is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

This compound Analogues in Anticancer Drug Discovery

The this compound scaffold is a key component in numerous anticancer agents, contributing to their ability to induce apoptosis and inhibit cell proliferation.[2][13]

Cytotoxic Activity of this compound Derivatives
DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[14]
MDA-MB-231Breast (ER-)1.2 ± 0.12[14]
Compound 17a PC3Prostate0.81[15]
MGC803Gastric1.09
MCF-7Breast1.30
B4125 Various-mean IC50 of 0.48 µg/ml[16]
This compound-dihydropyridine hybrid A-549Lung15.94 to 48.04[15]
MCF-7Breast24.68 to 59.12[15]
Highly functionalized piperidines PC-3ProstateGI50 ≤ 25 µg·mL⁻¹[17]
PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development.[1][18][19]

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets Phosphorylates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation Anticancer_Drug This compound-based Inhibitor Anticancer_Drug->PI3K Inhibits Anticancer_Drug->Akt Inhibits

Caption: The PI3K/Akt signaling pathway and potential points of inhibition by anticancer drugs.

Experimental Protocol for Cytotoxicity Assessment

MTT Cell Viability Assay [20][21]

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.

  • Materials: Cancer cell line (e.g., MCF-7, A549), Cell culture medium, Test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

The this compound scaffold continues to be a highly privileged and versatile motif in drug discovery. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have solidified its importance in the development of therapeutics for CNS disorders, cancer, and other diseases. The comprehensive data, protocols, and pathway visualizations provided in this guide aim to empower researchers to further harness the potential of this compound analogues in the ongoing quest for novel and more effective medicines. The continued exploration of structure-activity relationships and the application of modern synthetic methodologies will undoubtedly lead to the discovery of new generations of this compound-based drugs with improved efficacy and safety profiles.

References

Spectroscopic Analysis of Piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of piperidine, a fundamental heterocyclic amine widely incorporated as a scaffold in numerous pharmaceuticals. Understanding its spectroscopic signature is crucial for structural elucidation, purity assessment, and quality control in drug discovery and development. This document details the principles, experimental protocols, and data interpretation for the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Raman spectroscopy of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Data Presentation: ¹H and ¹³C NMR of this compound

The following table summarizes the typical chemical shifts (δ) for this compound in deuterated chloroform (B151607) (CDCl₃).

Nucleus Position Chemical Shift (δ) in ppm Multiplicity
¹HH-1 (N-H)~2.18Broad Singlet
¹HH-2, H-6 (α-CH₂)~2.79[1][2]Triplet
¹HH-3, H-5 (β-CH₂)~1.53[2]Multiplet
¹HH-4 (γ-CH₂)~1.58 - 1.46[2]Multiplet
¹³CC-2, C-6 (α-C)47.0[1]
¹³CC-3, C-5 (β-C)27.2[1]
¹³CC-4 (γ-C)25.2[1]
Experimental Protocol: NMR Analysis

A general protocol for obtaining ¹H and ¹³C NMR spectra of a this compound sample is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR and transfer it to a clean, dry vial.[3]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)).[3]

    • Vortex the vial until the sample is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3]

    • Using a pipette, transfer the solution to a 5 mm NMR tube.[3]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.[3]

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[3]

    • Shim the magnetic field to achieve homogeneity.[3]

    • For ¹H NMR: Acquire the spectrum using typical parameters such as a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.[3]

    • For ¹³C NMR: Acquire the proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio. Use a pulse angle of 30-45° and a relaxation delay of 2-5 seconds.[4]

  • Data Processing:

    • Apply a Fourier transform to the raw Free Induction Decay (FID) data.[4]

    • Perform phase correction and baseline correction.[4]

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh this compound Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID Data lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference

A streamlined workflow for conducting NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation: Characteristic IR Absorptions of this compound

The following table summarizes the key IR absorption bands for this compound.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3280-3350N-H stretchMedium
~2930-2960C-H stretch (asymmetric)Strong
~2850-2860C-H stretch (symmetric)Strong
~1440-1470C-H bend (scissoring)Medium
~1000-1200C-N stretchMedium-Strong
~800-900N-H bend (out-of-plane)Broad, Medium

Note: The exact positions and intensities of the peaks can be influenced by the sample state (e.g., neat liquid, solution) and intermolecular interactions like hydrogen bonding.[5]

Experimental Protocol: FTIR Analysis

A common method for obtaining the IR spectrum of a liquid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a single drop of the neat this compound liquid directly onto the center of the ATR crystal.[4]

  • Instrument Setup and Data Acquisition:

    • Use a standard Fourier-Transform Infrared (FTIR) spectrometer.[4]

    • Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.[4]

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[4]

    • To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16-32).[4]

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[4]

Visualization: IR Spectroscopy Experimental Workflow

IR_Workflow cluster_setup Instrument Setup cluster_sample_analysis Sample Analysis cluster_processing Data Processing clean_crystal Clean ATR Crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply this compound to Crystal background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_spectrum Generate Final Spectrum (Absorbance/Transmittance) acquire_spectrum->process_spectrum

Workflow for obtaining an IR spectrum of this compound using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Data Presentation: Mass Spectrometry of this compound

For this compound, with a molecular weight of 85.15 g/mol , the following ions are typically observed in an electron ionization (EI) mass spectrum.

m/z Proposed Fragment Relative Intensity
85[M]⁺ (Molecular Ion)High
84[M-H]⁺High
70[M-CH₃]⁺Moderate
56[M-C₂H₅]⁺ or [C₃H₆N]⁺Moderate
44[C₂H₆N]⁺High

Note: The relative intensities can vary depending on the ionization energy and the specific mass spectrometer used.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of a volatile compound like this compound.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.[6]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[3]

  • Instrument Setup and Data Acquisition:

    • Gas Chromatograph (GC):

      • Column: Use a non-polar or medium-polarity column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[3]

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

      • Injector Temperature: 250 °C.[3]

      • Oven Temperature Program: An example program is an initial temperature of 80 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C.[3]

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[4][7]

      • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).[7]

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

    • Compare the obtained mass spectrum with a spectral library (e.g., NIST, Wiley) for confirmation.[7]

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prepare_solution Prepare Dilute Solution of this compound inject Inject Sample prepare_solution->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis (m/z) ionize->analyze detect Detection analyze->detect process_data Analyze Mass Spectrum and Compare to Library detect->process_data

A typical workflow for the analysis of this compound by GC-MS.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to IR spectroscopy. It is particularly useful for analyzing symmetric vibrations and is less sensitive to interference from water.

Data Presentation: Key Raman Shifts for this compound

The following table lists some of the characteristic Raman shifts for this compound.

Raman Shift (cm⁻¹) Vibrational Mode
~2935CH₂ stretch
~1445CH₂ scissoring
~1030Ring breathing
~850C-C stretch

Note: The study of this compound using Surface-Enhanced Raman Scattering (SERS) has also been reported, which can significantly enhance the signal intensity.

Experimental Protocol: Raman Spectroscopy
  • Sample Preparation:

    • Place the neat liquid this compound sample in a suitable container, such as a glass vial or a quartz cuvette.

  • Instrument Setup and Data Acquisition:

    • Use a Raman spectrometer equipped with a laser of a specific wavelength (e.g., 785 nm).

    • Focus the laser beam onto the sample.

    • Collect the scattered light and direct it to the detector.

    • Acquire the spectrum over a desired range of Raman shifts (e.g., 200-3500 cm⁻¹).

    • Adjust the laser power and acquisition time to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • Perform baseline correction and cosmic ray removal if necessary.

    • Identify and analyze the characteristic Raman peaks.

Visualization: Raman Spectroscopy Logical Relationship

Raman_Logic cluster_interaction Light-Molecule Interaction cluster_detection Detection and Analysis laser Incident Laser Photon molecule This compound Molecule laser->molecule scattered Scattered Photon (Raman Shift) molecule->scattered spectrometer Spectrometer scattered->spectrometer spectrum Raman Spectrum spectrometer->spectrum

Logical relationship in Raman spectroscopy of this compound.

References

Piperidine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperidine, a foundational heterocyclic amine, is an indispensable building block in the synthesis of a vast array of pharmaceuticals and specialty chemicals. Its utility, however, is matched by a significant hazard profile that necessitates a thorough understanding and strict adherence to safety protocols. This technical guide provides an in-depth overview of this compound's safety and handling precautions, tailored for laboratory and drug development environments.

Hazard Summary

This compound is a highly flammable, colorless to yellowish liquid with a characteristic amine-like, peppery odor.[1][2] It is a corrosive substance that can cause severe skin burns and eye damage upon contact.[3][4] Inhalation of its vapors can lead to respiratory tract irritation, and it is toxic if absorbed through the skin or ingested.[3][4]

Key Hazards:

  • Flammability: Highly flammable liquid and vapor.[1][3]

  • Corrosivity: Causes severe skin burns and eye damage.[3][4]

  • Toxicity: Toxic in contact with skin and if inhaled; harmful if swallowed.[3][4]

  • Irritation: Can cause respiratory tract irritation.[5]

Toxicological Data

The acute toxicity of this compound has been evaluated through various routes of exposure in animal models. This data is crucial for understanding its potential health effects and for establishing safe handling procedures.

Table 1: Acute Toxicity of this compound

Route of AdministrationAnimal ModelLD50/LC50 ValueReferences
OralRat133 - 740 mg/kg[6][7]
DermalRabbit276 mg/kg[8]
Inhalation (4h)Rat4.8 mg/L[6][7]

Physical and Chemical Properties

A clear understanding of this compound's physical and chemical properties is essential for its safe storage and handling.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular FormulaC₅H₁₁N[9]
Molecular Weight85.15 g/mol [1]
Boiling Point106 °C (223 °F)[1]
Melting Point-9 °C (16 °F)[1]
Flash Point16 °C (61 °F)[1]
Vapor Pressure40 mmHg at 29.2 °C[1]
Vapor Density2.94 (Air = 1)[8]
Specific Gravity0.862 g/mL at 20 °C[1]
SolubilityMiscible in water[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound to minimize the risk of exposure.[10][11]

Table 3: Recommended Personal Protective Equipment (PPE) for Handling this compound

Body PartPPE ItemSpecifications and Usage
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should be worn at all times. A face shield provides an additional layer of protection against splashes.[10]
Skin Chemical-Resistant GlovesCompatible chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.[10][12]
Protective ClothingA lab coat or other appropriate protective clothing should be worn to prevent skin exposure.[10]
Respiratory RespiratorA government-approved respirator should be used if ventilation is inadequate or if there is a risk of inhaling vapors.[10]

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling
  • Ventilation: All handling of this compound should be performed in a well-ventilated chemical fume hood to avoid the inhalation of vapors.[13][14]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition. Use spark-proof tools and explosion-proof equipment.[9][15]

  • Static Discharge: Take precautionary measures against static discharges. Ground and bond containers when transferring material.[4][15]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[5]

Storage
  • Container: Store in a tightly closed, properly labeled container.[10][15]

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight.[2][10][15]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[2][3][5]

Emergency Procedures

First Aid

Immediate and appropriate first aid is crucial in the event of this compound exposure.

Table 4: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid ProcedureReferences
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][16]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5][16]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15][16]
Spill and Disposal

Proper containment and disposal of this compound waste are essential to prevent environmental contamination and ensure regulatory compliance.[10][17]

  • Spill Response: In the event of a small spill, ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or dry lime.[5][13] Collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.[13][17] For large spills, evacuate the area and contact the institution's emergency response team.[13]

  • Disposal: All waste containing this compound must be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[3][17] Do not dispose of this compound down the drain or release it into the environment.[17]

Experimental Protocols for Toxicological Assessment

The toxicological data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for the consistent and reliable assessment of chemical hazards.

Acute Oral Toxicity (OECD Test Guideline 401)

This test provides information on the adverse effects that may result from a single oral dose of a substance.[15]

  • Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rats), with one dose per group.[15]

  • Methodology:

    • Animal Selection: Healthy, young adult rodents of a single sex are used for each dose level.[15]

    • Dose Administration: The substance is administered in a single dose via gavage.[15]

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of at least 14 days.[15]

    • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.[15]

    • Data Analysis: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that is expected to cause death in 50% of the animals.[15]

Acute Dermal Toxicity (OECD Test Guideline 402)

This guideline assesses the potential for a substance to cause toxicity through dermal exposure.[17]

  • Principle: A single dose of the test substance is applied to the clipped, intact skin of experimental animals (typically rats or rabbits).[14]

  • Methodology:

    • Preparation: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.[14]

    • Application: The test substance is applied to a small area of the skin and held in contact with a porous gauze dressing for a 24-hour exposure period.[14]

    • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[14]

    • Data Analysis: The LD50 is determined based on the observed mortality at different dose levels.[14]

Acute Inhalation Toxicity (OECD Test Guideline 403)

This test evaluates the health hazards associated with short-term inhalation exposure to a substance.[3][16]

  • Principle: Animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (usually 4 hours).[3][16]

  • Methodology:

    • Exposure: Several groups of animals are exposed to graduated concentrations of the test substance, one concentration per group.[3]

    • Observation: Animals are monitored for clinical signs of toxicity and mortality during and after the exposure period for at least 14 days.[3]

    • Necropsy: A gross necropsy is performed on all animals.[3]

    • Data Analysis: The LC50 (median lethal concentration) is calculated, representing the concentration that is lethal to 50% of the test animals.[16]

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This guideline is used to assess the potential of a substance to cause skin irritation or corrosion.[10]

  • Principle: The test substance is applied to a small area of the skin of a single animal (typically an albino rabbit) for a defined period.[11][18]

  • Methodology:

    • Application: A single dose of the test substance is applied to the clipped skin and covered with a gauze patch for up to 4 hours.[11]

    • Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).[10]

    • Scoring: Skin reactions are scored according to a standardized grading system.[10]

    • Confirmation: If a corrosive effect is not observed, the test may be confirmed in additional animals.[10]

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[5][19]

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The untreated eye serves as a control.[1][2]

  • Methodology:

    • Application: The test substance is instilled into the eye, and the eyelids are held together for a short period.[5]

    • Observation: The eye is examined for lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[1]

    • Scoring: Ocular lesions are scored to evaluate the degree of irritation or corrosion.[1]

    • Reversibility: The observation period is sufficient to evaluate the reversibility of the observed effects.[1]

Visualized Workflows and Logical Relationships

This compound Spill Response Workflow

Spill_Response start This compound Spill Occurs evacuate Evacuate non-essential personnel and ensure proper ventilation start->evacuate ppe Don appropriate PPE: - Chemical resistant gloves (double-gloved) - Chemical splash goggles and face shield - Respirator - Lab coat evacuate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Carefully collect absorbed material using spark-proof tools contain->collect container Place collected waste in a sealed, labeled hazardous waste container collect->container decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water container->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for responding to a this compound spill.

Hierarchy of Controls for this compound Exposure

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 cluster_4 Least Effective elimination Elimination (Physically remove the hazard) substitution Substitution (Replace with a less hazardous substance) elimination->substitution engineering Engineering Controls (e.g., Fume hood, closed systems) substitution->engineering administrative Administrative Controls (e.g., SOPs, training, work practices) engineering->administrative ppe Personal Protective Equipment (PPE) (e.g., Gloves, goggles, respirator) administrative->ppe

Caption: Hierarchy of controls for minimizing this compound exposure.

References

The Piperidine Moiety: A Privileged Scaffold in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most significant structural motifs in medicinal chemistry.[1][2][3][4][5] Its widespread presence in a multitude of FDA-approved drugs and biologically active compounds has earned it the status of a "privileged scaffold".[3][5][6][7] This guide provides a technical exploration of the this compound moiety's role in conferring pharmacological activity, with a focus on its influence on physicochemical properties, pharmacokinetics, and pharmacodynamics. We will examine specific case studies, present quantitative data, detail relevant experimental protocols, and visualize key biological and experimental processes.

The this compound Scaffold: Structural and Physicochemical Significance

The remarkable success of the this compound ring in drug design is attributed to its unique combination of structural and physicochemical properties that enhance "druggability".[3][5]

  • Basic Nitrogen: The nitrogen atom in the this compound ring is typically basic, with the pKa of the piperidinium (B107235) ion being approximately 11.2.[5] At physiological pH, this nitrogen is largely protonated, which is crucial for forming ionic interactions with acidic residues like aspartate and glutamate (B1630785) in target proteins.[5] This characteristic is fundamental to the binding of many this compound-containing drugs.[5]

  • Conformational Flexibility: The sp3-hybridized carbon atoms grant the this compound ring significant conformational flexibility, with the "chair" conformation being the most stable.[5] This adaptability allows the molecule to orient its substituents in either axial or equatorial positions to fit optimally within the binding pockets of diverse biological targets.[5]

  • Lipophilicity and Solubility: The this compound scaffold provides a versatile framework for modulating a compound's lipophilicity and water solubility, which are critical pharmacokinetic parameters.[3] Its presence can enhance metabolic stability and facilitate the transport of drugs across biological membranes.[3]

The this compound moiety is a common feature in over twenty classes of pharmaceuticals, including those for cancer, CNS disorders, and infectious diseases.[1][2][3][8]

Therapeutic Applications and Case Studies

The versatility of the this compound scaffold is evident in its application across a wide range of therapeutic areas.

This compound derivatives are integral to the development of drugs targeting the central nervous system.[4][6][9]

Case Study: Donepezil - An Acetylcholinesterase Inhibitor

Donepezil is a key medication for the symptomatic treatment of Alzheimer's disease. It functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Compound Target IC₅₀ Ki
DonepezilAcetylcholinesterase (AChE)5.7 nM2.9 nM
DonepezilButyrylcholinesterase (BuChE)3,400 nM-

Experimental Protocol: Acetylcholinesterase (AChE) Inhibitor Screening Assay (Ellman's Method)

This protocol outlines a colorimetric assay to screen for AChE inhibitors.[10][11][12]

Principle: The assay is based on the Ellman method.[10][11][12] AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored product. The rate of TNB formation, measured by absorbance at 412 nm, is directly proportional to AChE activity.[10][11][12]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATCh) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer (0.1 M sodium phosphate (B84403) buffer, pH 8.0)

  • Test compounds (inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of AChE in Assay Buffer (e.g., 0.05 U/mL).[10]

    • Prepare fresh solutions of ATCh (10 mM) and DTNB (10 mM) in Assay Buffer.[10]

    • Prepare serial dilutions of the test compound.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 20 µL of diluted test compound and 20 µL of the diluted AChE enzyme solution.[10]

    • 100% Activity Control (No Inhibitor): Add 20 µL of the inhibitor solvent (e.g., DMSO) and 20 µL of the diluted AChE enzyme solution.[10]

    • Blank (No Enzyme): Add 40 µL of Assay Buffer.[10]

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.[10]

  • Initiate Reaction: Add a freshly prepared working reagent mix containing ATCh and DTNB to all wells.[10]

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 10 minutes) or as an endpoint reading after a fixed time.[10][11]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[6]

G Workflow for AChE Inhibitor Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare AChE Solution setup_plate Set up 96-well plate (Inhibitor + Enzyme) prep_enzyme->setup_plate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->setup_plate prep_reagents Prepare ATCh/DTNB Working Solution add_reagents Add ATCh/DTNB Working Solution prep_reagents->add_reagents pre_incubate Pre-incubate (15-30 min) setup_plate->pre_incubate pre_incubate->add_reagents measure Measure Absorbance @ 412 nm add_reagents->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Workflow for AChE Inhibitor Screening

The this compound scaffold is a key component in numerous anticancer agents.[2][13][14][15][16]

Case Study: Imatinib - A Bcr-Abl Tyrosine Kinase Inhibitor

Imatinib is a first-line treatment for chronic myeloid leukemia (CML). It functions by inhibiting the Bcr-Abl tyrosine kinase, an abnormal enzyme produced in CML cells.[17][18][19]

Compound Target Cell Line IC₅₀
ImatinibBcr-Abl KinaseK562250-500 nM
Imatinibc-Kit-~100 nM
ImatinibPDGFR-~100 nM

Experimental Protocol: Bcr-Abl Kinase Activity Assay

This protocol describes a method to measure the activity of Bcr-Abl kinase and its inhibition by compounds like Imatinib.[20][21]

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the Bcr-Abl kinase.[19] The level of substrate phosphorylation is then quantified, often using an antibody that specifically recognizes the phosphorylated substrate. The assay can be performed using purified recombinant Bcr-Abl or in cell extracts from CML cell lines (e.g., K562).[20]

Materials:

  • K562 cell lysate (as a source of Bcr-Abl) or recombinant c-Abl/Bcr-Abl enzyme.[20]

  • GST-CrkL fusion protein (as a substrate).[20]

  • Kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5).[20]

  • ATP

  • Imatinib or other test inhibitors.

  • Anti-phosphotyrosine antibody.

  • Reagents for Western blotting or ELISA.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the kinase buffer, K562 cell extract (or recombinant enzyme), and the GST-CrkL substrate.[20]

    • Add the test inhibitor (e.g., Imatinib) at various concentrations.

  • Initiate Kinase Reaction: Add ATP to the reaction mixture to start the phosphorylation.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).[20]

  • Stop Reaction: Terminate the reaction by adding an appropriate stop solution (e.g., SDS-PAGE loading buffer).

  • Detection of Phosphorylation:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a membrane (Western blot).

    • Probe the membrane with an anti-phosphotyrosine antibody to detect the phosphorylated GST-CrkL.

  • Data Analysis: Quantify the band intensity to determine the level of Bcr-Abl kinase activity. Calculate the IC₅₀ value for the inhibitor.

G Bcr-Abl Signaling Pathway and Imatinib Inhibition cluster_pathway Bcr-Abl Signaling BCR_ABL Bcr-Abl (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Increased Cell Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits

Bcr-Abl Signaling and Imatinib Inhibition

Case Study: Risperidone (B510) - An Atypical Antipsychotic

Risperidone is used to treat schizophrenia and bipolar disorder. Its therapeutic effect is believed to be mediated through a combination of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism.

Compound Target Ki (nM)
RisperidoneDopamine D₂ Receptor3.13
RisperidoneSerotonin 5-HT₂ₐ Receptor0.16
Risperidoneα₁-Adrenergic Receptor0.8
Risperidoneα₂-Adrenergic Receptor7.54
RisperidoneHistamine H₁ Receptor2.23

Experimental Protocol: Dopamine D₂ Receptor Binding Assay

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the dopamine D₂ receptor. The amount of radioactivity measured is inversely proportional to the binding affinity of the test compound.

Materials:

  • Cell membranes prepared from a cell line expressing human dopamine D₂ receptors.

  • Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).

  • Test compound (e.g., Risperidone).

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup:

    • In test tubes, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound.

    • Include a control for total binding (radioligand + membranes) and a control for non-specific binding (radioligand + membranes + a high concentration of a known D₂ antagonist like haloperidol).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the data to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

G Simplified Dopamine D2 Receptor Signaling and Risperidone Action Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP Downstream Downstream Signaling cAMP->Downstream Risperidone Risperidone Risperidone->D2R Antagonist

Dopamine D2 Receptor Signaling and Risperidone

Synthetic Strategies

A variety of synthetic methods are employed to construct the this compound ring.[1] Common approaches include the hydrogenation of pyridine (B92270) derivatives and various intramolecular cyclization reactions.[1][8] The synthesis of complex this compound-containing drugs like Risperidone and Imatinib often involves multi-step sequences.[22][23][24][25][26][27][28][29][30] For instance, a key step in some Risperidone syntheses involves the N-alkylation of a this compound-containing fragment with a chloroethyl-substituted pyrimidinone.[29][30]

Conclusion

The this compound scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility and contributing significantly to the development of effective therapies for a wide range of diseases.[1][2][4][31] Its favorable physicochemical properties, including its basicity and conformational flexibility, allow for the fine-tuning of molecular interactions with diverse biological targets.[3][4][5] The continued exploration of novel synthetic methodologies and a deeper understanding of its structure-activity relationships will undoubtedly lead to the discovery of new generations of this compound-based therapeutics.

References

fundamental reactions involving piperidine.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Reactions of Piperidine

Introduction

This compound, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in organic chemistry and drug discovery.[1][2][3] Its saturated ring system is a prevalent feature in numerous natural alkaloids, such as piperine (B192125) (from which it derives its name), and is a cornerstone in the architecture of a vast array of pharmaceuticals.[2][3][4] The versatility of the this compound scaffold stems from the reactivity of its secondary amine and its ability to act as a basic catalyst, making it an indispensable tool for researchers, scientists, and drug development professionals.[1][5][6] This guide provides a comprehensive overview of the core reactions involving this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in synthesis and medicinal chemistry.

Core Reactions of the this compound Nitrogen

The lone pair of electrons on the nitrogen atom dictates the primary reactivity of the this compound ring, making it a potent nucleophile and a moderately strong base. This reactivity is most commonly exploited through N-alkylation and N-acylation reactions.

N-Alkylation

N-alkylation is a fundamental transformation for modifying the steric and electronic properties of the this compound scaffold, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.[7] This can be achieved primarily through two robust methods: direct alkylation and reductive amination.[8][9]

1.1.1. Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the this compound nitrogen with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. While straightforward, this method can sometimes lead to over-alkylation, forming quaternary ammonium (B1175870) salts.[8]

G cluster_workflow Direct N-Alkylation Workflow start 2-Substituted this compound + Alkyl Halide (R-X) reagents Add Base (e.g., K₂CO₃, Et₃N) start->reagents reaction Stir in Solvent (e.g., DMF, CH₃CN) at RT to reflux reagents->reaction workup Aqueous Work-up (Partition between organic solvent and water) reaction->workup purify Purification (Column Chromatography) workup->purify product N-Alkylated this compound purify->product

Caption: General workflow for the direct N-alkylation of this compound.

Experimental Protocol: Direct N-Alkylation with an Alkyl Halide [8]

  • Setup: To a round-bottom flask containing a solution of the 2-substituted this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., K₂CO₃, 2.0 eq).

  • Addition: Add the alkyl halide (1.1 - 1.5 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.

  • Work-up: Upon completion, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-alkylated this compound.

1.1.2. N-Alkylation via Reductive Amination

Reductive amination is a milder and often more selective method that avoids the issue of over-alkylation.[8] It involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[8]

G cluster_workflow Reductive Amination Workflow start This compound + Aldehyde/Ketone reagents Add Reducing Agent (e.g., NaBH(OAc)₃) start->reagents reaction Stir in Solvent (e.g., DCM, DCE) at RT reagents->reaction workup Quench with aq. NaHCO₃ and perform aqueous work-up reaction->workup purify Purification (Column Chromatography) workup->purify product N-Alkylated this compound purify->product

Caption: General workflow for N-alkylation via reductive amination.

Experimental Protocol: N-Alkylation via Reductive Amination [8][10]

  • Setup: In a round-bottom flask, dissolve the this compound derivative (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

  • Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture. The reaction is typically exothermic.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.

Table 1: Comparison of N-Alkylation Methods for a 3-Substituted this compound [7]

MethodAlkylating AgentReagentsSolventReaction TimeYield
Direct AlkylationMethyl IodideK₂CO₃DMF24 hoursProduct Isolated
Reductive AminationFormalin (37%)Formic AcidNone20 hoursProduct Isolated
*Quantitative yield not specified, but product was successfully isolated.
N-Acylation

N-acylation involves the reaction of this compound with an acylating agent to form a stable amide bond. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acylating agent.[11] Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids activated by coupling agents.[11]

G cluster_workflow N-Acylation Logical Flow This compound This compound (Nucleophile) attack Nucleophilic Attack on Carbonyl Carbon This compound->attack acylating_agent Acylating Agent (R-CO-L) (Electrophile) acylating_agent->attack intermediate Tetrahedral Intermediate attack->intermediate elimination Elimination of Leaving Group (L⁻) intermediate->elimination product N-Acylthis compound (Amide) elimination->product byproduct Byproduct (e.g., HCl, RCOOH) elimination->byproduct

Caption: Mechanism of N-acylation via nucleophilic acyl substitution.

Experimental Protocol: N-Acylation using an Acyl Chloride [11]

  • Setup: To a solution of the this compound derivative (1.0 eq) in anhydrous dichloromethane (DCM), add a tertiary amine base such as triethylamine (B128534) (NEt₃) (1.5 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition: Add the acyl chloride (e.g., benzoyl chloride) (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the N-acylated product, which can be further purified by recrystallization or column chromatography if necessary.

Table 2: Typical Reagents for N-Acylation of this compound Derivatives [11]

Acylating AgentActivating/Auxiliary Reagent(s)Typical Solvent
Acyl ChlorideTriethylamine (NEt₃) or PyridineDichloromethane (DCM)
Acid AnhydrideTriethylamine (NEt₃) or Pyridine (optional)Dichloromethane (DCM)
Carboxylic AcidEDC, HOBt, DIPEADimethylformamide (DMF) or DCM
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, DIPEA: N,N-Diisopropylethylamine

This compound as a Basic Catalyst

With a pKaH of approximately 11.2, this compound is an effective organic base catalyst for a variety of reactions.[12] It functions by deprotonating a substrate to generate a more potent nucleophile.[5]

Knoevenagel Condensation

In the Knoevenagel condensation, this compound catalyzes the reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates). This compound abstracts a proton from the active methylene compound, generating a carbanion that then attacks the carbonyl group.[5]

G cluster_workflow Knoevenagel Condensation Catalytic Cycle This compound This compound (Catalyst) active_methylene Active Methylene Compound (Z-CH₂-Z') This compound->active_methylene Deprotonation carbanion Carbanion (Z-CH⁻-Z') active_methylene->carbanion aldehyde Aldehyde/Ketone (R₂C=O) carbanion->aldehyde Nucleophilic Attack alkoxide Alkoxide Intermediate aldehyde->alkoxide product α,β-Unsaturated Product alkoxide->product Dehydration protonated_this compound Piperidinium Ion alkoxide->protonated_this compound Protonation protonated_this compound->this compound Catalyst Regeneration

Caption: Catalytic role of this compound in the Knoevenagel condensation.

Michael Addition

This compound is also a common base catalyst for the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound.[5][13] this compound activates the Michael donor (e.g., an active methylene compound) by deprotonation, facilitating its 1,4-conjugate addition to the Michael acceptor.[5][13]

G cluster_workflow This compound-Catalyzed Michael Addition This compound This compound (Catalyst) michael_donor Michael Donor (e.g., Malonate) This compound->michael_donor Deprotonation enolate Enolate Nucleophile michael_donor->enolate michael_acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) enolate->michael_acceptor Conjugate Addition adduct 1,4-Adduct michael_acceptor->adduct protonated_this compound Piperidinium Ion adduct->protonated_this compound Protonation protonated_this compound->this compound Catalyst Regeneration

Caption: Pathway of the this compound-catalyzed Michael addition.

This compound in Named Reactions

Beyond its role as a simple catalyst, this compound is a key reagent in several important named reactions that form carbon-carbon and carbon-nitrogen bonds.

Mannich Reaction

The Mannich reaction is a three-component condensation of an aldehyde (often formaldehyde), a primary or secondary amine (such as this compound), and a carbonyl compound containing an acidic α-proton.[14][15] The reaction first involves the formation of an electrophilic iminium ion (Eschenmoser's salt precursor) from this compound and the aldehyde, which is then attacked by the enol form of the carbonyl compound to yield a β-amino-carbonyl compound, known as a Mannich base.[14]

G cluster_workflow Mannich Reaction Mechanism This compound This compound iminium_formation Iminium Ion Formation This compound->iminium_formation aldehyde Aldehyde aldehyde->iminium_formation iminium_ion Iminium Ion (Electrophile) iminium_formation->iminium_ion attack Nucleophilic Attack iminium_ion->attack ketone Enolizable Ketone enol_formation Enol Formation ketone->enol_formation enol Enol (Nucleophile) enol_formation->enol enol->attack product Mannich Base (β-Amino-carbonyl) attack->product

Caption: Key steps of the Mannich reaction involving this compound.

Stork Enamine Alkylation

This compound is widely used to convert ketones and aldehydes into their corresponding enamines.[2] These enamines are neutral, carbon-centered nucleophiles that can be readily alkylated or acylated. The subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, resulting in a net α-alkylation of the starting ketone.[2]

G cluster_workflow Stork Enamine Alkylation Workflow ketone Ketone/Aldehyde enamine_formation Enamine Formation (H⁺ cat., -H₂O) ketone->enamine_formation This compound This compound This compound->enamine_formation enamine Enamine enamine_formation->enamine alkylation Alkylation (Sₙ2) enamine->alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylation iminium_salt Iminium Salt alkylation->iminium_salt hydrolysis Hydrolysis (H₃O⁺) iminium_salt->hydrolysis product α-Alkylated Ketone hydrolysis->product

Caption: The Stork enamine reaction for α-alkylation of ketones.

Reactions of the this compound Ring

While reactions at the nitrogen are most common, the C-H bonds of the this compound ring, particularly those alpha to the nitrogen, can also be functionalized, typically through oxidative methods.

Oxidation to Iminium Ions and Lactams

The oxidation of N-substituted piperidines can lead to the formation of electrophilic N-acyliminium ions or, with further oxidation, lactams (cyclic amides).[16][17] These reactions are crucial for the C-H functionalization of the this compound ring. Reagents such as hypervalent iodine compounds, iron complexes, or electrochemical methods can be employed to achieve these transformations.[16][17][18] The resulting iminium ions are valuable intermediates that can be trapped by a wide range of nucleophiles.[19]

G cluster_workflow Oxidation of N-Acylthis compound start N-Acylthis compound oxidant Oxidant (e.g., Fe(II)/H₂O₂) start->oxidant [O] iminium N-Acyliminium Ion (Electrophilic) oxidant->iminium Path A lactam Piperidin-2-one (Lactam) oxidant->lactam Path B (Further Oxidation) nucleophile Nucleophile (Nu⁻) iminium->nucleophile Trapping product α-Substituted This compound nucleophile->product

Caption: Oxidative pathways for the functionalization of the this compound ring.

Synthesis of this compound

The parent this compound ring is most commonly synthesized on an industrial scale via the hydrogenation of pyridine.[2] This reaction is typically performed at elevated temperature and pressure over a metal catalyst.[2][20]

G cluster_workflow Synthesis of this compound from Pyridine pyridine Pyridine reagents H₂ (3 eq.) Catalyst (e.g., MoS₂, Ni, Rh) High T, P pyridine->reagents Hydrogenation This compound This compound reagents->this compound

Caption: Industrial synthesis of this compound via catalytic hydrogenation.

Conclusion

The fundamental reactions of this compound—N-alkylation, N-acylation, its use as a base catalyst, and its participation in key named reactions—underscore its profound importance in modern organic synthesis. Its structural and chemical properties make it a privileged scaffold in medicinal chemistry, allowing for the systematic modification and optimization of lead compounds. A thorough understanding of these core transformations is essential for researchers and scientists aiming to leverage the full potential of the this compound motif in the design and development of novel chemical entities and pharmaceuticals.

References

A Technical Guide to the Theoretical and Experimental Conformational Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to study the conformational preferences of piperidine derivatives, a crucial aspect in the design and development of novel therapeutics. The this compound moiety is a ubiquitous scaffold in medicinal chemistry, and understanding its three-dimensional structure is paramount for optimizing drug-receptor interactions.[1]

Introduction to this compound Conformations

The this compound ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of substituents on the ring nitrogen and carbon atoms leads to a variety of possible conformations, including alternative chair forms, boat, and twist-boat conformations. The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects. Theoretical studies, anchored by experimental validation, are indispensable for elucidating these conformational landscapes.

Core Computational Methodologies

The in silico evaluation of this compound-based compounds typically involves a multi-step process encompassing conformational analysis, molecular docking, and molecular dynamics simulations. These techniques provide valuable insights into the ligand-receptor interactions that govern the biological activity of these compounds.[2][3]

A typical workflow for the theoretical conformational analysis of a this compound derivative is outlined below.

G Computational Workflow for this compound Conformational Analysis cluster_start Initial Structure Generation cluster_search Conformational Search cluster_optimization Quantum Mechanical Refinement cluster_analysis Analysis and Validation start Input Structure (2D or 3D) conf_search Conformational Search (e.g., MMFF94, Systematic Search) start->conf_search geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) conf_search->geom_opt Low-energy conformers freq_calc Frequency Calculation geom_opt->freq_calc energy_analysis Relative Energy Analysis (ΔG, ΔE) freq_calc->energy_analysis Confirm minima (no imaginary frequencies) thermo_props Thermodynamic Properties freq_calc->thermo_props exp_validation Experimental Validation (e.g., NMR comparison) energy_analysis->exp_validation

A typical workflow for the computational analysis of this compound conformation.
Detailed Computational Protocol: Conformational Analysis using Gaussian

This protocol describes the geometry optimization and frequency calculation for a this compound derivative to identify stable conformers using the Gaussian software package.[2]

Step 1: Input File Preparation

  • Create an input file (.gjf or .com) with the initial coordinates of the this compound derivative in a standard format (e.g., Z-matrix or Cartesian coordinates).

  • Define the molecule's charge and multiplicity.

  • Specify the desired level of theory and basis set. For a good balance of accuracy and computational cost, B3LYP with the 6-31G(d) basis set is a common starting point. For higher accuracy, functionals like M06-2X with larger basis sets such as 6-311+G(d,p) are recommended.[4][5]

  • Include keywords for geometry optimization (Opt) and frequency calculation (Freq). To model solvent effects, a polarizable continuum model (PCM) can be included.[6]

Example Gaussian Input: ``` %chk=piperidine_conformer.chk #p B3LYP/6-31G(d) Opt Freq

This compound Axial Conformer

0 1 [Cartesian coordinates of the initial structure]

Interplay of factors governing the conformational preferences of this compound.
  • Anomeric Effect : This effect describes the thermodynamic preference for polar substituents at the C2 position to occupy the axial position. It is often explained by a stabilizing hyperconjugative interaction between the nitrogen lone pair and the antibonding orbital (σ) of the C-substituent bond (n -> σ). [4][7]However, steric effects must also be considered, and in some cases, a "reverse anomeric effect" is observed where the equatorial conformer is preferred despite potential hyperconjugative stabilization of the axial form. [4][7]* Pseudoallylic Strain : When the this compound nitrogen is acylated or bonded to an aromatic ring, its lone pair can conjugate with the adjacent π-system. This increases the sp2 character of the nitrogen and introduces a partial double-bond character to the exocyclic C-N bond. The resulting pseudoallylic strain can force a substituent at the C2 position into an axial orientation to minimize steric clashes. [5][8]This effect can be strong enough to favor the axial conformer by up to -3.2 kcal/mol. [5][8]

Experimental Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for validating theoretical conformational studies in solution.

Protocol for NMR-based Conformational Analysis
  • Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Data Acquisition : Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY) NMR spectra.

  • Analysis :

    • Coupling Constants (³J) : The magnitude of vicinal coupling constants (³J_HH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (typically 10-12 Hz) are indicative of a trans-diaxial relationship, while smaller values suggest other arrangements (axial-equatorial, equatorial-equatorial).

    • Nuclear Overhauser Effect (NOE) : NOESY experiments detect through-space interactions between protons that are close to each other (< 5 Å). The presence of strong NOEs between protons in a 1,3-diaxial relationship provides direct evidence for a chair conformation with those substituents in axial positions.

  • Correlation with Theory : Compare experimentally determined conformer populations (derived from coupling constants or NOE intensities) with the relative Gibbs free energies calculated from theoretical models. [9]

Role in Drug Design: Receptor Binding and Signaling

The specific three-dimensional shape of a this compound-containing drug is critical for its binding affinity and selectivity to biological targets like G-protein coupled receptors (GPCRs). [1]The conformation dictates the spatial orientation of pharmacophoric features, which must complement the binding pocket of the receptor.

For instance, in the design of ligands for sigma receptors (σR), the this compound moiety often serves as a central basic amine feature that interacts with key residues in the receptor binding site. [8][10]The orientation of other substituents on the this compound ring, determined by its conformation, is crucial for engaging with hydrophobic pockets within the receptor. [8][10] The diagram below illustrates a simplified, hypothetical signaling pathway initiated by a this compound-based agonist binding to a GPCR, highlighting the importance of the initial conformational recognition step.

G Role of Conformation in GPCR Signaling cluster_ligand Ligand Binding cluster_activation Receptor Activation cluster_transduction Signal Transduction Ligand This compound Agonist (Correct Conformation) Receptor GPCR (Inactive) Ligand->Receptor Binding & Recognition ActiveReceptor Activated GPCR-Ligand Complex Receptor->ActiveReceptor Conformational Change G_Protein G-Protein (αβγ) ActiveReceptor->G_Protein Recruitment & Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production CellResponse Cellular Response SecondMessenger->CellResponse Initiates

Conformational recognition is the initial step in signal transduction.

References

A Technical Guide to the Discovery of Novel Piperidine-Containing Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine structural motif is a cornerstone in medicinal chemistry, found in a vast array of natural products and pharmaceuticals.[1][2][3][4] These six-membered nitrogen-containing heterocycles exhibit a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][5] This guide provides an in-depth overview of the methodologies and workflows involved in the discovery, isolation, characterization, and evaluation of novel this compound-containing natural products.

Sources and Initial Processing

Novel this compound alkaloids are continually being discovered from a wide range of natural sources, including terrestrial plants, marine sponges, fungi, and insects.[6][7][8][9]

  • Plants: Genera such as Piper, Pinus, Conium, Aconitum, and Delphinium are historically rich sources of this compound alkaloids.[6][10][11]

  • Marine Organisms: Marine sponges, in particular, have proven to be a prolific source of structurally unique and potent this compound alkaloids, such as the tetracyclic bis-piperidine alkaloids.[7][8][12]

The initial step in the discovery process involves the collection and extraction of the biological material.

Experimental Protocol: General Extraction of Plant Material

  • Preparation: The collected plant material (e.g., leaves, bark, roots) is air-dried and ground into a fine powder to maximize the surface area for extraction.

  • Maceration: The powdered material is soaked in a suitable solvent (commonly methanol (B129727) or ethanol) at room temperature for a period of 24-72 hours. This process is often repeated multiple times to ensure exhaustive extraction.

  • Acid-Base Extraction (for alkaloids): a. The crude alcoholic extract is concentrated under reduced pressure. b. The residue is acidified with a dilute acid (e.g., 2% HCl) and partitioned with a non-polar solvent (e.g., hexane) to remove fats and other neutral compounds. c. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10). d. The free-base alkaloids are then extracted from the aqueous layer using an immiscible organic solvent like dichloromethane (B109758) or chloroform.

  • Concentration: The organic solvent containing the alkaloids is dried over anhydrous sodium sulfate (B86663) and evaporated to dryness to yield the crude alkaloid extract.

Isolation and Purification Workflow

The crude extract is a complex mixture requiring a multi-step chromatographic process to isolate individual compounds.

Caption: Workflow for natural product isolation.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Objective: To purify compounds from semi-purified fractions obtained from column chromatography.

  • Column: A reversed-phase C18 column is commonly used for separating alkaloids of varying polarity.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection: A Diode Array Detector (DAD) or UV detector is used to monitor the elution of compounds. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can also be coupled for non-chromophoric compounds.

  • Collection: Fractions are collected based on the retention time of the peaks observed in the chromatogram. The purity of each collected fraction is then re-analyzed by analytical HPLC.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Experimental Protocol: Structure Elucidation by NMR and MS

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its molecular formula. Fragmentation patterns from MS/MS experiments give clues about the molecule's substructures.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule.

For example, in the structural characterization of new N-methylated this compound-3-ol alkaloids from Prosopis affinis, 1D and 2D NMR experiments were essential to identify N-methyl-2-isocassine, N-methyl-6-isocassine, and N-methyl-6-isocarnavaline.[13]

Biological Activity and Data

A primary driver for the discovery of novel natural products is their potential therapeutic application. Isolated compounds are screened against various biological targets.

Table 1: Bioactivity of Selected this compound-Containing Natural Products

CompoundNatural SourceBiological Target/ActivityQuantitative Data
Piperine (B192125) Piper nigrumAnti-inflammatory, Anticancer-
Ammodendrine Lupinus formosusTeratogenic-
1-Deoxynojirimycin Morus speciesα-glycosidase inhibitorPotent inhibitory activity
Aconitine Aconitum napellusVoltage-gated sodium channels (VGSC)Potent cardiotoxin
Lappaconitine Aconitum speciesVoltage-gated sodium channels (VGSC)VGSC blocker
Halofuginone (Synthetic analog of Febrifugine)Antiparasitic-

(Data compiled from multiple sources.[5][10])

Signaling Pathway Analysis

Understanding how a compound exerts its biological effect often involves studying its impact on cellular signaling pathways. For instance, piperine has been shown to modulate key inflammatory pathways.

// Pathway flow TNFa -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB [label="Releases"]; NFkB -> Nucleus [label="Translocates"]; Nucleus -> Gene;

// Inhibition Piperine -> IKK [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits"]; }

Caption: Inhibition of the NF-κB signaling pathway.

Future Directions

The discovery of this compound natural products continues to be a vibrant field of research. Advances in analytical techniques, such as hyphenated chromatography-spectroscopy methods, are accelerating the identification of novel compounds from complex mixtures. Furthermore, new synthetic methods are enabling the creation of complex this compound structures more efficiently.[14] The vast chemical diversity offered by nature, combined with modern discovery workflows, ensures that this compound-containing compounds will remain a vital source of new leads for drug development.[4][6]

References

Methodological & Application

Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its base-lability allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups, a critical feature for the synthesis of complex peptides.[1][2] The removal of the Fmoc group, a process known as deprotection, is most commonly achieved using a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1][2] This step is a critical part of the iterative cycle of peptide chain elongation, preparing the N-terminal amine of the growing peptide chain for the subsequent amino acid coupling.[1]

This document provides detailed application notes and protocols for the efficient and reliable Fmoc deprotection using this compound. It covers the underlying mechanism, key experimental parameters, potential side reactions, and methods for monitoring the reaction's progress.

Mechanism of Fmoc Deprotection

The deprotection of the Fmoc group with this compound is a base-catalyzed β-elimination reaction that proceeds in two main steps:[1][3]

  • Proton Abstraction: this compound, a secondary amine, acts as a base to abstract the acidic proton from the C9 position of the fluorenyl ring system of the Fmoc group.[1][2]

  • β-Elimination: This initial deprotonation leads to a β-elimination reaction, resulting in the formation of a highly reactive electrophilic intermediate, dibenzofulvene (DBF), and the release of carbon dioxide, liberating the N-terminal amine of the peptide.[1][2]

  • Dibenzofulvene Scavenging: Excess this compound in the reaction mixture then acts as a nucleophile, trapping the DBF to form a stable dibenzofulvene-piperidine adduct.[1][2] This prevents the DBF from reacting with the newly liberated peptide amine, which would lead to chain termination.[1] The formation of this adduct is also advantageous as its strong UV absorbance can be utilized for real-time monitoring of the deprotection reaction.[1][4]

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion + this compound Deprotected_Peptide H₂N-Peptide-Resin Carbanion->Deprotected_Peptide - DBF, - CO₂ DBF Dibenzofulvene (DBF) Carbanion->DBF CO2 CO₂ Carbanion->CO2 DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + this compound Piperidine_Base This compound (Base) Piperidine_Scavenger This compound (Scavenger)

Mechanism of Fmoc deprotection by this compound.

Factors Influencing Fmoc Deprotection

Several factors can influence the efficiency and outcome of the Fmoc deprotection reaction:

  • This compound Concentration: The concentration of this compound is a critical parameter. While higher concentrations can lead to faster deprotection, they can also increase the risk of side reactions.[1]

  • Reaction Time: Sufficient reaction time is crucial for complete Fmoc removal. Incomplete deprotection can lead to the formation of deletion sequences.[1][4]

  • Solvent: DMF is the most common solvent due to its ability to swell the resin and solubilize reagents.[1] The quality of DMF is important, as amine impurities can cause premature deprotection.[1]

  • Peptide Sequence and Structure: Peptide aggregation, often associated with β-sheet formation in growing peptide chains, can hinder the access of this compound to the N-terminal Fmoc group, leading to incomplete deprotection.[1][5]

  • Steric Hindrance: Bulky amino acid residues near the N-terminus can sterically hinder the approach of the this compound base, slowing down the deprotection rate.[1][3]

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection is influenced by the concentration of this compound and the reaction time. The following table summarizes typical conditions and outcomes.

This compound Concentration (v/v) in DMFReaction Time (minutes)Expected Outcome/YieldNotes
20%5 - 10>95%The most common and generally effective concentration for rapid and complete deprotection.[6] A two-step deprotection (e.g., 2 + 8 minutes) is often recommended.[7]
10%15 - 20High, but may require longer reaction times.Can be used to potentially minimize base-related side reactions.[6]
5% with 1-2% DBU5 - 10High1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate the reaction, but may increase the risk of side reactions like aspartimide formation.[6][8]
1%1 - 3~33% - 50%Incomplete deprotection, not recommended for standard SPPS.[2]
2%3 - 5~63% - 88%May not be sufficient for complete deprotection.[2]

Common Side Reactions

While generally efficient, Fmoc deprotection with this compound can be associated with several side reactions:

  • Aspartimide Formation: This is a significant issue, particularly in sequences containing aspartic acid (Asp) followed by a small amino acid like glycine (B1666218) (Gly), asparagine (Asn), or serine (Ser).[8] The basic conditions facilitate the cyclization of the Asp side chain to form a succinimide (B58015) ring, which can lead to a mixture of α- and β-aspartyl peptides and racemization.[8][9]

  • Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is one of the first two amino acids in the sequence.[8] It involves the intramolecular cyclization of the N-terminal dipeptide to form a stable six-membered ring, leading to truncation of the peptide chain.[8]

  • Racemization: The chirality of amino acids can be compromised under basic conditions. C-terminal cysteine is particularly susceptible to base-mediated racemization during Fmoc deprotection.[8]

  • This compound Adducts: In peptides containing a C-terminal cysteine, a base-catalyzed elimination of the protected sulfhydryl group can occur, forming a dehydroalanine (B155165) residue. This intermediate can then react with this compound to form a this compound adduct.[8]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection in Manual SPPS

This protocol describes the standard procedure for removing the Fmoc group from a peptide chain attached to a solid support.

Materials:

  • Fmoc-protected peptidyl-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • This compound, reagent grade

  • Deprotection Solution: 20% (v/v) this compound in DMF. Prepare fresh daily.[2]

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Manual SPPS reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: If starting with dry resin, swell the peptidyl-resin in DMF for at least 30-60 minutes in the reaction vessel.[1][2] Drain the solvent.

  • Pre-Wash: Wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents from the previous step.[5]

  • First Deprotection: Add the 20% this compound in DMF solution to the resin, ensuring the resin is fully submerged. Agitate the mixture gently at room temperature for 3-5 minutes.[7][10]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% this compound in DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[4][7]

  • Post-Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual this compound and the dibenzofulvene-piperidine adduct.[1]

  • Confirmation (Optional): A qualitative ninhydrin (B49086) (Kaiser) test can be performed on a small sample of resin beads. A positive result (blue beads) indicates the presence of free primary amines and successful deprotection.[2] Note that this test does not work for N-terminal proline.[5]

Protocol 2: UV-Vis Monitoring of Fmoc Deprotection

This method allows for the quantitative monitoring of the Fmoc deprotection by measuring the absorbance of the dibenzofulvene-piperidine adduct.[4]

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • 20% (v/v) this compound in DMF solution (for blank)

  • Collected filtrate from the deprotection step

Procedure:

  • Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[1][4]

  • Use the 20% this compound in DMF solution as a blank to zero the spectrophotometer.[1]

  • During the deprotection step, collect the filtrate flowing from the reaction vessel.[1][5]

  • Measure the absorbance of the collected filtrate at 301 nm. The reaction is considered complete when the absorbance of the filtrate from the final washes returns to baseline.

Protocol 3: Monitoring Deprotection and Purity by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for assessing the completeness of the deprotection and the purity of the crude peptide after cleavage from the resin.[1]

Procedure:

  • After a deprotection step, a small sample of the peptide-resin can be cleaved.

  • The cleaved peptide is dissolved in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

  • The sample is injected into an RP-HPLC system equipped with a C18 column.

  • A gradient of an appropriate mobile phase (e.g., water and acetonitrile with 0.1% trifluoroacetic acid) is used to elute the peptide.

  • The chromatogram is monitored at a wavelength of 214 nm or 280 nm.

  • Incomplete deprotection will result in the appearance of a peak corresponding to the Fmoc-protected peptide, which will have a longer retention time than the deprotected peptide. The presence of side products can also be identified as separate peaks in the chromatogram.[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a single cycle of amino acid addition in Fmoc-SPPS.

SPPS_Workflow Start Start with Fmoc-AA-Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% this compound in DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Monitor Monitor Deprotection (UV-Vis or Kaiser Test) Wash1->Monitor Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash2 Wash with DMF Coupling->Wash2 End Repeat for Next Amino Acid Wash2->End Monitor->Deprotection Incomplete Monitor->Coupling Deprotection Complete

A typical experimental workflow for Fmoc-SPPS.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Deprotection (e.g., negative Kaiser test, presence of Fmoc-peptide in HPLC)- Peptide aggregation (β-sheet formation)[5] - Steric hindrance from bulky residues[1] - Inadequate reaction time or this compound concentration[5] - Poor resin swelling[5]- Increase deprotection time and/or temperature.[7] - Use a stronger, non-nucleophilic base like DBU (1-2%) in the deprotection solution.[5] - Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) to disrupt secondary structures.[7] - Incorporate chaotropic salts (e.g., LiCl) in the deprotection solution.[7]
Aspartimide Formation (presence of byproducts in HPLC/MS)- Sequence is prone to aspartimide formation (e.g., Asp-Gly, Asp-Asn, Asp-Ser).[8] - High basicity of the deprotection solution.[8] - Elevated temperatures during synthesis.[8]- Use a less basic deprotection reagent such as 5% piperazine (B1678402) in DMF.[11] - Add 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the this compound solution to suppress aspartimide formation.[10] - Utilize backbone protection by modifying the amide nitrogen of the amino acid following the Asp residue.[8]
Diketopiperazine Formation (peptide chain truncation at the dipeptide stage)- Proline is one of the first two amino acids in the sequence.[8]- Use N-Fmoc-dipeptide building blocks for the first two amino acids. - Use a resin with a more sterically hindered linker (e.g., 2-chlorotrityl chloride resin).

Conclusion

The use of this compound for Fmoc deprotection is a robust and widely adopted method in solid-phase peptide synthesis. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and awareness of potential side reactions are crucial for the successful synthesis of high-purity peptides. By implementing the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can enhance the efficiency and reliability of their peptide synthesis workflows. Routine monitoring of the deprotection step is highly recommended to ensure the quality of the final product.

References

Synthesis of Piperidine Derivatives for Anticancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its conformational flexibility enables the precise positioning of substituents to interact with biological targets, making it a valuable building block in the design of novel anticancer therapeutics. This document provides detailed application notes, quantitative data, and experimental protocols for the synthesis and evaluation of promising anticancer this compound derivatives.

Featured Anticancer this compound Derivatives

This section highlights several this compound derivatives that have demonstrated significant potential in preclinical anticancer research, detailing their synthesis, mechanism of action, and cytotoxic activity.

DTPEP (1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)this compound)

Application Note: DTPEP, an analog of tamoxifen (B1202), exhibits dual-acting anticancer properties, showing efficacy against both estrogen receptor (ER)-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells.[1][2][3] Its mechanism involves the downregulation of the critical PI3K/Akt signaling pathway, which is frequently overactive in cancer, leading to uncontrolled cell growth and survival.[1][3] Treatment with DTPEP induces cellular oxidative stress (increased reactive oxygen species), disrupts mitochondrial function, and triggers programmed cell death (apoptosis) through a caspase-dependent mechanism.[3] In ER-positive cancer cells, DTPEP also reduces the expression and activity of the estrogen receptor alpha.[2][3]

Table 1: In Vitro Anticancer Activity of DTPEP

CompoundCancer Cell LineCell TypeIC50 (µM)
DTPEPMCF-7Breast (ER+)0.8 ± 0.04
DTPEPMDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17a: A Tubulin Polymerization Inhibitor

Application Note: Compound 17a is a potent this compound derivative that functions as a colchicine (B1669291) binding site inhibitor, disrupting the formation of microtubules essential for cell division. This mechanism of action leads to potent antiproliferative effects against a range of cancer cell lines, including prostate (PC3), gastric (MGC803), and breast (MCF-7) cancers.[4] Furthermore, Compound 17a has been shown to induce apoptosis and inhibit the epithelial-mesenchymal transition (EMT) in prostate cancer cells, suggesting its potential to prevent metastasis.

Table 2: In Vitro Anticancer Activity of Compound 17a

CompoundCancer Cell LineCell TypeIC50 (µM)
Compound 17aPC3Prostate0.81
Compound 17aMGC803Gastric1.09
Compound 17aMCF-7Breast1.30
RAJI (3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one)

Application Note: RAJI is a novel synthetic compound containing a this compound moiety that displays significant cytotoxicity against aggressive triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. Its anticancer effect is mediated through the modulation of the Akt/PI3K signaling pathway, which ultimately leads to the induction of apoptosis.[4] RAJI has also been observed to impair cell migration and reduce the mitochondrial membrane potential in TNBC cells.[4]

Table 3: In Vitro Anticancer Activity of RAJI

CompoundCancer Cell LineCell TypeIC50 (µg/mL)
RAJIMDA-MB-231TNBC20
RAJIMDA-MB-468TNBC25
This compound-Dihydropyridine Hybrids

Application Note: A novel class of hybrid molecules combining this compound and dihydropyridine (B1217469) scaffolds has been developed and has demonstrated significant anticancer activity.[5][6] These hybrid compounds have shown promising results against human breast adenocarcinoma (MCF-7) and lung cancer (A-549) cell lines.[5][6] Computational docking studies suggest that these compounds may exert their anticancer effects through interaction with the Epidermal Growth Factor Receptor (EGFR).[5]

Table 4: In Vitro Anticancer Activity of this compound-Dihydropyridine Hybrids

Compound ClassCancer Cell LineCell TypeIC50 Range (µM)
This compound-Dihydropyridine HybridsA-549Lung15.94 - 48.04
This compound-Dihydropyridine HybridsMCF-7Breast24.68 - 59.12

Visualizing Experimental and Biological Processes

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start Starting Materials reaction Chemical Synthesis (e.g., One-Pot, Hantzsch) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization cell_culture Cancer Cell Lines characterization->cell_culture Test Compound mtt_assay MTT Assay (Cytotoxicity) cell_culture->mtt_assay western_blot Western Blot (Protein Expression) cell_culture->western_blot flow_cytometry Flow Cytometry (Cell Cycle, Apoptosis) cell_culture->flow_cytometry animal_model Xenograft Model mtt_assay->animal_model Lead Compound Selection treatment Compound Administration animal_model->treatment tumor_measurement Tumor Growth Inhibition treatment->tumor_measurement

Caption: A generalized workflow for the synthesis and evaluation of novel anticancer this compound derivatives.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway Inhibition cluster_downstream Downstream Effects RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Cell_Growth Cell Growth Akt->Cell_Growth Proliferation Proliferation Akt->Proliferation Survival Survival (Inhibition of Apoptosis) Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates Piperidine_Derivative This compound Derivative (e.g., DTPEP, RAJI) Piperidine_Derivative->PI3K inhibits

Caption: The PI3K/Akt signaling cascade and its targeted inhibition by anticancer this compound derivatives.

Detailed Experimental Protocols

Synthesis Protocols
  • Synthesis of DTPEP: The synthesis of 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)this compound (DTPEP) is based on a previously reported method, with detailed experimental procedures available in the supplementary information of the primary research articles.[1] The general strategy involves modification of the tamoxifen scaffold.

  • Synthesis of Compound 17a: The detailed synthetic protocol for this this compound-2,6-dione derivative is described in the supplementary materials of the publication by Fu et al. in the Journal of Enzyme Inhibition and Medicinal Chemistry (2020).

  • One-Pot Synthesis of RAJI: The synthesis of 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) is achieved through a one-pot protocol. This involves the sequential addition of this compound and concentrated hydrochloric acid to a reaction mixture containing isatin (B1672199) and 3,4-dimethoxy acetophenones. For precise molar ratios, reaction times, and temperatures, please refer to the primary literature.

  • Synthesis of this compound-Dihydropyridine Hybrids: These hybrid molecules can be synthesized using a modified Hantzsch dihydropyridine synthesis. This one-pot multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and an amino-piperidine derivative. The detailed synthetic schemes and characterization data are provided in the corresponding research articles.[6]

In Vitro Assay Protocols

1. MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7][8]

  • Procedure:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

    • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for 48-72 hours. Include a vehicle control.[9]

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

    • Formazan (B1609692) Solubilization: Remove the media and add 100-200 µL of a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[8]

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

    • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.

2. Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins to understand the molecular mechanism of action of the this compound derivatives.[10][11]

  • Procedure:

    • Cell Lysis and Protein Quantification: Treat cells with the compound, lyse the cells, and determine the protein concentration.[10][11]

    • Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]

    • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, total Akt, caspases) overnight at 4°C.[11]

    • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[11] Visualize the protein bands using an ECL detection system.

    • Analysis: Quantify the band intensities and normalize to a loading control.

3. Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.[12][13]

  • Procedure:

    • Cell Treatment and Fixation: Treat cells with the this compound derivative, harvest them, and fix in ice-cold 70% ethanol.[14]

    • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[12]

    • Flow Cytometry: Analyze the stained cells on a flow cytometer to measure the fluorescence intensity of PI.

    • Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

In Vivo Tumor Growth Inhibition Protocol (General Outline)

This protocol provides a general framework for assessing the in vivo anticancer efficacy of a lead this compound derivative in a xenograft mouse model.[15][16]

  • Procedure:

    • Cell Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.[15]

    • Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer the test compound and vehicle control according to a predetermined schedule and dosage.[16]

    • Tumor Monitoring: Measure tumor volume at regular intervals throughout the study.

    • Analysis: Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.

References

Application Notes and Protocols for Piperidine-Based Scaffolds in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of piperidine-based scaffolds in the discovery and development of novel antiviral agents. The inherent structural versatility of the this compound ring has established it as a privileged scaffold in medicinal chemistry, leading to the development of potent inhibitors against a range of viruses, including influenza, Human Immunodeficiency Virus (HIV), and coronaviruses.

Introduction to this compound Scaffolds in Antiviral Research

The this compound moiety, a saturated six-membered heterocycle containing a nitrogen atom, serves as a versatile building block in drug design due to its favorable physicochemical properties. Its three-dimensional structure allows for the precise spatial orientation of various substituents, facilitating optimal interactions with viral protein targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated, influencing the compound's solubility and pharmacokinetic profile.

Recent research has highlighted the potential of this compound-based compounds to inhibit viral entry, replication, and egress by targeting key viral enzymes and host-cell pathways. These compounds have demonstrated efficacy against a variety of viral pathogens, making them a promising area of investigation for the development of broad-spectrum antiviral therapeutics.

Key Antiviral Targets for this compound-Based Inhibitors

This compound-based scaffolds have been successfully employed to target a range of viral proteins, including:

  • Viral Proteases: Enzymes crucial for the cleavage of viral polyproteins into functional units. This compound-containing compounds have been developed as inhibitors of HIV-1 protease and the main protease (Mpro) of SARS-CoV-2.

  • Viral Polymerases: Essential enzymes for the replication of the viral genome. This compound derivatives have shown inhibitory activity against the RNA-dependent RNA polymerase (RdRp) of various RNA viruses.

  • Viral Entry Proteins: Proteins on the surface of the virus that mediate attachment and entry into host cells. Some this compound-based compounds interfere with these early stages of the viral life cycle.

  • Host-Cell Signaling Pathways: Viruses often manipulate host-cell signaling pathways to facilitate their replication. This compound derivatives have been shown to modulate pathways such as NF-κB and MAPK, which can impact the cellular environment and viral propagation.

Data Presentation: Antiviral Activity of this compound-Based Compounds

The following tables summarize the quantitative data for representative this compound-based antiviral compounds, allowing for a clear comparison of their potency and selectivity.

Table 1: Anti-Influenza Virus Activity of this compound Derivatives

CompoundVirus Strain(s)EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference(s)
tert-butyl 4-(quinolin-4-yloxy)this compound-1-carboxylate (11e)Influenza A/Udorn/72 (H3N2), A/PR/8/34 (H1N1), Influenza B/Lee/400.05 - 0.1>8000>160,000[1]
FZJ05 (N2-(1-(substituted-aryl)piperidin-4-yl)-N6-mesityl-9H-purine-2,6-diamine derivative)Influenza A/PR/8/34 (H1N1)<< Ribavirin, Amantadine, RimantadineN/AN/A[2]
Fluorinated this compound derivative (Compound 8)Influenza A/Swine/Iowa/30 (H1N1)Comparable to Oseltamivir>1/2 CC50N/A[3]
Fluorinated this compound derivative (Compound 11)Influenza A/Swine/Iowa/30 (H1N1)Comparable to Oseltamivir>1/2 CC50N/A[3]

Table 2: Anti-HIV-1 Activity of this compound Derivatives

CompoundTargetEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference(s)
FZJ13 (N2-(1-(substituted-aryl)piperidin-4-yl)-N6-mesityl-9H-purine-2,6-diamine derivative)HIV-1 (IIIB)Comparable to 3TCN/AN/A[2]
This compound-linked amino-triazine derivative (6b3)HIV-1 (Wild-type)4.61>27.45945[4]
This compound-4-carboxamide derivative (11f)CCR50.59>10>16949[5]
Thiophene[3,2-d]pyrimidine-based derivative (15a)HIV-1 RT (WT)1.75>100>57143[6]

Table 3: Anti-Coronavirus Activity of this compound Derivatives

CompoundTargetIC50 (µM)EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference(s)
Trisubstituted piperazine (B1678402) (GC-14)SARS-CoV-2 Mpro0.401.1>100>90.9[7]
Peptidomimetic inhibitor (Compound 2)SARS-CoV-2 PLpro0.473.61179.949.8[8]
This compound-4-carboxamide (NCGC2955)HCoV-NL63N/A2.5>300>120[9]
Trisubstituted this compound (Compound 30)SARS-CoV-2 Mpro<0.012N/AN/AN/A

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of this compound-based antiviral compounds.

Synthesis of a Representative this compound-Based Scaffold

Protocol: Synthesis of tert-butyl 4-hydroxythis compound-1-carboxylate

This protocol describes a common step in the synthesis of many this compound-based scaffolds.

Materials:

Procedure:

  • Dissolve 4-hydroxythis compound in a mixture of THF and water.

  • Add sodium bicarbonate to the solution and stir.

  • Slowly add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield tert-butyl 4-hydroxythis compound-1-carboxylate.[10]

In Vitro Antiviral Assays

Protocol: Plaque Reduction Assay for Influenza Virus

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • TPCK-treated trypsin

  • This compound-based test compound

  • Agarose (B213101) or Avicel overlay medium

  • Crystal violet staining solution

  • 12-well plates

Procedure:

  • Seed MDCK cells in 12-well plates and grow to a confluent monolayer.[11]

  • Prepare serial dilutions of the test compound in serum-free DMEM.

  • Prepare serial dilutions of the influenza virus stock.

  • Pre-incubate the virus dilutions with the corresponding compound dilutions for 1 hour at 37°C.

  • Wash the MDCK cell monolayer with PBS and infect with the virus-compound mixture.

  • Allow the virus to adsorb for 1 hour at 37°C.[12]

  • Remove the inoculum and overlay the cells with agarose or Avicel medium containing the test compound and TPCK-treated trypsin.[11][12]

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.[12]

  • Fix the cells with 10% formaldehyde (B43269) and stain with crystal violet.[12]

  • Count the number of plaques in each well and calculate the percentage of plaque inhibition compared to the virus control (no compound).

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.[12]

Cytotoxicity Assay

Protocol: MTT Assay

This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).

Materials:

  • Host cell line (e.g., MDCK, Vero E6, MT-4)

  • This compound-based test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[13]

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

  • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[14]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[13]

  • Add the solubilization solution to dissolve the formazan crystals.[15]

  • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Calculate the percentage of cell viability compared to the untreated control cells.

  • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action Studies

Protocol: Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle that is inhibited by the antiviral compound.

Materials:

  • Host cell line

  • Virus stock

  • This compound-based test compound at a concentration several-fold higher than its EC50

  • Reference compounds with known mechanisms of action

  • Culture medium

  • 96-well plates

Procedure:

  • Synchronize the infection of the host cells with a high multiplicity of infection (MOI) of the virus for a short period (e.g., 1-2 hours) at 4°C to allow attachment but not entry.

  • Wash the cells to remove unbound virus and add fresh, pre-warmed medium to initiate infection. This is considered time zero.

  • Add the test compound and reference compounds to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12 hours).[10]

  • Incubate the plates for a full replication cycle (e.g., 24-48 hours).

  • Quantify the viral yield or a viral marker (e.g., viral protein expression, reporter gene activity) at the end of the incubation period.

  • Plot the viral yield against the time of compound addition. The time at which the compound loses its antiviral activity indicates that the targeted step in the viral life cycle has already been completed.[1][10][16]

Protocol: SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

This assay measures the direct inhibition of a key viral enzyme.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Fluorogenic Mpro substrate (e.g., a peptide with a FRET pair)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)[17]

  • This compound-based test compound

  • Positive control inhibitor (e.g., Boceprevir)[17]

  • Black 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • In a black 96-well plate, add the recombinant SARS-CoV-2 Mpro to the assay buffer.[17]

  • Add the diluted test compounds or positive control to the wells containing the enzyme and pre-incubate for 15-30 minutes at 37°C.[17][18]

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[17]

  • Measure the fluorescence signal at appropriate excitation and emission wavelengths over time.

  • Calculate the initial reaction rates and the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Host-Cell Signaling Pathway Analysis

Protocol: NF-κB Luciferase Reporter Assay

This assay is used to determine if the this compound-based compound modulates the NF-κB signaling pathway, which is often manipulated by viruses.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • This compound-based test compound

  • Inducer of NF-κB signaling (e.g., TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.[16][19]

  • After 24 hours, treat the transfected cells with serial dilutions of the test compound for 1-2 hours.[16]

  • Stimulate the cells with an NF-κB inducer (e.g., TNF-α) for 6-8 hours.[16]

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.[16][19]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

  • Calculate the percentage of NF-κB activation or inhibition compared to the control and determine the IC50 or EC50 value.

Protocol: Western Blot Analysis for MAPK Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the MAPK signaling pathway (e.g., p38, ERK, JNK) in response to viral infection and treatment with a this compound-based compound.

Materials:

  • Host cell line

  • Virus stock

  • This compound-based test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated forms of p38, ERK, and JNK

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and infect with the virus in the presence or absence of the test compound for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.[20]

  • Denature the protein samples and separate them by SDS-PAGE.[21]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[20]

  • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.[21]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[11]

  • Strip the membrane and re-probe with an antibody against the total form of the protein to confirm equal loading.

  • Quantify the band intensities to determine the change in protein phosphorylation.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways relevant to the development of this compound-based antiviral drugs.

Antiviral_Drug_Discovery_Workflow cluster_Discovery Discovery & Screening cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Evaluation High-Throughput_Screening High-Throughput Screening (HTS) Hit_Identification Hit Identification High-Throughput_Screening->Hit_Identification Library_of_Piperidine_Scaffolds Library of this compound Scaffolds Library_of_Piperidine_Scaffolds->High-Throughput_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vitro_Antiviral_Assays In Vitro Antiviral Assays (Plaque Reduction, etc.) Lead_Optimization->In_Vitro_Antiviral_Assays Cytotoxicity_Assays Cytotoxicity Assays (MTT, etc.) Lead_Optimization->Cytotoxicity_Assays Mechanism_of_Action_Studies Mechanism of Action (Enzyme Inhibition, ToA) In_Vitro_Antiviral_Assays->Mechanism_of_Action_Studies Cytotoxicity_Assays->Mechanism_of_Action_Studies In_Vivo_Animal_Models In Vivo Animal Models Mechanism_of_Action_Studies->In_Vivo_Animal_Models

Antiviral drug discovery workflow for this compound-based scaffolds.

Time_of_Addition_Workflow Synchronized_Infection Synchronize Viral Infection of Host Cells Time_Points Add Compound at Different Time Points Post-Infection Synchronized_Infection->Time_Points Incubation Incubate for One Viral Replication Cycle Time_Points->Incubation Quantify_Viral_Yield Quantify Viral Yield (e.g., Plaque Assay, qPCR) Incubation->Quantify_Viral_Yield Data_Analysis Plot Viral Yield vs. Time of Addition Quantify_Viral_Yield->Data_Analysis Determine_Target_Stage Determine the Stage of Viral Life Cycle Inhibited Data_Analysis->Determine_Target_Stage NFkB_Signaling_Pathway cluster_Stimulus Viral PAMPs / Cytokines cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus Viral PAMPs or Pro-inflammatory Cytokines (e.g., TNF-α) Receptor Cell Surface Receptor (e.g., TNFR, TLRs) Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_Nuclear NF-κB (p50/p65) NFkB->NFkB_Nuclear translocates Piperidine_Compound This compound-Based Compound Piperidine_Compound->IKK_Complex inhibits DNA DNA (NF-κB Response Elements) NFkB_Nuclear->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces MAPK_Signaling_Pathway cluster_Stimulus Viral Infection / Stress cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Viral_Infection Viral Infection or Cellular Stress MAPKKK MAPKKK (e.g., MEKK, ASK1) Viral_Infection->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF-2) MAPK->Transcription_Factors activates Piperidine_Compound This compound-Based Compound Piperidine_Compound->MAPK inhibits Gene_Expression Inflammatory & Pro-viral Gene Expression Transcription_Factors->Gene_Expression induces

References

Application of Piperidine in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine, a saturated six-membered heterocyclic amine, is a prevalent structural motif in a multitude of biologically active compounds.[1] Its unique conformational flexibility and ability to participate in various chemical interactions have made it a valuable scaffold in the design and synthesis of modern agrochemicals. This compound derivatives are integral components of various fungicides, insecticides, and plant growth regulators, contributing significantly to crop protection and yield enhancement.[1][2] This document provides detailed application notes, experimental protocols, and mechanistic insights into the role of this compound in the synthesis and function of key agrochemicals.

Key this compound-Containing Agrochemicals: Mechanisms of Action

The versatility of the this compound scaffold allows for its incorporation into agrochemicals with diverse modes of action, targeting critical biological processes in fungi, insects, and plants.

Fungicides

This compound-containing fungicides are among the most successful classes of agrochemicals, primarily targeting fungal cell membrane integrity and respiration.

  • Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs): This major class of fungicides, which includes the this compound-containing compound Boscalid , targets Complex II of the mitochondrial respiratory chain.[1] By inhibiting succinate dehydrogenase, these compounds disrupt the Krebs cycle and adenosine (B11128) triphosphate (ATP) production, leading to fungal cell death.[1] The this compound moiety in these molecules often plays a crucial role in binding to the enzyme's active site.

  • Sterol Biosynthesis Inhibitors (SBIs): Fungicides like Fenpropidin and Piperalin incorporate a this compound ring and function by inhibiting enzymes involved in ergosterol (B1671047) biosynthesis, an essential component of fungal cell membranes. Disruption of this pathway leads to the accumulation of toxic sterol intermediates and compromised membrane function.

  • Oxysterol-Binding Protein (OSBP) Inhibitors: A newer class of fungicides, exemplified by Oxathiapiprolin , features a piperidinyl thiazole (B1198619) isoxazoline (B3343090) core. These compounds inhibit oxysterol-binding protein, which is crucial for lipid transport and metabolism in fungi, particularly oomycetes.[1]

Insecticides

The this compound ring is also a key feature in several insecticides, often contributing to their neurotoxic effects.

  • Chordotonal Organ Modulators: Flonicamid (B1672840) , a pyridinecarboxamide insecticide containing a this compound precursor in its synthesis, acts as a selective feeding blocker. It is thought to disrupt the function of chordotonal organs, which are sensory receptors in insects, leading to the cessation of feeding and subsequent starvation.[3]

  • GABA Receptor Antagonists: Some experimental this compound-based insecticides function by antagonizing the γ-aminobutyric acid (GABA) receptor in the insect central nervous system, leading to hyperexcitation and death.

Plant Growth Regulators
  • Gibberellin Biosynthesis Inhibitors: Mepiquat (B94548) chloride , a quaternary piperidinium (B107235) compound, is a widely used plant growth regulator. It functions by inhibiting the biosynthesis of gibberellins, a class of plant hormones that promote stem elongation. This leads to more compact plants with improved fruit and boll retention.[4]

Quantitative Data on this compound Agrochemicals

The following tables summarize the biological activity of representative this compound-containing agrochemicals.

Table 1: Fungicidal Activity of this compound Derivatives

CompoundChemical ClassTarget PathogenEC50 (µg/mL)Reference
BoscalidPyridinecarboxamide (SDHI)Botrytis cinerea0.96[5]
Rhizoctonia solani0.96[5]
Compound A13This compound-4-carbohydrazideRhizoctonia solani0.83[5]
Verticillium dahliae1.12[5]
Compound A41This compound-4-carbohydrazideRhizoctonia solani0.88[5]
Verticillium dahliae3.20[5]
Compound 17Thiazolyl this compoundSclerotinia sclerotiorum0.30[6]
Compound 23Thiazolyl this compoundPhytophthora capsici0.98[6]

Table 2: Insecticidal Activity of this compound Derivatives

CompoundChemical ClassTarget InsectLD50 (µ g/mosquito )Reference
2-Ethyl-piperidineThis compound derivativeAedes aegypti0.8[7]
3-Methyl-piperidineThis compound derivativeAedes aegypti1.80 - 4.14[8]
4-Methyl-piperidineThis compound derivativeAedes aegypti1.22 - 6.71[8]
Benzyl-piperidineThis compound derivativeAedes aegypti12.89 - 29.20[8]
FlonicamidPyridinecarboxamideAphids50-100 g a.i./ha (foliar spray)[9]

Experimental Protocols

Synthesis of this compound-Containing Agrochemicals

Protocol 1: Synthesis of Mepiquat Chloride [10][11]

This one-step synthesis method yields high-purity mepiquat chloride.

Materials:

  • Hexahydropyridine (this compound)

  • Ethanol (B145695)

  • Potassium Carbonate (K₂CO₃)

  • Methyl Chloride (CH₃Cl)

Procedure:

  • Dissolve 0.85 kg of hexahydropyridine in 9.26 kg of ethanol in a suitable reaction vessel.

  • Add 1.38 kg of K₂CO₃ to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Introduce 1.21 kg of methyl chloride (approximately 20% excess) into the reaction system.

  • Allow the reaction to proceed at room temperature for 3 hours.

  • Filter the reaction mixture to separate the solid potassium bicarbonate (KHCO₃) and the ethanol solution containing mepiquat chloride.

  • The collected KHCO₃ can be calcined to regenerate K₂CO₃ for recycling.

  • Evaporate the ethanol from the filtrate to obtain high-purity mepiquat chloride. The ethanol can be recycled.

Protocol 2: Synthesis of Boscalid [12][13]

This three-step process involves a Suzuki coupling, a nitro group reduction, and an amidation reaction.

Step 1: Suzuki Cross-Coupling

Materials:

  • 1-Chloro-2-nitrobenzene

  • 4-Chlorophenylboronic acid

  • Ethanol/Water solvent mixture

  • Sodium Carbonate (Na₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Ethyl acetate

Procedure:

  • In a reaction vessel, combine 1-chloro-2-nitrobenzene, 4-chlorophenylboronic acid, the ethanol/water solvent mixture, Na₂CO₃ (as the base), and a catalytic amount of Pd(PPh₃)₄.

  • Heat the mixture to 80°C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform a liquid-liquid extraction using ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4'-chloro-2-nitro-1,1'-biphenyl.

Step 2: Nitro Group Reduction

Materials:

  • 4'-Chloro-2-nitro-1,1'-biphenyl from Step 1

  • Carbonyl Iron Powder (CIP)

  • Ammonium Chloride (NH₄Cl)

  • Water

Procedure:

  • Dissolve the 4'-chloro-2-nitro-1,1'-biphenyl in a suitable solvent.

  • Add CIP (5 equivalents) and NH₄Cl (3 equivalents).

  • Stir the reaction at 45°C for 12 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase to obtain 2-amino-4'-chloro-1,1'-biphenyl.

Step 3: Amidation

Materials:

Procedure:

  • Dissolve the 2-amino-4'-chloro-1,1'-biphenyl in a suitable solvent.

  • Add 2-chloronicotinoyl chloride and a base such as triethylamine or pyridine.

  • Stir the reaction at room temperature until the formation of Boscalid is complete, as monitored by TLC or LC-MS.

  • Isolate the crude Boscalid by filtration or extraction, followed by purification (e.g., recrystallization).

Protocol 3: Synthesis of Flonicamid [3][14]

This two-step synthesis involves the formation of an acid chloride followed by amidation.

Step 1: Acyl Chlorination

Materials:

Procedure:

  • To a flask containing 4-trifluoromethylnicotinic acid (0.2 mol) and toluene (120g), add triphosgene (0.08 mol) and a catalytic amount of DMF (0.2g).

  • Heat the mixture to 80°C and stir for 4-5 hours to form 4-trifluoromethylnicotinoyl chloride.

Step 2: Amidation

Materials:

  • 4-Trifluoromethylnicotinoyl chloride solution from Step 1

  • Aminoacetonitrile (B1212223) hydrochloride

  • An acid-binding agent (e.g., sodium carbonate)

  • Water

Procedure:

  • Prepare an aqueous solution of aminoacetonitrile hydrochloride and an acid-binding agent.

  • Add the 4-trifluoromethylnicotinoyl chloride solution from Step 1 to the aqueous solution.

  • Stir the reaction for 2-3 hours.

  • The resulting intermediate amide is then treated with aqueous sodium carbonate to yield flonicamid.[3]

  • Separate and purify the final product.

Biological Activity Assays

Protocol 4: In Vitro Fungicidal Assay (Mycelial Growth Inhibition) [1]

Materials:

  • This compound-based fungicide

  • Target fungal strain (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Mycelial plugs of the fungus

Procedure:

  • Prepare PDA medium and amend with a series of concentrations of the test fungicide. A control plate with no fungicide should also be prepared.

  • Pour the amended PDA into sterile petri dishes.

  • Inoculate the center of each plate with a mycelial plug of the target fungus.

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the radial growth of the fungal colony daily until the control colony reaches the edge of the plate.

  • Calculate the percentage of growth inhibition and determine the EC50 value.

Protocol 5: In Vivo Fungicidal Assay (Greenhouse Trials) [1]

Materials:

  • Healthy, susceptible host plants

  • This compound-based fungicide formulation

  • Spore suspension of the target pathogen

  • Controlled environment greenhouse

Procedure (Protective Assay):

  • Apply the fungicide formulation to the plants at various concentrations.

  • After 24 hours, inoculate the treated plants with a spore suspension of the pathogen.

  • Include untreated, inoculated control plants.

  • Maintain plants in a controlled environment conducive to disease development.

  • Assess disease severity after a suitable incubation period.

Procedure (Curative Assay):

  • Inoculate plants with a spore suspension of the pathogen.

  • After 24-48 hours, apply the fungicide formulation at various concentrations.

  • Include untreated, inoculated control plants.

  • Maintain plants in a controlled environment and assess disease severity.

Visualizing Pathways and Workflows

boscalid_moa cluster_krebs Krebs Cycle Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) ATP ATP Production (Cellular Respiration) Boscalid Boscalid Boscalid->Inhibition Inhibition->ATP Disruption Succinate_Dehydrogenase Succinate_Dehydrogenase

Caption: Mechanism of action of Boscalid, a this compound-containing SDHI fungicide.

synthesis_workflow cluster_synthesis Agrochemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (e.g., this compound derivative) Reaction Chemical Synthesis (e.g., Coupling, Amidation) Start->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Assays (Mycelial Growth, etc.) Characterization->InVitro Test Compound InVivo In Vivo Assays (Greenhouse Trials) Characterization->InVivo Test Compound Data Data Analysis (EC50, LD50) InVitro->Data InVivo->Data Optimization Lead Optimization Data->Optimization SAR Insights Optimization->Reaction

Caption: General workflow for the synthesis and evaluation of this compound-based agrochemicals.

References

Piperidine Derivatives as Potent Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a wide array of biologically active compounds and approved pharmaceuticals. Its synthetic tractability and favorable physicochemical properties have made it a cornerstone in the design of potent and selective enzyme inhibitors. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of this compound-based enzyme inhibitors, with a focus on key therapeutic targets.

This compound Derivatives as Cholinesterase Inhibitors

This compound-containing compounds have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the degradation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by enhancing cholinergic neurotransmission.

Data Presentation: Potency of this compound-Based Cholinesterase Inhibitors

The inhibitory activities of various this compound derivatives against AChE and BChE are summarized below, with IC50 values providing a comparative measure of their potency.

Compound/DerivativeTarget EnzymeIC50 Value
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]this compound hydrochlorideAChE0.56 nM[1]
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]this compound (Donepezil)AChE5.7 nM[2]
1-benzyl-3,5-bis(4-nitrobenzylidene)this compound-4-oneAChE12.55 µM
1-benzyl-3,5-bis(4-chlorobenzylidene)this compound-4-oneBuChE17.28 µM
Indolylthis compound analog of DonepezilAChE & BuChENot specified
N-benzyl this compound derivative d5HDAC & AChE0.17 µM (HDAC), 6.89 µM (AChE)[3]
N-benzyl this compound derivative d10HDAC & AChE0.45 µM (HDAC), 3.22 µM (AChE)[3]
Signaling Pathway: Cholinergic Neurotransmission

The following diagram illustrates the cholinergic signaling pathway and the role of AChE in the synaptic cleft. This compound-based AChE inhibitors block the breakdown of acetylcholine, thereby increasing its concentration and enhancing neurotransmission.

Cholinergic_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ChAT Choline Acetyltransferase (ChAT) Acetyl_CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle synthesis ACh_synapse ACh ACh_vesicle->ACh_synapse release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE hydrolysis ACh_Receptor Acetylcholine Receptor ACh_synapse->ACh_Receptor binding AChE->Choline reuptake Piperidine_Inhibitor This compound Inhibitor Piperidine_Inhibitor->AChE inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Piperidine_Inhibitor This compound Inhibitor Piperidine_Inhibitor->PI3K inhibition Piperidine_Inhibitor->mTORC1 inhibition

References

Protocols for N-Alkylation of Piperidine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of piperidine is a fundamental transformation in organic synthesis, crucial for the development of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The this compound moiety is a prevalent scaffold in numerous biologically active molecules, and its functionalization at the nitrogen atom allows for the modulation of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This document provides detailed protocols for several common and effective methods for the N-alkylation of this compound, including direct alkylation with alkyl halides, reductive amination, microwave-assisted alkylation, N-alkylation via the borrowing hydrogen methodology, and the Buchwald-Hartwig amination for N-arylation.

I. Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a straightforward and widely used method involving the reaction of this compound with an alkyl halide in the presence of a base.[1] This reaction proceeds via an SN2 mechanism. While effective, a common side reaction is over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts.[1] Careful control of reaction conditions, such as the slow addition of the alkylating agent, can help minimize this issue.[1]

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA))[1]

  • Anhydrous solvent (e.g., acetonitrile (B52724) (ACN), N,N-dimethylformamide (DMF))[1]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica (B1680970) gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent.

  • Add the base (1.5-2.0 eq.). If using K₂CO₃, ensure it is finely powdered and dry.[1]

  • Stir the mixture at room temperature.

  • Slowly add the alkyl halide (1.0-1.2 eq.) to the stirred suspension. The use of a syringe pump for slow addition is recommended to minimize the formation of quaternary ammonium salts.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, filter the reaction mixture to remove the base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.[1]

Data Presentation
This compound DerivativeAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundMethyl iodideK₂CO₃DMFRT24-[2]
This compoundEthyl bromideK₂CO₃DMFRT--[2]
This compoundIsopropyl bromideK₂CO₃DMFRT--[2]
This compoundn-Propyl iodideK₂CO₃DMFRT--[2]
Complex AminesAlkyl HalideDIPEAACNRT-<70[2]

Yield not specified in the source.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up cluster_purification Purification A Add this compound and solvent to flask B Add base (e.g., K₂CO₃) A->B C Slowly add alkyl halide B->C D Stir at room temperature C->D E Monitor reaction by TLC/LC-MS D->E F Filter to remove base E->F G Concentrate filtrate F->G H Aqueous work-up G->H I Column chromatography H->I J Obtain pure N-alkylated this compound I->J

Direct N-Alkylation Workflow

II. N-Alkylation via Reductive Amination

Reductive amination is a milder and often more selective method for N-alkylation that avoids the issue of over-alkylation.[1] This two-step, one-pot process involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a hydride reagent.[1] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reducing agent due to its selectivity for iminium ions over carbonyl compounds.[1]

Experimental Protocol

Materials:

  • This compound

  • Aldehyde or ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃))

  • Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), acetonitrile (ACN))[1]

  • Optional: Acetic acid (as a catalyst for less reactive ketones)[1]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the aldehyde or ketone (1.0-1.2 eq.), and the anhydrous solvent.[1]

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion. For less reactive ketones, a catalytic amount of acetic acid can be added.[1]

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 eq.) portion-wise to the reaction mixture. The reaction is often exothermic.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[1]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Data Presentation
This compound DerivativeCarbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundBenzaldehydeNaBH(OAc)₃DCERT1292[1]
This compoundCyclohexanoneNaBH(OAc)₃THFRT2488[1]
2-Methylthis compoundAcetoneNaBH(OAc)₃ACNRT1885[1]
This compoundButanalNaBH₄/Silica-gel supported H₂SO₄THFRT0.592[3]

Experimental Workflow

G cluster_prep Iminium Ion Formation cluster_reaction Reduction cluster_workup Work-up cluster_purification Purification A Add this compound, carbonyl, and solvent B Stir at room temperature A->B C Add reducing agent (e.g., NaBH(OAc)₃) B->C D Continue stirring C->D E Monitor reaction by TLC/LC-MS D->E F Quench with NaHCO₃ solution E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Column chromatography H->I J Obtain pure N-alkylated this compound I->J

Reductive Amination Workflow

III. Microwave-Assisted N-Alkylation

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. For the N-alkylation of this compound, microwave irradiation can be effectively applied to the direct alkylation with alkyl halides.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl chloride)

  • Base (e.g., NaOH)

  • Solvent (e.g., water)

  • Microwave reactor vial

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a microwave reactor vial, place this compound (1.0 eq.), the alkyl halide (1.0 eq.), and an aqueous solution of the base (e.g., 1.1 eq. of NaOH in water).

  • Seal the vial and place it in a dedicated microwave synthesizer.

  • Subject the reaction mixture to microwave irradiation at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 25 minutes).

  • After the reaction is complete (monitored by TLC), cool the vial to room temperature.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify by column chromatography if necessary.

Data Presentation
This compound DerivativeAlkylating AgentBaseSolventPower (W)Temp. (°C)Time (min)Yield (%)Reference
This compoundBenzyl chlorideNaOHWater25080-10025High[4]

"High yield" as stated in the source, specific percentage not provided.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up cluster_purification Purification A Combine reactants in microwave vial B Seal the vial A->B C Irradiate in microwave synthesizer B->C D Monitor reaction completion C->D E Cool to room temperature D->E F Extract with organic solvent E->F G Wash, dry, and concentrate F->G H Column chromatography (if needed) G->H I Obtain pure N-alkylated this compound H->I

Microwave-Assisted N-Alkylation

IV. N-Alkylation with Alcohols via Borrowing Hydrogen

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a green and atom-economical approach for the N-alkylation of amines using alcohols as the alkylating agents.[5] This process, typically catalyzed by transition metals, involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then undergoes reductive amination with the amine. The hydrogen atoms "borrowed" in the oxidation step are then returned in the reduction of the imine intermediate, with water being the only byproduct.[5]

Experimental Protocol

Materials:

  • This compound

  • Primary alcohol (e.g., ethanol, 1-propanol)

  • Catalyst (e.g., (H₃O)₂[(W₆Cl₈)Cl₆]·6H₂O on silica gel, Ag/Al₂O₃)[6][7]

  • Solvent (if necessary, e.g., xylene)

  • Reaction vessel suitable for high temperature (e.g., flow reactor, sealed tube)

  • Inert atmosphere (e.g., hydrogen stream or nitrogen)

  • Standard work-up and purification equipment

Procedure:

  • In a suitable reaction vessel, combine this compound, the primary alcohol, and the catalyst.

  • If required, add a solvent and a base (e.g., Cs₂CO₃ or K₃PO₄ for Ag/Al₂O₃ catalyst).[7]

  • Heat the reaction mixture to the required temperature (e.g., >200 °C) under an inert atmosphere.[6]

  • Maintain the reaction at this temperature for the specified time, monitoring for product formation.

  • After completion, cool the reaction mixture and filter to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Data Presentation
AmineAlcoholCatalystTemp. (°C)Selectivity (%)Reference
This compoundMethanol(H₃O)₂[(W₆Cl₈)Cl₆]·6H₂O/SiO₂35095 (for N-methylthis compound)[6]
Aniline (B41778)Various alcoholsAg/Al₂O₃120High (for secondary amines)[7]

Note: The second entry is for aniline but illustrates the general applicability of the catalyst system.

Logical Relationship Diagram

G cluster_cycle Catalytic Cycle A Alcohol + Catalyst B Aldehyde/Ketone + Catalyst-H₂ A->B Oxidation (H₂ Borrowed) C Aldehyde/Ketone + this compound B->C D Iminium Ion + H₂O C->D Condensation E Iminium Ion + Catalyst-H₂ D->E F N-alkylated this compound + Catalyst E->F Reduction (H₂ Returned) H N-alkylated this compound + H₂O F->H G Overall Reaction: This compound + Alcohol G->A

Borrowing Hydrogen Methodology

V. Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly C(sp²)-N bonds.[8][9] While typically used for N-arylation (coupling with aryl halides or triflates), it represents a key methodology for introducing aromatic moieties onto the this compound nitrogen.

Experimental Protocol

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, aryl chloride) or triflate

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., XPhos, t-BuXPhos)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu))

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

  • Schlenk tube or glovebox for inert atmosphere conditions

  • Standard work-up and purification equipment

Procedure:

  • In a Schlenk tube or glovebox, combine the palladium precatalyst, the phosphine ligand, and the base.

  • Add the aryl halide or triflate and this compound.

  • Add the anhydrous solvent.

  • Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).

  • Stir the reaction mixture for the specified time (usually several hours to overnight), monitoring by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation
AmineAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CarbazoleBromobenzene[Pd(allyl)Cl]₂ / TrixiePhosNaOt-BuToluene1002497 (conversion)[10]
DiphenylamineBromobenzene[Pd(allyl)Cl]₂ / XPhosNaOt-BuToluene1002499 (conversion)[10]
This compound4-Aminothis compoundPd₂(dba)₃ / L6 or L7NaOt-BuToluene---

Note: The first two entries showcase general conditions for aryl amine coupling. The third entry mentions the use of this compound derivatives in Buchwald-Hartwig reactions without specifying exact yields.

Signaling Pathway Diagram

G A Pd(0)L₂ B Oxidative Addition (Ar-X) A->B C [Ar-Pd(II)(X)L₂] B->C D Ligand Exchange (this compound) C->D E [Ar-Pd(II)(Piperidinyl)L₂]⁺X⁻ D->E F Deprotonation (Base) E->F G [Ar-Pd(II)(Piperidinyl)L₂] F->G H Reductive Elimination G->H I N-Arylthis compound H->I J Pd(0)L₂ H->J J->A Catalyst Regeneration

Buchwald-Hartwig Catalytic Cycle

Conclusion

The N-alkylation of this compound is a versatile and essential transformation in modern organic synthesis. The choice of method depends on several factors, including the nature of the alkylating agent, the desired selectivity, and the tolerance of other functional groups in the molecule. Direct alkylation offers a straightforward approach, while reductive amination provides higher selectivity and avoids over-alkylation. Microwave-assisted synthesis can significantly accelerate reaction times. The borrowing hydrogen methodology presents a green alternative using alcohols as alkylating agents. For the synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is the state-of-the-art method. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most suitable N-alkylation strategy for their synthetic targets.

References

Synthesis of Chiral Piperidines for Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral piperidine scaffolds are of paramount importance in medicinal chemistry and drug discovery, forming the core structure of numerous pharmaceuticals and biologically active natural products.[1][2][3] The stereochemistry of these molecules significantly influences their pharmacological activity, making the development of efficient and highly selective methods for their enantioselective synthesis a critical area of research.[1][3] This document provides detailed application notes and experimental protocols for several key modern strategies in the enantioselective synthesis of chiral this compound derivatives.

I. Catalytic Asymmetric Hydrogenation of Pyridinium (B92312) Salts

Catalytic asymmetric hydrogenation of pyridinium salts represents a highly efficient and atom-economical approach for synthesizing chiral piperidines.[4][5] This method involves the activation of the pyridine (B92270) ring through N-alkylation or N-acylation to form a pyridinium salt, which is more susceptible to hydrogenation.[4] Chiral metal complexes, particularly those based on iridium, are then employed to achieve high levels of enantioselectivity.[5][6]

Application Notes:

This strategy is particularly useful for the synthesis of 2- and 3-substituted piperidines. The choice of the N-substituent on the pyridinium salt and the chiral ligand for the metal catalyst are crucial for achieving high yields and enantioselectivities. The reaction often requires high pressures of hydrogen gas and specialized equipment.[4]

Quantitative Data Summary:
EntrySubstrateCatalyst SystemYield (%)ee (%)Reference
1N-benzyl-2-phenylpyridinium bromide[Ir(cod)Cl]₂ / (R)-MeO-BoQPhos / I₂9593[5]
2N-benzyl-2-(4-methoxyphenyl)pyridinium bromide[Ir(cod)Cl]₂ / (R)-MeO-BoQPhos / I₂9692[5]
3N-benzyl-2-(thiophen-2-yl)pyridinium bromide[Ir(cod)Cl]₂ / (R)-MeO-BoQPhos / I₂9491[5]
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of N-benzyl-2-phenylpyridinium bromide

This protocol is adapted from Zhou et al., Org. Lett., 2016.[5]

Materials:

  • N-benzyl-2-phenylpyridinium bromide

  • [Ir(cod)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene (B75094) complex dimer)

  • (R)-MeO-BoQPhos (chiral ligand)

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Methanol (MeOH) (anhydrous)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, a solution of [Ir(cod)Cl]₂ (1 mol%) and (R)-MeO-BoQPhos (2.2 mol%) in anhydrous CH₂Cl₂ is stirred for 10 minutes.

  • To this solution, I₂ (2.5 mol%) is added, and the mixture is stirred for another 30 minutes.

  • The N-benzyl-2-phenylpyridinium bromide substrate (1.0 equiv) is added to the catalyst solution.

  • The reaction mixture is transferred to a stainless-steel autoclave.

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized to 600 psi of H₂.

  • The reaction mixture is stirred at 28 °C for 20–24 hours.[4]

  • After carefully releasing the hydrogen pressure, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral this compound.

Workflow Diagram:

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Workup and Purification catalyst_precursors [Ir(cod)Cl]₂ + (R)-MeO-BoQPhos + I₂ active_catalyst Active Iridium Catalyst catalyst_precursors->active_catalyst Stirring in CH₂Cl₂ autoclave Autoclave (600 psi H₂, 28 °C) active_catalyst->autoclave pyridinium_salt N-benzyl-2-phenylpyridinium bromide pyridinium_salt->autoclave chiral_this compound Enantioenriched this compound autoclave->chiral_this compound concentration Concentration chiral_this compound->concentration chromatography Flash Chromatography concentration->chromatography final_product Purified Chiral this compound chromatography->final_product

Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.

II. Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A powerful method for the synthesis of enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[1][7][8] This approach utilizes readily available pyridines and boronic acids, with the key step being the asymmetric carbometalation of a dihydropyridine (B1217469) intermediate.[7][8]

Application Notes:

This three-step process involves the partial reduction of pyridine, followed by the Rh-catalyzed asymmetric carbometalation, and a final reduction to yield the 3-substituted this compound.[7][8] The method demonstrates broad functional group tolerance and provides access to a wide variety of enantioenriched 3-piperidines.[7][8]

Quantitative Data Summary:
EntryArylboronic AcidYield (%)ee (%)Reference
14-Methoxyphenylboronic acid9598[7]
24-Fluorophenylboronic acid9397[7]
33-Thienylboronic acid8596[7]
Experimental Protocol: Synthesis of 3-Substituted Tetrahydropyridine

This protocol is adapted from Fletcher et al., J. Am. Chem. Soc., 2023.[1]

Materials:

  • [Rh(cod)OH]₂ (Rhodium(1,5-cyclooctadiene) hydroxide (B78521) dimer)

  • (S)-Segphos

  • Toluene (B28343)

  • Tetrahydrofuran (THF)

  • Water (degassed)

  • Aqueous Cesium Hydroxide (CsOH, 50 wt%)

  • Arylboronic acid

  • Phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate)

Procedure:

  • To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).[1]

  • Seal the vial with a rubber septum, place it under reduced pressure, and then purge with argon.[1]

  • Add toluene (1.0 mL), THF (1.0 mL), and degassed water (0.2 mL).

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • In a separate vial, dissolve the arylboronic acid (0.6 mmol) and the phenyl pyridine-1(2H)-carboxylate (0.5 mmol) in THF (1.0 mL).

  • Add the substrate solution to the catalyst mixture, followed by the aqueous CsOH solution (0.75 mmol).

  • Stir the reaction mixture vigorously at 40 °C for 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Relationship Diagram:

G cluster_reactants Starting Materials cluster_steps Synthetic Sequence cluster_intermediates Intermediates & Product pyridine Pyridine step1 1. Partial Reduction pyridine->step1 boronic_acid Arylboronic Acid step2 2. Rh-Catalyzed Asymmetric Carbometalation boronic_acid->step2 step1->step2 dihydropyridine Dihydropyridine step1->dihydropyridine step3 3. Reduction step2->step3 tetrahydropyridine Enantioenriched Tetrahydropyridine step2->tetrahydropyridine This compound Chiral 3-Substituted This compound step3->this compound dihydropyridine->step2 tetrahydropyridine->step3 G cluster_cycle1 Cycle 1: Oxidation & Conjugate Reduction cluster_cycle2 Cycle 2: Iminium Reduction THP Tetrahydropyridine (THP) DHP Dihydropyridine (DHP) THP->DHP 6-HDNO (Oxidation) Imine Chiral Iminium DHP->Imine EneIRED (Conjugate Reduction) + NADPH NADPH_regen NADPH Regeneration (GDH/Glucose) This compound Enantioenriched This compound Imine->this compound EneIRED (Kinetic Reduction) + NADPH

References

Application Notes and Protocols: Piperidine as a Base in Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine, a saturated heterocyclic amine, is a versatile and widely employed organic base in a variety of chemical transformations. With a pKa of its conjugate acid around 11.1, it possesses moderate basicity, making it suitable for promoting elimination reactions under relatively mild conditions. Its utility is prominent in the synthesis of alkenes through dehydrohalogenation and dehydration, as well as in condensation reactions like the Knoevenagel and in aza-Michael additions. This document provides detailed application notes and experimental protocols for the use of this compound as a base in key elimination reactions, offering insights into its mechanism, substrate scope, and comparative efficacy.

Physicochemical Properties of this compound

A fundamental understanding of this compound's properties is crucial for its effective application.

PropertyValueReference
Molecular Formula C₅H₁₁N[1]
Molar Mass 85.15 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 106 °C[1]
pKa of Conjugate Acid (Piperidinium ion) ~11.1[2][3]

I. Dehydrohalogenation of Alkyl Halides

This compound is an effective base for promoting the E2 elimination of alkyl halides to form alkenes. The reaction generally proceeds via a concerted mechanism where this compound abstracts a proton from a carbon atom beta to the leaving group, leading to the formation of a double bond and the expulsion of the halide ion.

General Mechanism of E2 Elimination with this compound

The E2 (bimolecular elimination) reaction is a one-step process. For the reaction to occur, the beta-hydrogen and the leaving group (halide) must be in an anti-periplanar conformation. This compound acts as the base, abstracting the proton.

E2_Mechanism cluster_0 E2 Elimination Reactants Alkyl Halide + this compound Transition_State [Transition State] Reactants->Transition_State Base abstracts β-H Leaving group departs Products Alkene + Piperidinium Halide Transition_State->Products

Caption: General workflow of an E2 elimination reaction.

Application and Comparison with Other Bases

The choice of base in an elimination reaction can significantly influence the reaction rate and the regioselectivity of the resulting alkene (Zaitsev vs. Hofmann product). This compound, being a moderately strong and sterically unhindered base, typically favors the formation of the more substituted (Zaitsev) alkene.

SubstrateBaseSolventTemperature (°C)Major ProductYield (%)Reference
2-BromobutaneThis compoundEthanol (B145695)552-Butene (Zaitsev)Not specified[General Knowledge]
2-BromobutanePotassium tert-butoxidetert-Butanol551-Butene (Hofmann)Not specified[General Knowledge]
1-BromohexaneThis compoundDMF801-Hexene~75[Hypothetical Data]
1-BromohexaneDBUDMF801-Hexene>95[Hypothetical Data]

Note: "Hypothetical Data" is based on general chemical principles and may not reflect the results of a specific cited experiment.

Experimental Protocol: Dehydrobromination of 2-Bromopentane (B28208)

This protocol describes a general procedure for the dehydrobromination of a secondary alkyl halide using this compound.

Materials:

  • 2-Bromopentane

  • This compound

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 2-bromopentane (10 mmol, 1.51 g) and ethanol (30 mL).

  • Add this compound (12 mmol, 1.02 g, 1.2 eq.) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 20 mL) to remove excess this compound, followed by saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product mixture of pentenes.

  • The product can be further purified by fractional distillation.

II. Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, catalyzed by a base. This compound is a classic and highly effective catalyst for this reaction.

Mechanism of this compound-Catalyzed Knoevenagel Condensation

This compound can catalyze the Knoevenagel condensation through two primary pathways. In the first, it acts as a base to deprotonate the active methylene compound, forming an enolate which then attacks the carbonyl carbon. In the second, more widely accepted mechanism for secondary amine catalysts, this compound first reacts with the aldehyde to form an iminium ion, which is a more reactive electrophile. The enolate then attacks the iminium ion, followed by elimination of this compound to yield the α,β-unsaturated product.

Knoevenagel_Mechanism cluster_0 Knoevenagel Condensation Pathway Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion + this compound - H₂O This compound This compound This compound->Iminium_Ion Adduct Adduct Iminium_Ion->Adduct Active_Methylene Active Methylene Compound Enolate Enolate Active_Methylene->Enolate + this compound (base) Enolate->Adduct Nucleophilic Attack Product α,β-Unsaturated Product Adduct->Product Elimination of This compound

Caption: Iminium ion pathway in this compound-catalyzed Knoevenagel condensation.

Quantitative Data for this compound-Catalyzed Knoevenagel Condensation
AldehydeActive Methylene CompoundSolventTemperature (°C)Time (h)Yield (%)Reference
Benzaldehyde (B42025)Malononitrile (B47326)EthanolReflux2~90[4][5]
4-ChlorobenzaldehydeMalononitrileEthanolReflux2~88[4]
BenzaldehydeEthyl CyanoacetateEthanolReflux485-90[4]
SyringaldehydeMalonic AcidSolvent-free902>95[6]
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde and Malononitrile

This protocol details the synthesis of 2-benzylidenemalononitrile using this compound as a catalyst.[4][5]

Materials:

  • Benzaldehyde

  • Malononitrile

  • This compound

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, dissolve benzaldehyde (10 mmol, 1.06 g) and malononitrile (10 mmol, 0.66 g) in 20 mL of ethanol.

  • Add a catalytic amount of this compound (approx. 3-4 drops, ~0.1 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture in an ice bath. The product will precipitate as a white solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator or in a vacuum oven at low heat. The typical yield is around 90%.

III. Aza-Michael Addition

The aza-Michael addition is the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. This compound can act as both the nucleophile and a base catalyst in this reaction. When used as a catalyst, it facilitates the addition of other amines.

Experimental Protocol: Aza-Michael Addition of this compound to Ethyl Acrylate (B77674)

This protocol describes the addition of this compound to an α,β-unsaturated ester.

Materials:

  • This compound

  • Ethyl acrylate

  • Reaction vial or flask

  • Magnetic stirrer

Procedure:

  • In a reaction vial, combine ethyl acrylate (10 mmol, 1.00 g) and this compound (12 mmol, 1.02 g, 1.2 eq.).

  • The reaction is often exothermic and can be stirred at room temperature. For less reactive substrates, gentle heating (e.g., 50 °C) may be required.

  • Monitor the reaction by GC or NMR spectroscopy until the starting materials are consumed (typically a few hours).

  • The product, ethyl 3-(piperidin-1-yl)propanoate, can be purified by vacuum distillation.

IV. Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This compound is the standard reagent for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group in SPPS. This deprotection proceeds via a β-elimination mechanism.

Mechanism of Fmoc Deprotection

Fmoc_Deprotection cluster_1 Fmoc Deprotection Workflow Fmoc_Peptide Fmoc-Protected Peptide-Resin Piperidine_Treatment Treat with 20% this compound in DMF Fmoc_Peptide->Piperidine_Treatment Deprotected_Peptide Deprotected Peptide-Resin (Free N-terminus) Piperidine_Treatment->Deprotected_Peptide DBF_Adduct Dibenzofulvene-Piperidine Adduct (byproduct) Piperidine_Treatment->DBF_Adduct

References

Application Notes and Protocols for Piperidine-Catalyzed Reactions in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for key organic reactions catalyzed by piperidine in continuous flow systems. The use of flow chemistry offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and straightforward scalability.[1] this compound, a versatile and inexpensive secondary amine, serves as an efficient organocatalyst for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Knoevenagel Condensation: Synthesis of Curcumin (B1669340) Derivatives

The Knoevenagel condensation is a fundamental reaction in organic synthesis, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone.[2][3] this compound is a classic and effective catalyst for this transformation.[3] The application of this reaction in flow chemistry has been demonstrated in the synthesis of bioactive curcumin derivatives using a this compound-based polymeric catalyst in a microfluidic reactor (MFR).[4][5]

Application Note:

This protocol details the continuous synthesis of a curcumin derivative via a Knoevenagel condensation between curcumin and 4-nitrobenzaldehyde (B150856), catalyzed by a polymer-immobilized this compound. The use of an MFR allows for precise control over reaction conditions and efficient catalyst utilization.

Quantitative Data:
EntryAldehydeCatalyst Loading (in gel)SolventTemperature (°C)Residence Time (h)Conversion (%)
14-Nitrobenzaldehyde50%DMSO/Methanol (7:3 v/v)407272[4]
2Benzaldehyde50%DMSO/Methanol (7:3 v/v)407247[4]
34-Methoxybenzaldehyde50%DMSO/Methanol (7:3 v/v)407216[4]
Experimental Protocol:

Materials:

  • Curcumin

  • 4-Nitrobenzaldehyde

  • This compound-based polymeric catalyst (e.g., this compound methacrylate (B99206) co-polymer)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Methanol (MeOH), anhydrous

  • Microfluidic reactor system with pumps and temperature controller

  • Back-pressure regulator

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of curcumin (e.g., 0.1 M) in a 7:3 (v/v) mixture of DMSO and methanol.

    • Prepare a stock solution of 4-nitrobenzaldehyde (e.g., 0.1 M) in the same solvent mixture.

  • Reactor Setup:

    • Pack the microfluidic reactor chip with the this compound-based polymeric catalyst.

    • Equilibrate the reactor by flowing the DMSO/methanol solvent mixture through it at the desired flow rate.

    • Set the reactor temperature to 40 °C.

  • Reaction Execution:

    • Pump the curcumin and 4-nitrobenzaldehyde stock solutions at equal flow rates into a T-mixer before the reactor inlet.

    • The combined stream flows through the catalyst-packed MFR. The flow rate is adjusted to achieve the desired residence time (e.g., 72 hours for the data above, which would correspond to a very slow flow rate in a typical MFR, suggesting the reaction is slow or the reactor volume is large).

    • Maintain a constant back pressure (e.g., 10 bar) to prevent solvent outgassing.

  • Work-up and Analysis:

    • Collect the reactor output.

    • The conversion can be determined by offline analysis, for example, using ¹H NMR spectroscopy by monitoring the disappearance of reactant signals and the appearance of product signals.[4]

Experimental Workflow:

Knoevenagel_Workflow cluster_prep Solution Preparation cluster_flow Flow System cluster_analysis Analysis A Curcumin in DMSO/MeOH P1 Pump 1 A->P1 B 4-Nitrobenzaldehyde in DMSO/MeOH P2 Pump 2 B->P2 M T-Mixer P1->M P2->M R Packed-Bed MFR (this compound Catalyst, 40°C) M->R BPR Back Pressure Regulator R->BPR C Product Collection BPR->C An ¹H NMR Analysis C->An

Caption: Continuous flow setup for Knoevenagel condensation.

Aza-Michael Addition

Application Note:

This section provides a general protocol for performing a this compound-catalyzed aza-Michael addition in a continuous flow system. This setup is advantageous for rapid screening of reaction conditions and for cleaner product formation due to the immediate removal of the product from the catalytic zone.

Experimental Protocol (Hypothetical Flow Adaptation):

Materials:

  • α,β-Unsaturated carbonyl compound (e.g., n-butyl acrylate)

  • Amine (e.g., aniline)

  • Immobilized this compound catalyst (e.g., this compound functionalized silica (B1680970) gel)

  • Solvent (e.g., Acetonitrile)

  • Packed bed reactor system with pumps and temperature controller

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the α,β-unsaturated carbonyl compound (e.g., 1.0 M) in the chosen solvent.

    • Prepare a stock solution of the amine (e.g., 1.2 M) in the same solvent.

  • Reactor Setup:

    • Pack a column with the immobilized this compound catalyst to create a packed bed reactor.

    • Equilibrate the reactor by flowing the solvent through it.

    • Set the desired reaction temperature.

  • Reaction Execution:

    • Pump the reactant solutions at the desired stoichiometric ratio and total flow rate through the packed bed reactor.

    • The residence time is controlled by the total flow rate and the reactor volume.

  • Work-up and Analysis:

    • The product stream is collected at the reactor outlet.

    • The solvent is removed under reduced pressure.

    • The yield and purity can be determined by standard analytical techniques such as GC-MS or LC-MS.

Logical Relationship in Aza-Michael Addition:

Aza_Michael_Logic Reactants Amine (Nucleophile) + α,β-Unsaturated Carbonyl (Electrophile) Intermediate Enolate/Iminium Ion Intermediate Reactants->Intermediate catalyzed by Catalyst This compound (Base Catalyst) Catalyst->Intermediate Product β-Amino Carbonyl Product Intermediate->Product

Caption: Key steps in the aza-Michael addition.

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. The resulting β-nitro alcohols are versatile intermediates in organic synthesis. While many bases can catalyze this reaction, this compound's moderate basicity makes it a suitable candidate. The translation of this reaction to a continuous flow process offers significant safety advantages, especially when dealing with potentially hazardous nitroalkanes.

Application Note:

This protocol outlines a general procedure for a this compound-catalyzed Henry reaction in a continuous flow setup. The use of a flow reactor allows for better temperature control of the potentially exothermic reaction and minimizes the accumulation of unstable intermediates.

Experimental Protocol (Hypothetical Flow Adaptation):

Materials:

  • Nitroalkane (e.g., nitromethane)

  • Aldehyde (e.g., benzaldehyde)

  • This compound

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Coil reactor system with pumps and temperature controller

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the aldehyde (e.g., 1.0 M) and this compound (e.g., 0.1 M) in THF.

    • Prepare a stock solution of the nitroalkane (e.g., 1.5 M) in THF.

  • Reactor Setup:

    • Use a tube-in-tube or simple coil reactor immersed in a temperature-controlled bath.

    • Equilibrate the reactor with the solvent at the desired temperature.

  • Reaction Execution:

    • Pump the two solutions at the desired flow rates into a T-mixer before the reactor.

    • The reaction mixture flows through the coil reactor. The residence time is determined by the total flow rate and the reactor volume.

  • Work-up and Analysis:

    • The output from the reactor is collected.

    • The reaction can be quenched by adding a mild acid.

    • The yield of the β-nitro alcohol can be determined by techniques like ¹H NMR or GC analysis of the crude reaction mixture.

Signaling Pathway of the Henry Reaction:

Henry_Reaction_Pathway Nitroalkane Nitroalkane (R-CH₂NO₂) Nitronate Nitronate Ion (R-CH⁻-NO₂) Nitroalkane->Nitronate Deprotonation This compound This compound This compound->Nitronate Adduct Alkoxide Adduct Nitronate->Adduct Nucleophilic Attack Aldehyde Aldehyde (R'-CHO) Aldehyde->Adduct Product β-Nitro Alcohol Adduct->Product Protonation

Caption: Catalytic cycle of the Henry reaction.

References

Application Notes and Protocols: Piperidine Derivatives in Analgesic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used in the development of novel analgesics based on the piperidine scaffold. The protocols detailed below cover key in vivo and in vitro assays essential for the characterization of these compounds, from synthesis to functional assessment.

Introduction

The this compound ring is a fundamental structural motif in a multitude of clinically significant analgesic agents, most notably the fentanyl series of µ-opioid receptor agonists.[1][2][3] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal scaffold for designing potent and selective ligands for various pain-related targets.[4] The primary mechanism of action for many this compound-based analgesics is the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR), which leads to the inhibition of pain signaling pathways.[2][5]

Recent research has focused on developing this compound derivatives with improved side-effect profiles by exploring concepts such as biased agonism, where ligands preferentially activate G-protein signaling over the β-arrestin pathway, the latter being associated with adverse effects like respiratory depression and tolerance.[6][7] Additionally, this compound derivatives targeting other receptors, such as sigma-1 (σ1R) and histamine (B1213489) H3, are being investigated as alternative or adjunct analgesic strategies.[8][9]

Data Presentation: Quantitative Analysis of this compound Analgesics

The following tables summarize typical quantitative data obtained from the experimental protocols described in this document. This structured presentation allows for easy comparison of the potency and efficacy of different this compound derivatives.

Table 1: In Vitro Receptor Binding and Functional Activity

Compound IDTarget ReceptorBinding Affinity (Ki, nM)Functional Potency (IC50/EC50, nM)Assay Type
Reference Cmpd 1 µ-Opioid1.25.8 (IC50)[³H]-DAMGO Binding
Reference Cmpd 2 µ-Opioid0.83.2 (EC50)cAMP Inhibition
Test Compound A µ-Opioid2.510.1 (IC50)[³H]-DAMGO Binding
Test Compound B µ-Opioid1.97.5 (EC50)cAMP Inhibition
Test Compound C σ1 Receptor15.345.2 (IC50)[³H]-(+)-Pentazocine Binding

Table 2: In Vivo Analgesic Efficacy

Compound IDTest ModelDose (mg/kg)Response (% Inhibition or Latency)Route of Admin.
Morphine Acetic Acid Writhing1085% Inhibitioni.p.
Fentanyl Hot-Plate Test0.0515.2 s Latencyi.v.
Test Compound A Acetic Acid Writhing572% Inhibitioni.p.
Test Compound B Tail-Flick Test28.9 s Latencys.c.
Test Compound C Hot-Plate Test112.5 s Latencyi.p.

Experimental Protocols

Detailed methodologies for key experiments in the screening and characterization of this compound-based analgesics are provided below.

Protocol 1: Synthesis of 4-Anilinothis compound Derivatives via Reductive Amination

This protocol describes a common method for synthesizing the 4-anilinothis compound core, a key intermediate for many potent analgesics.[10]

Materials:

Procedure:

  • Dissolve 4-piperidone (1 equivalent) and aniline (1.1 equivalents) in dichloromethane in a round-bottom flask.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions, maintaining the temperature below 10°C.[10]

  • Remove the ice bath and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10]

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to obtain the pure 4-anilinothis compound derivative.[10]

Protocol 2: In Vivo Acetic Acid-Induced Writhing Test in Mice

This assay is used to evaluate the peripheral analgesic activity of a test compound.[1][11]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test this compound derivative

  • Vehicle (e.g., normal saline with 0.5% Tween 80)

  • Reference analgesic (e.g., Indomethacin or Morphine)

  • 0.6% acetic acid solution

  • Syringes and needles for administration

  • Observation chambers

Procedure:

  • Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, reference drug, and test compound groups (at various doses).

  • Administer the test compound or reference drug via the desired route (e.g., intraperitoneally, i.p.), typically 30 minutes before the acetic acid injection.[12] Administer the vehicle to the control group.

  • Inject 0.6% acetic acid solution (10 mL/kg, i.p.) to induce writhing.

  • Immediately place each mouse into an individual observation chamber.

  • Five minutes after the acetic acid injection, start counting the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-15 minutes.[11][12]

  • Calculate the mean number of writhes for each group.

  • Determine the percentage of inhibition of writhing for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Protocol 3: In Vivo Hot-Plate Test

This method assesses the central analgesic activity of compounds against a thermal pain stimulus.[13][14]

Materials:

  • Mice or rats

  • Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)

  • Test compound, vehicle, and reference drug (e.g., Fentanyl or Morphine)

  • Stopwatch

Procedure:

  • Acclimatize the animals to the testing environment.

  • Determine the baseline latency by placing each animal on the hot plate and recording the time it takes to elicit a pain response (e.g., licking a hind paw or jumping).[14] A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.[13]

  • Only include animals that show a baseline response within a specified time (e.g., 5-15 seconds).

  • Administer the test compound, vehicle, or reference drug.

  • At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the reaction latency.

  • An increase in the reaction latency compared to the baseline indicates an analgesic effect.

Protocol 4: In Vitro µ-Opioid Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the µ-opioid receptor.[15][16]

Materials:

  • Cell membranes prepared from cells expressing the µ-opioid receptor (e.g., CHO-hMOR cells)

  • Radioligand (e.g., [³H]-DAMGO)

  • Non-specific binding control (e.g., Naloxone)

  • Test this compound derivative

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound in the incubation buffer.

  • In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (e.g., 0.5 nM [³H]-DAMGO), and varying concentrations of the test compound.[16]

  • For determining total binding, add only the buffer instead of the test compound.

  • For determining non-specific binding, add a high concentration of an unlabeled ligand like Naloxone (e.g., 10 µM).[16]

  • Incubate the plate for 60-120 minutes at room temperature.[16]

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Plot the specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Protocol 5: In Vitro cAMP Inhibition Assay

This functional assay measures the ability of a compound to inhibit adenylyl cyclase activity following µ-opioid receptor activation.[3][15]

Materials:

  • Cells expressing the µ-opioid receptor (e.g., HEK293 or CHO cells)

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • Test compound and a reference agonist (e.g., DAMGO)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture medium and plates

Procedure:

  • Plate the cells in a 96-well plate and incubate until they reach the desired confluency.

  • Replace the culture medium with a stimulation buffer.

  • Add serial dilutions of the test compound or reference agonist to the wells.

  • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • The signal will be inversely proportional to the agonistic activity of the compound (more potent agonists cause a greater reduction in cAMP).

  • Plot the signal against the log concentration of the test compound to generate a dose-response curve and determine the EC50 or IC50 value.

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts and procedures relevant to the development of this compound-based analgesics.

mu_opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Piperidine_Ligand This compound Analgesic MOR µ-Opioid Receptor (GPCR) Piperidine_Ligand->MOR Binds G_Protein Gi/o Protein (α, βγ) MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC αi inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels βγ modulates MAPK MAPK Pathway G_Protein->MAPK cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_Channel ↓ Ca²⁺ Influx Ion_Channels->Ca_Channel K_Channel ↑ K⁺ Efflux Ion_Channels->K_Channel Ca_Channel->Analgesia K_Channel->Analgesia MAPK->Analgesia Internalization Receptor Internalization Beta_Arrestin->Internalization Side_Effects Tolerance & Side Effects Beta_Arrestin->Side_Effects

Caption: µ-Opioid receptor signaling cascade.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Binding Receptor Binding Assays (Determine Ki) Purification->Binding Screening Functional Functional Assays (cAMP, β-Arrestin) (Determine EC50/IC50) Binding->Functional Lead Compounds Analgesia_Models Analgesia Models (Hot-Plate, Writhing Test) Functional->Analgesia_Models Candidate Selection Tox Preliminary Toxicology & Side Effect Profile Analgesia_Models->Tox

Caption: Drug discovery workflow for this compound analgesics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Piperidine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidine-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and relevant experimental protocols.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues encountered during this compound-catalyzed reactions in a question-and-answer format.

Q1: My reaction is showing low or no yield. What are the potential causes and how can I troubleshoot this?

A1: Low or no product yield in a this compound-catalyzed reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Activity: The this compound catalyst may be inactive or poisoned. Ensure you are using a fresh, high-purity catalyst. Impurities in starting materials or solvents, such as sulfur-containing compounds, can act as catalyst poisons.[1] Consider screening different catalysts if poisoning is suspected.[2]

  • Catalyst Loading: The amount of catalyst may be insufficient for the reaction scale or substrate reactivity. A typical starting point for optimization is 5-10 mol%.[2] You can incrementally increase the catalyst loading to see if it improves the yield.

  • Reaction Conditions: Suboptimal temperature or solvent can significantly impact the reaction rate. Experiment with a range of temperatures; some reactions require heating to overcome the activation energy, while others need lower temperatures to prevent side reactions.[1] Similarly, screen various solvents with different polarities (e.g., toluene, THF, dichloromethane, acetonitrile) to find the optimal medium.[1]

  • Reagent Quality: The purity and dryness of your reagents and solvents are crucial. Ensure all materials are free from impurities that could interfere with the reaction.[3]

Q2: I am observing the formation of significant side products and impurities. How can I identify and minimize them?

A2: The formation of side products is a common challenge. Identifying the impurities is the first step toward minimizing their formation.

  • Analysis: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and identify the number of components in the mixture. If significant side products are observed, they can be isolated by column chromatography and characterized using techniques like NMR spectroscopy to understand their structure and deduce the side reaction pathway.[1]

  • Common Side Reactions: In N-alkylation reactions, a prevalent side reaction is over-alkylation, which leads to the formation of quaternary ammonium (B1175870) salts, especially with highly reactive alkylating agents.[4] In peptide synthesis, the use of this compound for Fmoc deprotection can sometimes lead to side reactions like aspartimide and diketopiperazine formation.[5][6]

  • Minimization Strategies:

    • Temperature Control: Lowering the reaction temperature can often minimize the formation of side products.[7]

    • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid the formation of degradation products over extended periods.[7]

    • Stoichiometry: Adjusting the stoichiometry of the reactants can sometimes favor the desired reaction pathway. For instance, in N-arylation reactions, using an excess of this compound can help minimize the formation of N,N'-bis-arylated byproducts.[4]

    • Alternative Reagents: If side reactions persist, consider using alternative bases or catalysts that may offer higher selectivity.[6]

Q3: My reaction is suffering from poor stereoselectivity. How can I improve it?

A3: Achieving high stereoselectivity is critical, especially in pharmaceutical applications. Several strategies can be employed to enhance the stereochemical outcome.

  • Temperature Optimization: Lowering the reaction temperature often improves diastereoselectivity by favoring the transition state with the lowest activation energy.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio of the product.[1] A screening of different solvents is recommended.

  • Chiral Catalysts and Auxiliaries: The use of chiral catalysts or chiral auxiliaries attached to the substrate can induce facial selectivity during bond formation, leading to improved enantioselectivity.[1]

  • Choice of Reagents: The nature of the reagents can have a profound impact on stereoselectivity. For example, in reductive aminations, the choice of the reducing agent can influence the direction of hydride attack.[1]

Q4: How does the choice of solvent affect my this compound-catalyzed reaction?

A4: The solvent plays a critical role in influencing reaction rates, equilibria, and even the reaction mechanism.[8][9]

  • Solubility: The solvent must be able to dissolve the reactants and catalyst to a sufficient extent. Poor solubility can lead to slow or incomplete reactions.[10] Co-solvents like DMSO, DMF, or alcohols can be used to improve the solubility of poorly soluble this compound derivatives.[10]

  • Polarity: The polarity of the solvent can affect the stabilization of the starting materials and the transition state.[8][9] For instance, polar aprotic solvents like DMF or DMSO can be effective in some cyclization reactions, while alcoholic solvents are common for certain reductive aminations.[1]

  • Hydrogen Bonding: Protic solvents like alcohols can participate in hydrogen bonding, which can influence the reactivity of the catalyst and substrates.[11]

  • Kinetic Effects: Studies have shown that the choice of solvent can significantly impact the reaction kinetics. For example, in one study on the synthesis of substituted piperidines, ethanol (B145695) was found to accelerate the reaction rate compared to methanol.[8][9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound-catalyzed reactions to aid in experimental design and optimization.

Table 1: Effect of Catalyst Loading on Reaction Yield

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
10.102424
20.252435
30.502440
41.01260
Data adapted from a study on the synthesis of tetrahydro-β-carbolines, illustrating the influence of acid catalyst loading on product yield.[1]

Table 2: Effect of this compound and Pyrrolidine (B122466) as Catalysts in Knoevenagel Condensation

CatalystAldehydeCatalyst eq.TZD Conversion (%)
This compoundp-nitrobenzaldehyde0.8~75
This compoundp-methoxybenzaldehyde0.891.0
Pyrrolidinep-nitrobenzaldehyde0.5~80
Pyrrolidinep-methoxybenzaldehyde0.5100
Pyrrolidinep-methoxybenzaldehyde0.625100
This table compares the efficiency of this compound and pyrrolidine in the Knoevenagel condensation of thiazolidine-2,4-dione (TZD) with different aldehydes.[12]

Experimental Protocols

This section provides detailed methodologies for key this compound-catalyzed reactions.

Protocol 1: General Procedure for this compound-Catalyzed Knoevenagel Condensation

  • Materials:

    • Aldehyde (e.g., benzaldehyde) (1.0 equiv.)

    • Active methylene (B1212753) compound (e.g., malononitrile) (1.0-1.2 equiv.)

    • This compound (catalytic amount, e.g., 10 mol%)

    • Solvent (e.g., Ethanol, Toluene)

  • Procedure:

    • To a round-bottom flask, add the aldehyde, the active methylene compound, and the solvent.[6]

    • Add a catalytic amount of this compound to the mixture.[6]

    • Heat the reaction mixture to reflux and monitor its progress using TLC.[6]

    • Upon completion, cool the reaction mixture to room temperature.[6]

    • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by column chromatography or crystallization.[6]

Protocol 2: General Procedure for Aza-Michael Addition

  • Materials:

    • α,β-Unsaturated carbonyl compound (e.g., n-butyl acrylate) (1.0 equiv.)

    • Amine (e.g., this compound) (1.0-1.2 equiv.)

    • Solvent (optional, the reaction can be run neat)

  • Procedure:

    • In a reaction vessel, combine the α,β-unsaturated carbonyl compound and the amine.[6]

    • Stir the reaction mixture at room temperature. The reaction can be run with or without a solvent.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, if a solvent was used, remove it under reduced pressure. The crude product can be purified by distillation or column chromatography.

Visual Guides

The following diagrams illustrate key workflows and logical relationships for troubleshooting and optimizing this compound-catalyzed reactions.

Troubleshooting_Low_Yield start Low or No Yield Observed check_catalyst Check Catalyst Activity & Purity start->check_catalyst check_loading Optimize Catalyst Loading check_catalyst->check_loading If catalyst is fresh & pure outcome Improved Yield check_catalyst->outcome If new catalyst works check_conditions Screen Reaction Conditions (Temperature & Solvent) check_loading->check_conditions If yield is still low check_loading->outcome If higher loading works check_reagents Verify Reagent & Solvent Purity check_conditions->check_reagents If optimization fails check_conditions->outcome If new conditions work check_reagents->outcome After purification

Caption: A logical workflow for troubleshooting low-yield this compound-catalyzed reactions.

Side_Product_Minimization start Significant Side Products Observed identify_impurities Identify Side Products (TLC, NMR, MS) start->identify_impurities optimize_temp Optimize Temperature (Usually lower) identify_impurities->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time If side products persist outcome Minimized Side Products optimize_temp->outcome If successful adjust_stoichiometry Adjust Reactant Stoichiometry optimize_time->adjust_stoichiometry If still problematic optimize_time->outcome If successful adjust_stoichiometry->outcome

Caption: A workflow for identifying and minimizing the formation of side products.

Knoevenagel_Condensation_Workflow start Start: Knoevenagel Condensation add_reagents 1. Add Aldehyde, Active Methylene Compound, and Solvent to Flask start->add_reagents add_catalyst 2. Add Catalytic Amount of this compound add_reagents->add_catalyst react 3. Heat to Reflux & Monitor by TLC add_catalyst->react workup 4. Cool to Room Temperature react->workup isolate 5. Isolate Product (Filtration or Evaporation & Purification) workup->isolate product Product: α,β-Unsaturated Compound isolate->product

Caption: A general experimental workflow for a this compound-catalyzed Knoevenagel condensation.

References

Technical Support Center: Troubleshooting Side Reactions in Piperidine-Mediated Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during the piperidine-mediated deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Aspartimide Formation

Q1: What is aspartimide formation and why is it problematic in Fmoc SPPS?

A1: Aspartimide formation is a significant side reaction that involves the cyclization of an aspartic acid (Asp) residue.[1] The backbone amide nitrogen of the C-terminal adjacent amino acid attacks the side-chain carboxyl group of the Asp residue.[1] This reaction is primarily promoted by the basic conditions of Fmoc deprotection, typically using this compound.[1][2] The resulting five-membered succinimide (B58015) ring is known as an aspartimide.[1]

This side reaction is problematic for several reasons:

  • Formation of Byproducts: The aspartimide ring can be opened by nucleophiles like this compound or water, leading to a mixture of α- and β-aspartyl peptides.[1][2]

  • Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides.[1]

  • Purification Challenges: These byproducts often have similar masses and chromatographic retention times to the desired peptide, making purification difficult.[1]

  • Reduced Yield: The formation of these side products significantly lowers the overall yield of the target peptide.[1]

  • Chain Termination: Aspartimide formation can lead to chain termination by the formation of piperazine-2,5-diones.[3]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

A2: The tendency for aspartimide formation is highly sequence-dependent. Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly susceptible.[1] The most problematic sequences include:

  • Asp-Gly (D-G)[1][4]

  • Asp-Asn (D-N)[1]

  • Asp-Ser (D-S)[1][4]

  • Asp-Ala (D-A)[4]

  • Asp-Thr (D-T)[1]

  • Asp-Arg (D-R)[1]

Q3: How can I identify and troubleshoot aspartimide formation?

A3: Aspartimide formation and its subsequent byproducts can be detected by mass spectrometry, as they result in a mass change. The resulting α- and β-peptides can often be separated by HPLC.[5]

Troubleshooting Strategies:

  • Use of Additives: Adding 1-hydroxybenzotriazole (B26582) (HOBt) to the this compound deprotection solution can reduce aspartimide formation.[4][5]

  • Alternative Bases: Using a weaker or less nucleophilic base like piperazine (B1678402), sometimes in combination with HOBt, has been shown to cause less aspartimide formation compared to this compound.[5][6] A combination of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) is also effective.[7]

  • Backbone Protection: Incorporating a backbone protecting group, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, on the nitrogen of the amino acid preceding aspartic acid can prevent aspartimide formation.[4]

  • Sterically Hindered Side-Chain Protection: Using bulky ester protecting groups for the aspartic acid side chain can sterically hinder the cyclization reaction.[8]

  • Lower Temperature: Increased temperature accelerates the rate of aspartimide formation, which is a critical factor in microwave-assisted SPPS.[1] Lowering the reaction temperature can help minimize this side reaction.[1]

Mechanism of Aspartimide Formation

Aspartimide_Formation Peptide Peptide with Asp(OR)-Xaa Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation This compound Intermediate Anionic Intermediate Deprotonation->Intermediate Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Aspartimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Aspartimide Opening Nucleophilic Ring Opening (this compound/Water) Aspartimide->Opening Products Mixture of: - α-peptides - β-peptides - Racemized peptides - Piperidide adducts Opening->Products

Caption: Base-catalyzed formation of aspartimide and subsequent byproducts.

Diketopiperazine (DKP) Formation

Q1: What is diketopiperazine (DKP) formation and when does it occur?

A1: Diketopiperazine (DKP) formation is a common side reaction in Fmoc-based SPPS that leads to the cleavage of the growing peptide chain from the solid support.[9] It occurs through an intramolecular nucleophilic attack of the free N-terminal amine of a dipeptide on its own C-terminal ester linkage to the resin, forming a stable six-membered ring.[7][9] This results in a truncated peptide and a lower yield of the desired product.[9] This side reaction is most prevalent after the deprotection of the second amino acid.[4]

Q2: Which sequences are most prone to DKP formation?

A2: DKP formation is highly sequence-dependent.[7] Sequences containing a secondary amino acid like proline in the second position (C-terminal of the dipeptide) are especially prone to this side reaction.[4][9] Glycine at the C-terminus of the dipeptide also increases the likelihood of DKP formation.[10]

Q3: How can I prevent or minimize DKP formation?

A3: Several strategies can be employed to suppress DKP formation:

  • Choice of Resin: Using a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, can inhibit DKP formation.[4]

  • Dipeptide Coupling: Coupling the first two amino acids as a pre-formed dipeptide unit avoids the problematic dipeptide-resin intermediate.[4]

  • Alternative Deprotection Reagents: A deprotection solution of 2% DBU and 5% piperazine in NMP has been shown to be highly effective at suppressing DKP formation compared to 20% this compound in DMF.[7][11]

  • N-Terminal Protection of the Second Amino Acid: Using an N-trityl protected amino acid in the second position can prevent DKP formation.[4]

Workflow for Minimizing DKP Formation

DKP_Prevention_Workflow Start Start SPPS Check_Sequence Is the second amino acid Proline or a similar residue? Start->Check_Sequence Standard_Protocol Proceed with standard Fmoc-SPPS protocol Check_Sequence->Standard_Protocol No Mitigation_Strategies Implement DKP Mitigation Strategies Check_Sequence->Mitigation_Strategies Yes Continue_SPPS Continue Peptide Synthesis Standard_Protocol->Continue_SPPS Strategy1 Use 2-chlorotrityl chloride resin Mitigation_Strategies->Strategy1 Strategy2 Couple the first two amino acids as a dipeptide Mitigation_Strategies->Strategy2 Strategy3 Use alternative deprotection: 2% DBU / 5% Piperazine in NMP Mitigation_Strategies->Strategy3 Strategy1->Continue_SPPS Strategy2->Continue_SPPS Strategy3->Continue_SPPS SPPS_Cycle Start Start Cycle: Fmoc-AA(n)-Resin Deprotection 1. Fmoc Deprotection (e.g., 20% this compound/DMF) Start->Deprotection Washing1 2. Washing (DMF) Deprotection->Washing1 Side_Reactions Potential Side Reactions: - Aspartimide Formation - DKP Formation - Racemization Deprotection->Side_Reactions Coupling 3. Coupling (Fmoc-AA(n+1)-OH, Coupling Reagents) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 End End Cycle: Fmoc-AA(n+1)-AA(n)-Resin Washing2->End

References

Technical Support Center: Purification of Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial or synthesized this compound?

A1: The most common impurities in this compound, particularly when synthesized from the hydrogenation of pyridine (B92270), include:

  • Pyridine: Unreacted starting material is a frequent impurity. This compound and pyridine form a minimum-boiling azeotrope, making their separation by simple distillation challenging.[1]

  • Water: Can be introduced during the synthesis workup or absorbed from the atmosphere.[2]

  • Oxidation Products: Exposure to air can lead to the formation of various oxidation products, often causing a yellow discoloration.[3]

  • High-Boiling Point Bases: Byproducts such as dipiperidyls can be formed during synthesis.[4]

  • This compound Salts: Reaction with acidic vapors (e.g., HCl) or atmospheric carbon dioxide can form this compound hydrochloride or this compound carbonate, which may appear as solid precipitates.[1]

Q2: My this compound has a yellow tint. What is the cause, and is it still usable?

A2: A yellow color in this compound is typically due to the presence of oxidation products.[3] For many applications, this slight discoloration may not interfere with the reaction. However, for sensitive experiments or when high purity is required, purification is recommended. The most effective method for removing colored impurities is distillation.[3] To prevent discoloration, store purified this compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[3]

Q3: I'm having difficulty separating this compound from pyridine using fractional distillation. Why is this, and what is the solution?

A3: this compound and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation impossible.[2][5] This azeotrope consists of approximately 92% this compound and 8% pyridine and boils at about 106.1°C at atmospheric pressure.[5] To overcome this, you can use one of the following methods:

  • Azeotropic Distillation: By introducing an entrainer such as water or a non-aromatic hydrocarbon (e.g., toluene), a new, lower-boiling azeotrope is formed with pyridine, allowing for its selective removal.[1][5]

  • Purification via Salt Formation: this compound is a stronger base than pyridine and will selectively react with carbon dioxide (CO₂) to form a solid this compound carbonate, while pyridine remains in solution. The solid salt can then be filtered off and the free this compound regenerated.[2]

Q4: How can I effectively remove water from this compound?

A4: Water is a common impurity that can be removed by drying the this compound over a suitable drying agent followed by distillation. Solid potassium hydroxide (B78521) (KOH) is a commonly used and effective drying agent for this compound.[3][6] The this compound should be allowed to stand over the KOH pellets for several hours or overnight with occasional swirling before being decanted and distilled.[2]

Troubleshooting Guides

Issue 1: Low Yield After Purification

Possible Cause Solution
Aggressive heating during distillation Optimize the heating rate and reflux ratio to minimize the carryover of this compound into the impurity fractions. A steady distillation rate of 1-2 drops per second is recommended.[1][7]
Incomplete liberation of this compound from its salt When using the salt formation method, ensure a stoichiometric excess of a strong base (e.g., NaOH or KOH) is used to fully regenerate the free this compound. Ensure adequate stirring and reaction time.[1]
Product adherence to chromatography column This compound, being basic, can adhere to acidic silica (B1680970) gel. To mitigate this, a small amount of a base like triethylamine (B128534) can be added to the eluent.

Issue 2: this compound Salt Fails to Precipitate During CO₂ Purification

Possible Cause Solution
Inappropriate solvent choice The solvent used may be too polar, keeping the this compound carbonate dissolved. Use a non-polar organic solvent such as xylene or toluene.[2]
Insufficient CO₂ Ensure that enough carbon dioxide is bubbled through the solution to react with all the this compound. Continue bubbling until precipitation is complete.[1]
Absence of water A small amount of water is often necessary to facilitate the formation and precipitation of the this compound carbonate.[2]

Data Presentation: Comparison of Purification Methods

Purification MethodKey Impurity TargetedTypical Purity AchievedTypical YieldNotes
Fractional Distillation (Simple) Impurities with significantly different boiling points>95% (if no azeotrope)HighIneffective for removing pyridine due to azeotrope formation.[5]
Azeotropic Distillation (with water) Pyridine95-98%[4]~87%[4]Effective for breaking the this compound-pyridine azeotrope.[1][5]
Purification via Carbonate Salt Formation Pyridine>99.5%[8]HighHighly effective for separating this compound from pyridine.[1][2]
Drying with KOH followed by Distillation Water, some polar impurities>99%HighStandard procedure for obtaining dry this compound.[3][6]

Experimental Protocols

Protocol 1: Drying and Simple Distillation of this compound

This protocol is suitable for removing water and other non-azeotropic impurities.

  • Pre-drying: Place the crude, wet this compound in a round-bottom flask. Add solid potassium hydroxide (KOH) pellets and let the mixture stand for several hours (or overnight) with occasional swirling to remove the bulk of the water.[2]

  • Distillation Setup: Assemble a standard distillation apparatus. Ensure all glassware is thoroughly dry.

  • Distillation: Carefully decant or filter the this compound away from the KOH pellets into the distillation flask. Add boiling chips. Heat the flask and collect the fraction that boils at 105-106°C (at atmospheric pressure).[3]

Protocol 2: Purification via Carbonate Salt Formation

This method is highly effective for removing pyridine impurities.

  • Salt Formation: Dissolve the crude this compound (containing pyridine) in a non-polar organic solvent like xylene. Add a small amount of water.[2] Bubble carbon dioxide (CO₂) gas through the solution. This compound, being the stronger base, will selectively react to form solid this compound carbonate, which will precipitate out of the solution.[2]

  • Filtration: Cool the mixture to ensure complete precipitation of the this compound carbonate. Filter the solid salt from the solution. The pyridine will remain in the filtrate.[3]

  • Liberation of Free this compound: Suspend the filtered this compound carbonate in water. Add a strong base, such as sodium hydroxide (NaOH), to liberate the free this compound from its salt.[3]

  • Extraction and Final Purification: Extract the liberated this compound into a suitable organic solvent (e.g., diethyl ether). Dry the organic extract over solid KOH, filter, and then distill as described in Protocol 1 to obtain pure this compound.[3]

Mandatory Visualization

experimental_workflow_distillation start Crude this compound (with water) predrying Pre-drying with solid KOH start->predrying decant Decant or Filter predrying->decant distillation Simple Distillation decant->distillation pure_this compound Pure, Dry this compound distillation->pure_this compound impurities Water and other impurities removed distillation->impurities

Workflow for Drying and Simple Distillation of this compound.

experimental_workflow_salt_formation start Crude this compound (with pyridine) dissolve Dissolve in non-polar solvent + water start->dissolve co2 Bubble CO2 gas dissolve->co2 precipitate This compound Carbonate (solid) precipitates co2->precipitate filter Filter precipitate->filter piperidine_salt Solid this compound Carbonate filter->piperidine_salt pyridine_solution Pyridine in filtrate filter->pyridine_solution liberate Liberate with strong base (e.g., NaOH) piperidine_salt->liberate extract Extract with organic solvent liberate->extract dry_distill Dry (KOH) and Distill extract->dry_distill pure_this compound Pure this compound dry_distill->pure_this compound

Workflow for this compound Purification via Carbonate Salt Formation.

troubleshooting_logic issue Difficulty Separating This compound and Pyridine azeotrope Reason: Azeotrope Formation issue->azeotrope solution1 Solution 1: Azeotropic Distillation (with water) azeotrope->solution1 solution2 Solution 2: Purification via Salt Formation (CO2) azeotrope->solution2

Troubleshooting Logic for this compound-Pyridine Separation.

References

Technical Support Center: Managing Piperidine Volatility and Odor in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the volatility and strong, unpleasant odor of piperidine in a laboratory setting. The following information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and why is it a concern in the laboratory?

This compound is a cyclic secondary amine with a characteristic pepper-like or fishy, ammoniacal odor.[1][2] Its high volatility and low odor threshold mean that even small quantities can lead to a pervasive and unpleasant smell, as well as potential exposure risks.[3] It is also a flammable liquid and can cause severe skin burns and eye damage.[4][5]

Odor and Volatility Management

Q2: What makes this compound so volatile and odorous?

This compound has a relatively low boiling point and a high vapor pressure, causing it to evaporate quickly at room temperature.[1][2][6] Its strong odor is a characteristic of many amines and can be detected at very low concentrations.[3]

Q3: What are the primary engineering controls for managing this compound volatility and odor?

The most critical engineering control is a properly functioning chemical fume hood.[7][8][9][10] All work with this compound, including weighing, transferring, and use in reactions, should be conducted within a fume hood to capture vapors at the source.[7][11] General laboratory ventilation with sufficient air changes per hour also plays a supportive role.[12][13]

Q4: How can I further minimize the escape of this compound odors from containers?

To control odors from stored containers, consider the following:

  • Ensure containers are tightly sealed.[4][12][14]

  • Use caps (B75204) with a polycone liner for a better seal.[15]

  • Wrap the cap and neck of the bottle with parafilm as an extra precaution.[15]

  • For long-term storage, placing the primary container inside a secondary, sealed container can also help contain fugitive emissions.

Handling and Storage

Q5: What are the best practices for handling this compound to minimize exposure and odor?

  • Always handle this compound in a chemical fume hood.[7][11][16]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (such as butyl or nitrile rubber), safety goggles, and a lab coat.[4][11][17]

  • Dispense the smallest quantity of this compound necessary for your experiment.

  • Keep containers of this compound closed when not in use.[4][7]

  • Avoid rapid movements when working in the fume hood to prevent disruption of airflow.[18]

Q6: How should I properly store this compound?

Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][12][19] It should be stored in a tightly closed container and segregated from incompatible materials like strong oxidizing agents.[4][11]

Spills and Waste Disposal

Q7: What is the correct procedure for cleaning up a small this compound spill?

For a small spill within a fume hood:

  • Ensure you are wearing appropriate PPE.

  • Contain the spill with a non-flammable absorbent material like sand, diatomaceous earth, or vermiculite.[4][17][19]

  • Cover the absorbent material with a neutralizing agent such as sodium bisulfate or a commercially available amine neutralizer.

  • Carefully collect the absorbed and neutralized material into a sealed container for hazardous waste disposal.[17]

  • Wipe the area with a damp cloth, and then decontaminate the surface.

  • Place all contaminated materials, including gloves and wipes, into the hazardous waste container.

Q8: How should I dispose of this compound waste?

This compound waste is considered hazardous waste and must be disposed of according to your institution's and local regulations.[17] Collect all this compound-containing waste in a clearly labeled, sealed, and appropriate container. This includes reaction residues, contaminated solvents, and disposable materials from cleanup.

Troubleshooting Guide

IssueProbable CauseSolution
Persistent this compound odor in the lab despite working in a fume hood. - Improper fume hood use (e.g., sash too high, clutter in the hood, rapid movements).[7][18][20] - Contaminated equipment or lab coat outside the fume hood. - Leaking this compound container.[15] - Inadequate general lab ventilation.- Review and adhere to proper fume hood practices.[7][18][20] - Decontaminate all equipment before removing it from the fume hood. Launder lab coats regularly. - Inspect this compound containers for leaks and ensure they are tightly sealed.[12][14] Consider using parafilm.[15] - Consult with your institution's environmental health and safety department to assess lab ventilation.
Visible fumes or strong odor when opening a this compound container. - this compound's high vapor pressure.[1][2][6] - Container may have been stored at an elevated temperature.- Always open this compound containers inside a certified chemical fume hood.[7][11][16] - Ensure this compound is stored in a cool location.[4][12][19]
Skin or eye contact with this compound. - Accidental splash or spill.- For skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][17] Seek immediate medical attention. - For eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][17] Seek immediate medical attention.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₁N[1]
Boiling Point 106 °C (222.8 °F)[1][2]
Melting Point -7 to -11 °C (12.2 to 19.4 °F)[2][6][21]
Density 0.862 g/mL at 20 °C[6]
Vapor Pressure 32.1 mmHg at 25 °C[22]
Flash Point 3 °C (37.4 °F)[1]
Odor Threshold <2 ppm[1][3][21]
Solubility in Water Miscible[1]

Experimental Protocols

Protocol for Weighing and Dispensing this compound

  • Preparation:

    • Ensure the chemical fume hood is on and operating correctly.

    • Don appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.

    • Place a balance inside the fume hood or have a dedicated, well-ventilated weighing station.

    • Prepare all necessary equipment (spatula, receiving flask, etc.) within the fume hood.

  • Procedure:

    • Place the closed container of this compound inside the fume hood.

    • Allow the container to equilibrate to the ambient temperature of the hood.

    • Slowly and carefully open the this compound container, keeping the opening directed away from your breathing zone.

    • Quickly and carefully dispense the required amount of this compound into the receiving vessel.

    • Immediately and securely close the this compound container.

    • Wipe any minor drips on the container or work surface with a paper towel, which should then be disposed of as hazardous waste.

    • Proceed with your experiment within the fume hood.

  • Cleanup:

    • Clean any reusable equipment that came into contact with this compound within the fume hood.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

Protocol for Neutralizing this compound Odor on Surfaces

Note: This is for minor residual odors on surfaces within a fume hood, not for spill cleanup.

  • Preparation:

    • Wear appropriate PPE.

    • Prepare a dilute acidic solution, such as 5% acetic acid or citric acid in water. Stronger acids are not recommended for routine cleaning due to their own hazards.

  • Procedure:

    • Dampen a paper towel with the dilute acidic solution.

    • Wipe down the contaminated surfaces within the fume hood. The acid will react with the basic this compound to form a less volatile salt.

    • Wipe the surface again with a clean, water-dampened paper towel to remove any residual acid.

    • Finally, wipe the surface dry with a clean paper towel.

  • Disposal:

    • Dispose of all used paper towels in the hazardous waste container.

Visualizations

Piperidine_Handling_Workflow A 1. Preparation B Don PPE (Gloves, Goggles, Lab Coat) A->B C Verify Fume Hood Operation A->C D 2. Handling (Inside Fume Hood) C->D E Weigh/Dispense this compound D->E F Keep Container Sealed When Not in Use E->F G Perform Experiment E->G H 3. Post-Handling G->H I Decontaminate Equipment H->I J Dispose of Waste Properly H->J K Remove PPE and Wash Hands J->K

Caption: Workflow for Safely Handling this compound.

Spill_Response_Decision_Tree A This compound Spill Occurs B Is the spill large or outside a fume hood? A->B C Evacuate Area Alert EH&S B->C Yes D Is the spill small and contained in a fume hood? B->D No D->C No E Don Appropriate PPE D->E Yes F Cover with Absorbent Material E->F G Neutralize (e.g., with sodium bisulfate) F->G H Collect for Hazardous Waste Disposal G->H I Decontaminate Spill Area H->I

Caption: Decision Tree for this compound Spill Response.

References

Technical Support Center: Troubleshooting Low Yields in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during piperidine synthesis, with a focus on addressing low product yield.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction to synthesize a this compound derivative is resulting in a low yield. What are the common causes and solutions?

Low yields in reductive amination for this compound synthesis can often be traced back to inefficient iminium ion formation, improper pH control, decomposition of the reducing agent, or competing side reactions.[1] A systematic approach to troubleshooting is essential to identify and resolve the root cause.

Potential Causes and Solutions:

  • Inefficient Iminium Ion Formation: The formation of the iminium ion intermediate is a critical, pH-dependent equilibrium.[1]

    • Solution: The reaction should be conducted in a mildly acidic pH range of 4-6.[1] This can be achieved by adding a reagent like acetic acid.

  • Decomposition of Reducing Agent: Borohydride-based reducing agents are sensitive to moisture and highly acidic conditions.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents.[1] For pH-sensitive reducing agents like sodium borohydride (B1222165) (NaBH₄), consider a two-step process where the imine is pre-formed before the reducing agent is added.[1]

  • Improper Choice of Reducing Agent: The selectivity of the reducing agent is crucial.

    • Solution: Sodium triacetoxyborohydride (B8407120) (STAB) is often preferred as it is mild and selective for iminium ions.[1] While effective, sodium cyanoborohydride (NaBH₃CN) is highly toxic.[1] Sodium borohydride (NaBH₄) is less selective and can reduce the starting aldehyde or ketone, leading to byproducts.[1]

  • Side Reactions: The primary side reaction is often the reduction of the starting carbonyl compound.

    • Solution: Employ a reducing agent that is more selective for the iminium ion, such as STAB.[1]

Q2: I am attempting an N-alkylation of this compound, but the yield is poor. What factors should I investigate?

Low yields in the N-alkylation of this compound, an SN2 reaction, can be attributed to several factors including the nature of the starting materials, reaction conditions, and the formation of byproducts.[1][2]

Potential Causes and Solutions:

  • Poor Leaving Group: The reactivity of the alkylating agent is highly dependent on the leaving group.

    • Solution: The reactivity order is I > Br > Cl. If you are using an alkyl chloride, consider converting it to an iodide in situ (e.g., Finkelstein reaction) to improve the reaction rate.

  • Steric Hindrance: Bulky groups on either the this compound ring or the alkylating agent can impede the reaction.[2]

    • Solution: If sterically hindered substrates are necessary, you may need to increase the reaction temperature or use a more reactive alkylating agent.

  • Solvent Effects: The choice of solvent can significantly influence the reaction rate.[2]

    • Solution: Polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are generally recommended for N-alkylation reactions as they help solvate the transition state.[2]

  • Formation of Quaternary Ammonium (B1175870) Salt: A common byproduct is the dialkylated quaternary ammonium salt, which occurs when the product reacts with another molecule of the alkylating agent.[2]

    • Solution: Use a molar excess of this compound relative to the alkylating agent.[1] Adding the alkylating agent slowly to the reaction mixture can also help minimize this side reaction.[2]

Q3: My Sonogashira coupling reaction to produce an N-protected-4-(phenylethynyl)this compound has a low yield. What went wrong?

The Sonogashira cross-coupling is a powerful method for this synthesis, but it is sensitive to several factors that can lead to low or no product yield.[3]

Potential Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst is sensitive to air and moisture, and its deactivation is a common cause of failure.[3] The formation of palladium black is an indicator of catalyst decomposition.[3]

    • Solution: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are anhydrous and properly degassed.[3]

  • Insufficient Temperature: While some Sonogashira reactions proceed at room temperature, others may require heating.[3]

    • Solution: If the reaction is sluggish, consider increasing the temperature to a range of 50-70 °C.[3]

  • Poor Quality Reagents: The purity of all components is critical.

    • Solution: Use freshly distilled or high-purity solvents and bases. The quality of the copper(I) iodide co-catalyst is also crucial; consider using a freshly opened bottle or purifying it if necessary.[3]

  • Inappropriate Halide: The reactivity of the halo-piperidine is a key factor.

    • Solution: The reactivity follows the order I > Br >> Cl.[3] N-Boc-4-iodothis compound is often the substrate of choice for efficient coupling.[3]

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the possible byproducts?

The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products. Identifying these byproducts is key to optimizing the reaction.

Potential Byproducts and their Origins:

  • Unreacted Starting Materials: This is the most common reason for multiple spots. Use TLC to compare the reaction mixture to your starting materials.

  • Quaternary Ammonium Salts (in N-alkylation): As discussed in Q2, this forms from over-alkylation of the this compound product.[2]

  • Reduced Aldehyde/Ketone (in Reductive Amination): The reducing agent may have reduced the starting carbonyl compound instead of the iminium intermediate.[1]

  • Aromatization Products: In some cyclization reactions, the initially formed this compound ring may aromatize to a pyridine (B92270) derivative, especially under harsh conditions.[4]

  • Ring-Contraction Products: Nucleophilic substitutions at the 3-position of pyridines can sometimes yield substituted pyrrolidines through an intermediate aziridine (B145994) formation.[4]

Data Presentation

Table 1: Influence of Reaction Parameters on N-Alkylation of this compound
ParameterConditionEffect on Yield/PurityTroubleshooting Recommendation
Leaving Group I > Br > Cl > OTsA better leaving group increases the reaction rate and yield.Use alkyl iodides or bromides for higher reactivity.
Solvent Polar Aprotic (DMF, MeCN)Preferred solvents that solvate the transition state, increasing the rate.[2]Use anhydrous DMF or acetonitrile.
Temperature Elevated TemperatureCan increase the reaction rate but may also lead to more side products.[2]Optimize temperature based on substrate reactivity and monitor for byproduct formation.
Stoichiometry Excess this compoundMinimizes the formation of quaternary ammonium salt byproduct.[1]Use 2-3 equivalents of this compound relative to the alkylating agent.
Base Stoichiometric BaseDrives the reaction to completion by neutralizing the acid formed.[2]Use 1.0-1.5 equivalents of a non-nucleophilic base like K₂CO₃ or DIPEA.
Table 2: Comparison of Pyridine Reduction Methods for this compound Synthesis
MethodCatalyst/ReagentAdvantagesDisadvantages
Catalytic Hydrogenation Pd/C, PtO₂[2]High yields, clean reaction.Requires high-pressure H₂ gas and specialized equipment.[2]
Transfer Hydrogenation Rh complexes, Formic acid/Ammonium formate[2]Milder conditions, avoids high-pressure H₂ gas.[2]May require more expensive catalysts.[2]
Chemical Reduction Na/EthanolDoes not require specialized high-pressure equipment.Can have lower yields and more side products.
Electrolytic Reduction Lead electrodes, dilute H₂SO₄[2]Avoids high pressure and temperature.Can be difficult to separate the product from unreacted pyridine.[2]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using STAB
  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent (e.g., dichloromethane (B109758) or dichloroethane).

  • Add acetic acid (1.1 eq) to the mixture to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[1]

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.[1]

Protocol 2: N-Alkylation of this compound with an Alkyl Halide
  • In a round-bottom flask, dissolve this compound (2.0 eq) in an anhydrous aprotic solvent such as acetonitrile.[1]

  • Add a non-nucleophilic base like potassium carbonate (1.5 eq) to the mixture.[1]

  • In a separate flask, dissolve the alkyl halide (1.0 eq) in a minimal amount of the same solvent.

  • Add the alkyl halide solution dropwise to the this compound mixture at room temperature over 30 minutes under an inert atmosphere.[1][2]

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.[2]

  • Upon completion, filter off the base and remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography or distillation.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield in This compound Synthesis check_reagents Check Reagent Quality (Purity, Dryness) start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) start->optimize_conditions review_workup Review Workup/Purification (Extraction, Chromatography) start->review_workup impure_reagents Impure or Wet Reagents? check_reagents->impure_reagents suboptimal_conditions Suboptimal Conditions? optimize_conditions->suboptimal_conditions product_loss Product Loss During Isolation? review_workup->product_loss impure_reagents->optimize_conditions No purify_reagents Purify/Dry Reagents and Solvents impure_reagents->purify_reagents Yes suboptimal_conditions->review_workup No screen_params Systematically Screen Parameters (DOE) suboptimal_conditions->screen_params Yes product_loss->start No, Re-evaluate Reaction modify_protocol Modify Purification Protocol (e.g., change pH, solvent) product_loss->modify_protocol Yes success Yield Improved purify_reagents->success screen_params->success modify_protocol->success

Caption: Troubleshooting logic for low yields in this compound synthesis.[2]

Reductive_Amination_Pathway cluster_main Desired Pathway cluster_side Side Reaction Reactants This compound + Aldehyde/Ketone Iminium Iminium Ion Intermediate Reactants->Iminium H⁺ (pH 4-6) -H₂O Product This compound Product Iminium->Product [H⁻] (e.g., STAB) Side_Reactant Aldehyde/Ketone Side_Product Alcohol Byproduct p1->Side_Product [H⁻] (e.g., NaBH₄)

Caption: Reaction pathway for reductive amination showing the desired route and a common side reaction.

References

Technical Support Center: Preventing Piperidine Oxidation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of piperidine during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and purity of your this compound samples.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration (yellowing or browning) of this compound Oxidation of this compound due to exposure to air and/or light.Store this compound under an inert atmosphere (nitrogen or argon), in an amber glass bottle, and in a cool, dark place. For long-term storage, refrigeration is recommended.
Appearance of new peaks in HPLC or GC analysis Formation of degradation products.Identify the degradation products using GC-MS. The primary oxidation products are often 2,3,4,5-tetrahydropyridine and piperidin-4-one. Implement stricter storage conditions as outlined above.
Inconsistent experimental results Use of partially oxidized this compound.Purify the this compound by distillation before use. Verify purity using the provided HPLC or GC-MS protocols.
Precipitate formation in the this compound sample Formation of this compound salts or polymerized degradation products.Filter the this compound before use. If the problem persists, purify by distillation. Ensure the storage container is free of acidic contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent oxidation?

A1: To minimize oxidation, this compound should be stored in a cool, dry, dark place under an inert atmosphere, such as nitrogen or argon.[1][2][3][4] Use of an amber glass bottle is recommended to protect it from light.[2] For long-term storage, refrigeration (2-8 °C) is advisable.

Q2: What are the main degradation products of this compound oxidation?

A2: The primary products of this compound oxidation, particularly through photo-oxidation and reaction with hydroxyl radicals, include 2,3,4,5-tetrahydropyridine, 1-nitrothis compound, 1-nitrosothis compound, and piperidin-4-one.[5][6][7][8]

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures accelerate the degradation of this compound. While stable at room temperature for shorter periods, prolonged exposure to elevated temperatures can lead to decomposition.[5] The rate of reaction with hydroxyl radicals, a key atmospheric oxidation pathway, increases with temperature. The temperature dependence of this reaction can be described by the Arrhenius equation: k(T) = 2.46 × 10⁻¹² × exp(486 K/T) cm³ molecule⁻¹ s⁻¹ (in the range of 200–400 K).[6][7][8]

Q4: How can I test my this compound for signs of oxidation?

A4: You can use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity of your this compound and detect the presence of degradation products. Detailed protocols for these methods are provided below.

Q5: Is it necessary to purify this compound before use?

A5: If you suspect that your this compound has been stored for an extended period or under suboptimal conditions, it is highly recommended to purify it by distillation before use to remove any oxidation products that may interfere with your experiments.

Quantitative Data on this compound Degradation

The following tables summarize the impact of various storage conditions on the stability of this compound.

Table 1: Effect of Temperature and Atmosphere on this compound Degradation

TemperatureAtmosphereDegradation Rate Constant (k)Estimated Shelf Life (t₉₀)
4 °CInert Gas (N₂)Data not available> 2 years
25 °C (Room Temp)Inert Gas (N₂)Low1-2 years
25 °C (Room Temp)AirModerate6-12 months
40 °CAirHigh< 6 months

Note: The degradation rates and shelf life are estimates based on general chemical stability principles and available literature. Actual values can vary based on the purity of the this compound and the specific storage conditions.

Table 2: Major Degradation Products of this compound under Atmospheric Photo-oxidation

Degradation ProductTypical % Yield
2,3,4,5-Tetrahydropyridine~50%
1-Nitrothis compoundMinor Product
1-Nitrosothis compoundMinor Product
Piperidin-4-oneMinor Product
Ring-opening products~13%

Yields are based on studies of OH-initiated atmospheric photo-oxidation and can vary depending on the specific conditions.[6][7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and its Oxidation Products

This method is designed to separate this compound from its primary degradation products. Since this compound itself lacks a strong UV chromophore, pre-column derivatization with dansyl chloride is employed.

1. Reagents and Materials:

  • This compound sample

  • Dansyl chloride

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of pure this compound (e.g., 1 mg/mL) in acetonitrile.

  • Sample Solution: Dilute the this compound sample to be tested to a similar concentration with acetonitrile.

  • Derivatization: To 100 µL of the standard or sample solution, add 200 µL of sodium bicarbonate buffer and 200 µL of a dansyl chloride solution (1.5 mg/mL in acetonitrile). Vortex the mixture and heat at 60 °C for 30 minutes. After cooling, add 500 µL of a mixture of acetonitrile and water (1:1 v/v).

3. HPLC Conditions:

  • Mobile Phase: A gradient of A: Water (with 0.1% formic acid) and B: Acetonitrile (with 0.1% formic acid).

    • 0-5 min: 50% B

    • 5-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 50% B

    • 22-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Identify the this compound derivative peak based on the retention time of the derivatized standard.

  • Quantify the purity by calculating the peak area of the this compound derivative as a percentage of the total peak area of all components.

Protocol 2: GC-MS Analysis of this compound Degradation Products

This method is suitable for the identification and quantification of volatile degradation products of this compound.

1. Reagents and Materials:

  • This compound sample

  • Methanol or Dichloromethane (GC grade)

  • Capillary GC column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

2. Sample Preparation:

  • Dissolve a small amount of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp to 150 °C at 10 °C/min, hold for 5 minutes

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 30-300

4. Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the relative amounts of degradation products by comparing their peak areas to that of this compound.

Visualizations

Piperidine_Oxidation_Pathway This compound This compound Radical Piperidinyl Radical This compound->Radical H-abstraction (Air, Light, OH•) Imine 2,3,4,5-Tetrahydropyridine Radical->Imine Major Pathway Nitrosamine 1-Nitrosothis compound Radical->Nitrosamine Minor Pathway (+NO) Nitramine 1-Nitrothis compound Radical->Nitramine Minor Pathway (+NO2) Piperidinone Piperidin-4-one Radical->Piperidinone Minor Pathway

Caption: Simplified pathway of this compound oxidation.

Experimental_Workflow_Stability_Testing cluster_storage Storage Conditions cluster_analysis Analysis Store_RT_Air Room Temp (in Air) HPLC HPLC Analysis Store_RT_Air->HPLC GCMS GC-MS Analysis Store_RT_Air->GCMS Store_RT_Inert Room Temp (Inert Gas) Store_RT_Inert->HPLC Store_RT_Inert->GCMS Store_Fridge_Inert Refrigerated (Inert Gas) Store_Fridge_Inert->HPLC Store_Fridge_Inert->GCMS Store_Accelerated Accelerated (40°C, 75% RH) Store_Accelerated->HPLC Store_Accelerated->GCMS Data_Analysis Data Analysis and Shelf-Life Estimation HPLC->Data_Analysis GCMS->Data_Analysis Piperidine_Sample This compound Sample Piperidine_Sample->Store_RT_Air Piperidine_Sample->Store_RT_Inert Piperidine_Sample->Store_Fridge_Inert Piperidine_Sample->Store_Accelerated

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Strategies for Selective Functionalization of the Piperidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidine functionalization. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and modification of this compound-containing molecules.

Frequently Asked Questions (FAQs)

Q1: How can I control the site-selectivity (regioselectivity) of C-H functionalization on the this compound ring?

A2: Achieving site-selectivity at the C2, C3, or C4 positions is a primary challenge. The most common strategies are:

  • Directing Groups: Installing a directing group on the this compound nitrogen is a powerful method to control regioselectivity.[1] Amides, carbamates, and sulfonamides are effective directing groups.[1] The choice of directing group can influence which position is functionalized. For instance, bulky N-Boc protecting groups can sterically hinder the C2 position, favoring functionalization at more accessible sites like C4.[1][2][3]

  • Catalyst Control: The choice of catalyst and ligands is crucial. For example, in rhodium-catalyzed C-H insertion reactions, the catalyst can override electronic preferences to functionalize the sterically most accessible C-H bonds, enabling a switch from C2 to C4 functionalization.[4]

  • Indirect Methods: For positions that are difficult to functionalize directly, such as C3 which is electronically deactivated, indirect methods can be used.[4] One such strategy involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) intermediate, followed by selective reductive ring-opening to yield the 3-substituted this compound.[4][5]

Q2: My enantioselective functionalization is resulting in low enantiomeric excess (ee). What are the common causes and solutions?

A2: Low enantioselectivity is a frequent issue. Key factors to investigate include:

  • Chiral Ligand/Catalyst Choice: The selection of the chiral ligand or catalyst is paramount. For palladium-catalyzed asymmetric C-H arylation of N-thioamide piperidines, the structure of the chiral phosphoric acid ligand dramatically impacts enantioselectivity.

  • Reaction Conditions: Temperature, solvent, and concentration can significantly influence the stereochemical outcome. For some reactions, a slower epimerization process following an initial non-selective functionalization is responsible for the final high diastereoselectivity, meaning reaction time is critical.[6]

  • Substrate Control: The protecting group on the nitrogen can influence the conformation of the this compound ring and its approach to the chiral catalyst, thereby affecting enantioselectivity.

Q3: I am observing significant amounts of side products in my N-alkylation or N-arylation reactions. What should I troubleshoot?

A3: Side reactions are common and often depend on the specific transformation.

  • For N-Alkylation: The most prevalent side reaction is over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts, especially with highly reactive alkylating agents.[1] To mitigate this, one can use a slight excess of the this compound starting material, choose a less reactive alkylating agent (e.g., bromide over iodide), or use milder reaction conditions.[1]

  • For N-Arylation (e.g., Buchwald-Hartwig): Common side reactions include hydrodehalogenation of the aryl halide and bis-arylation.[1] To minimize these, ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon) to prevent catalyst oxidation.[1] The choice of phosphine (B1218219) ligand and base is also critical and often needs to be optimized for the specific substrates.[1]

Q4: My palladium-catalyzed C-H functionalization reaction has stalled or shows low conversion. What could be the problem?

A4: Catalyst deactivation is a common issue in Pd-catalyzed C-H functionalization.

  • Inhibition by Byproducts: Iodide ions, generated as a byproduct when using aryl iodides, can inhibit the catalyst, likely by forming unreactive PdI₂ species.[7] While bases like K₂CO₃ can help sequester iodide as insoluble KI, high concentrations can still be detrimental.[7]

  • Oxidation: The palladium catalyst can be sensitive to oxidation. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[1]

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade under harsh reaction conditions. Screening different, more robust ligands may be necessary.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in C-H Functionalization
Observation Possible Cause Suggested Solution
Mixture of C2, C3, and C4 isomers.Ineffective Directing Group: The directing group is not providing sufficient steric or electronic bias.* Modify the directing group. For example, switch from a small to a bulky group (e.g., N-Boc) to sterically block the C2 position and favor C4.[1][2][3] * Consider a different class of directing group (e.g., amides, carbamates) that may offer stronger coordination to the metal catalyst.[1]
Suboptimal Catalyst/Ligand: The catalyst system does not have a strong preference for the desired C-H bond.* Screen different metal catalysts (e.g., Rh, Ru, Pd) as their intrinsic selectivities vary.[8] * For a given metal, screen a panel of ligands with different steric and electronic properties.[1]
Reaction Conditions: Temperature or solvent may favor multiple activation pathways.* Optimize the reaction temperature. Lower temperatures can sometimes increase selectivity. * Screen different solvents, as solvent polarity can influence the geometry of the transition state.[9]
Functionalization occurs at an undesired position (e.g., C2 instead of C4).Electronic vs. Steric Control: The reaction is governed by electronics (favoring the more acidic C2 protons) over sterics.* Increase the steric bulk of the N-protecting group to disfavor C2 functionalization.[2][4] * Choose a catalyst system known to be highly sensitive to steric hindrance.[4]
Problem 2: Low Yield in Palladium-Catalyzed Cross-Coupling
Observation Possible Cause Suggested Solution
Reaction stalls at low to moderate conversion.Catalyst Deactivation: Iodide inhibition or oxidative degradation of the catalyst.* If using an aryl iodide, consider switching to an aryl bromide or triflate to avoid iodide byproduct formation.[7] * Add a halide scavenger or use a base (e.g., K₂CO₃, Cs₂CO₃) that forms an insoluble iodide salt.[3][7] * Ensure rigorous exclusion of air and moisture through proper inert atmosphere techniques (e.g., using a glovebox or Schlenk line).[1]
Poor Reductive Elimination: The final step of the catalytic cycle is slow.* The addition of an oxidant, such as benzoquinone (BQ), can promote the reductive elimination step in some catalytic cycles.[10] * Modify the ligand. More electron-donating ligands can sometimes accelerate reductive elimination.
Multiple products are formed.Side Reactions: Competing reactions such as hydrodehalogenation or β-hydride elimination are occurring.* Optimize the base and ligand combination, as this is critical for minimizing side reactions.[1] * Adjust the stoichiometry. A slight excess of the amine component can sometimes suppress side reactions involving the aryl halide.[1]

Quantitative Data Summary

Table 1: Regioselectivity in Rh-catalyzed C-H Functionalization of N-Substituted Piperidines

N-Protecting Group (Pg)CatalystPosition Selectivity (C4:C2)Yield (%)Ref
p-BromophenylsulfonylRh₂(S-2-Cl-5-BrTPCP)₄4.2 : 167[4]
p-NitrophenylsulfonylRh₂(S-2-Cl-5-BrTPCP)₄5.0 : 165[4]
BocRh₂(R-TCPTAD)₄C2 only55-65[4]
p-BromophenylsulfonylRh₂(R-TPPTTL)₄C2 only75-87[4]
Data is illustrative and based on reported findings for specific diazoacetate coupling partners.

Table 2: Enantioselectivity in Pd-catalyzed α-Arylation of N-Thioamide this compound

Pd SourceChiral LigandConversion (%)Enantiomeric Ratio (er)Ref
Pd(OAc)₂(R)-PA25283:17[11]
Pd₂(dba)₃(R)-PA28798:2[11]
PdCl₂(R)-PA25383:17[11]
Reaction conditions and substrates can significantly impact results. PA2 refers to a specific chiral phosphoric acid ligand.

Key Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed C4-Arylation of N-Boc-Piperidine-3-carboxamide

This protocol is adapted from a procedure utilizing an aminoquinoline (AQ) directing group for C4-selective arylation.[3]

Materials:

  • N-Boc-piperidine-3-carboxamide derivative (1.0 eq)

  • Aryl Iodide (1.5 eq)

  • Pd(OAc)₂ (5 mol%)

  • Pivalic Acid (PivOH) (30 mol%)

  • K₂CO₃ (2.0 eq)

  • Anhydrous Toluene (B28343)

Procedure:

  • To an oven-dried reaction vessel, add the this compound substrate, aryl iodide, Pd(OAc)₂, PivOH, and K₂CO₃.

  • Evacuate and backfill the vessel with argon gas (repeat this cycle 3 times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 120 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Visualized Workflows and Mechanisms

G cluster_0 Decision Workflow for this compound C-H Functionalization start Define Target (Position & Substituent) pos_q Desired Position? start->pos_q c2_strat C2 Functionalization (α-position) pos_q->c2_strat  C2 c3_strat C3 Functionalization (β-position) pos_q->c3_strat  C3 c4_strat C4 Functionalization (γ-position) pos_q->c4_strat  C4 c2_methods Strategies: - Directed α-lithiation - Photoredox catalysis - Rh-carbene insertion (small N-Pg) c2_strat->c2_methods c3_methods Strategies: - Ring-opening of cyclopropane - C3-Directing Group (e.g., AQ) - Radical relay c3_strat->c3_methods c4_methods Strategies: - Bulky N-Pg (Boc) + DG - Sterically demanding catalyst - Remote functionalization c4_strat->c4_methods

Caption: Decision workflow for selecting a C-H functionalization strategy.

G cluster_1 Troubleshooting: Low Yield in Pd-Catalyzed Arylation start Low Yield or Stalled Reaction check_inert Check Inert Atmosphere & Anhydrous Conditions start->check_inert check_catalyst Evaluate Catalyst System check_inert->check_catalyst OK sol_inert Improve Technique: - Use Glovebox/Schlenk line - Purge with Ar/N2 - Use dry solvents check_inert->sol_inert Potential Issue check_reagents Assess Reagent Stability (e.g., Aryl Halide) check_catalyst->check_reagents OK sol_catalyst Optimize Catalyst: - Screen different ligands - Change Pd precursor - Switch from Ar-I to Ar-Br/OTf check_catalyst->sol_catalyst Potential Issue sol_reagents Modify Reagents: - Check for hydrodehalogenation - Optimize base - Adjust stoichiometry check_reagents->sol_reagents Potential Issue

Caption: Troubleshooting flowchart for low-yield C-H arylation reactions.

References

Technical Support Center: Overcoming Catalyst Poisoning by Piperidine in Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals facing challenges with catalyst poisoning by piperidine and its derivatives during catalytic hydrogenation. Below, you will find frequently asked questions and troubleshooting guides to help identify, mitigate, and resolve common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning by this compound in hydrogenation?

Catalyst poisoning in hydrogenation refers to the deactivation of the catalyst when a substance, in this case, this compound, strongly adsorbs to the active sites on the catalyst surface.[1] This prevents the intended reactant molecules from accessing these sites, leading to a significant decrease in the reaction rate and overall efficiency.[1] The lone pair of electrons on the nitrogen atom in the this compound ring is the primary cause of this strong interaction with the precious metal catalysts typically used in hydrogenation.[2][3]

Q2: What are the common signs of catalyst poisoning in my experiment?

The primary indicators of catalyst poisoning during hydrogenation include:

  • A significant reduction in the rate of hydrogen uptake, or a complete stall of the reaction before the starting material is consumed.[4]

  • The reaction fails to initiate or proceeds very slowly from the start.[2]

  • A noticeable decrease in the yield of the desired product.[4]

  • The need to use harsher reaction conditions (e.g., higher temperature or pressure) to achieve conversions that were previously possible under milder conditions.[4]

  • Inconsistent reaction rates between different batches of the same experiment.[2]

Q3: Which hydrogenation catalysts are most susceptible to poisoning by this compound?

The sensitivity of common hydrogenation catalysts to poisoning by nitrogen-containing compounds like this compound generally follows this trend: Palladium (Pd) > Ruthenium (Ru) >> Rhodium (Rh).[2][3] Nickel-based catalysts, such as Raney® Nickel, are also known to be poisoned by organic amines.[2] Rhodium-based catalysts are often a more resistant option for hydrogenating substrates in the presence of nitrogen-containing compounds.[2][3]

Q4: Can the product of my reaction (a this compound derivative) poison the catalyst?

Yes, this phenomenon is known as product inhibition or product poisoning. In many cases, the saturated this compound product can act as a stronger poison than the aromatic pyridine (B92270) starting material, leading to a gradual deactivation of the catalyst as the reaction progresses.[3][5] This is a critical consideration when planning reaction conditions and catalyst loading.

Q5: Are there any modern catalytic systems that are inherently resistant to this compound poisoning?

Recent research has focused on developing catalytic systems that can overcome the challenge of nitrogen-containing heterocycles. One promising approach involves an iridium(III)-catalyzed ionic hydrogenation mechanism.[6][7] This method diverges from classical pathways and circumvents the typical catalyst poisoning by the nitrogen lone pair, allowing for the selective reduction of pyridines to piperidines even in the presence of sensitive functional groups.[6][7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during hydrogenations involving this compound.

Problem Possible Cause Diagnostic Check Recommended Solution(s)
Low or No Conversion 1. Severe Catalyst Poisoning: Contaminants in starting materials, solvent, or hydrogen gas.[2][8] 2. Inactive Catalyst: Improper handling or storage leading to oxidation or contamination.[2][9] 3. Product Poisoning: The this compound product is deactivating the catalyst.[3][5]- Analyze starting materials and solvent for impurities (e.g., sulfur compounds, heavy metals).[2] - Review purity specifications of the hydrogen gas.[8] - Test a fresh batch of catalyst from a new, unopened container.[9]- Purify reactants and solvent (e.g., distillation, filtration through activated alumina).[1][8] - Use a more poison-resistant catalyst, such as Rhodium on Carbon (Rh/C).[2][3] - Increase the catalyst loading.[4][10] - Add a weak acid (e.g., acetic acid) to protonate the this compound nitrogen, preventing it from binding to the catalyst.[9][10]
Reaction Starts but Stalls 1. Gradual Poisoning: Accumulation of the this compound product or low concentration of a strong poison in the feedstock.[2][4] 2. Insufficient Catalyst Loading: The amount of catalyst is not enough to overcome gradual deactivation.- Monitor reaction progress over time using TLC or GC/LC-MS to correlate the stall point with product concentration.- Increase the initial catalyst loading.[4] - Consider a two-step process or adding a fresh portion of the catalyst midway through the reaction. - Optimize reaction conditions (increase pressure/temperature) to push the reaction to completion.[9]
Poor Selectivity / Formation of Byproducts 1. Substrate-Induced Deactivation: The pyridine substrate or this compound product alters the catalyst's surface, leading to different reaction pathways.[5] 2. Harsh Reaction Conditions: High temperatures or pressures may lead to over-hydrogenation or side reactions.[5]- Analyze the reaction mixture for partially hydrogenated intermediates or other byproducts.[4][5]- Screen different catalysts (e.g., Pd, Pt, Rh) and supports to find one with better selectivity for your specific substrate.[5] - Optimize reaction conditions by lowering the temperature or pressure.[5] - Adjust the concentration of acidic or basic additives, as this can tune the selectivity.[5][11]

Quantitative Data Summary

Table 1: Relative Susceptibility of Common Catalysts to Nitrogen Poisoning

This table provides a qualitative comparison of the resistance of various platinum group metal (PGM) catalysts to poisoning by nitrogen-containing compounds like this compound.

Catalyst MetalSusceptibility to PoisoningGeneral Recommendation
Palladium (Pd)High[2][3]Use with caution; may require acidic additives or high catalyst loading.[10]
Ruthenium (Ru)Moderate[2][3]Can be an alternative to Palladium.
Rhodium (Rh)Low[2][3]Often the preferred catalyst for hydrogenating N-heterocycles.[3]
Platinum (Pt)Moderate-HighCan be effective, but often requires acidic conditions.[12]
Table 2: Example of Acid Additive Effect on Pyridinecarbonitrile Hydrogenation

The chemoselectivity of Pd/C-catalyzed hydrogenation can be tuned by adjusting the amount of an acidic additive. This allows for the selective formation of either the pyridyl- or piperidyl-containing product.

SubstrateProduct DesiredH₂SO₄ / Substrate (molar ratio)SolventTemp (°C)Pressure (bar)Yield (%)Selectivity (%)
4-Pyridinecarbonitrile4-(aminomethyl)this compound1.0Water/DCM3069998
4-Pyridinecarbonitrile4-(aminomethyl)pyridine0.5Water3069493
(Data adapted from Lévay, K. et al., 2022)[11]

Experimental Protocols & Methodologies

Protocol 1: General Hydrogenation Using a Poison-Resistant Catalyst (5% Rh/C)

This protocol is a general guideline for the hydrogenation of a substrate prone to causing catalyst poisoning.

Materials:

  • Substrate (e.g., a pyridine derivative)

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Solvent (e.g., Methanol, Ethanol)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor vessel is clean and dry. Add the substrate and the solvent to the vessel.

  • Inerting: Seal the reactor and purge the system 3-5 times with an inert gas (e.g., Nitrogen) to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 5% Rh/C catalyst. For pyrophoric catalysts, this should be done as a slurry in a small amount of the reaction solvent.

  • Hydrogenation: Purge the reactor 3-5 times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar) and begin vigorous stirring.

  • Monitoring: Heat the reaction to the desired temperature (e.g., 25-50 °C) and monitor the reaction progress by observing hydrogen uptake on the pressure gauge or by analyzing aliquots via TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst. Wash the filter cake with fresh solvent to recover any residual product.

  • Isolation: The product can be isolated from the combined filtrate by removing the solvent under reduced pressure.

Protocol 2: Catalyst Regeneration via Acid/Base Washing

This protocol can be used to attempt regeneration of a catalyst poisoned by basic compounds like this compound.[4][8]

Materials:

  • Poisoned catalyst (e.g., Pd/C)

  • Dilute aqueous solution of a non-coordinating base (e.g., 0.1 M Sodium Carbonate)

  • Deionized water

  • Solvents (e.g., Methanol, Acetone)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Catalyst Recovery: After the reaction, filter the deactivated catalyst from the reaction mixture.

  • Solvent Washing: Wash the catalyst thoroughly with the reaction solvent, followed by a sequence of solvents like methanol, water, and then acetone (B3395972) to remove adsorbed organic species.[4]

  • Base Wash: Suspend the catalyst in a dilute aqueous solution of sodium carbonate (0.1 M) and stir for 1-2 hours at room temperature. This helps to displace the strongly adsorbed basic poison.[4]

  • Neutralization: Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral (check with pH paper).

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100°C) until a constant weight is achieved.[8]

  • Storage: Store the regenerated catalyst under an inert atmosphere to prevent re-contamination or oxidation.

Visual Diagrams

TroubleshootingWorkflow Start Hydrogenation Reaction Stalls or Shows Low Conversion CheckPurity Step 1: Verify Purity of Reactants & Solvents Start->CheckPurity ImpurityFound Impurity Detected CheckPurity->ImpurityFound CheckCatalyst Step 2: Assess Catalyst Activity CatalystInactive Catalyst Inactive CheckCatalyst->CatalystInactive CheckConditions Step 3: Review Reaction Conditions ConditionsSuboptimal Conditions Suboptimal CheckConditions->ConditionsSuboptimal ImpurityFound->CheckCatalyst No Purify Action: Purify Starting Materials/Solvents ImpurityFound->Purify Yes CatalystInactive->CheckConditions No UseFresh Action: Use Fresh Catalyst & Ensure Proper Handling CatalystInactive->UseFresh Yes Optimize Action: Optimize Temp/Pressure or Increase Stirring ConditionsSuboptimal->Optimize Yes ConsiderAlternatives If Still Failing: Consider Alternative Strategies ConditionsSuboptimal->ConsiderAlternatives No ReRun Re-run Experiment Purify->ReRun UseFresh->ReRun Optimize->ReRun AltCat Use Poison-Resistant Catalyst (e.g., Rh/C) ConsiderAlternatives->AltCat AddAcid Use Acidic Additive (e.g., AcOH) ConsiderAlternatives->AddAcid IncLoading Increase Catalyst Loading ConsiderAlternatives->IncLoading

Caption: Troubleshooting workflow for stalled or low-conversion hydrogenation reactions.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Analysis PurifySM Purify Starting Materials & Solvent Setup Reactor Setup & Inerting PurifySM->Setup SelectCat Select Poison-Resistant Catalyst (e.g., Rh/C) SelectCat->Setup PrepAdditives Prepare Acidic Additive (if needed) PrepAdditives->Setup Charge Charge Reactants & Catalyst Setup->Charge Hydrogenate Run Hydrogenation (Monitor H₂ Uptake) Charge->Hydrogenate Filter Filter to Remove Catalyst Hydrogenate->Filter Isolate Isolate Product Filter->Isolate Regenerate Optional: Regenerate Catalyst Filter->Regenerate Analyze Analyze Yield & Purity Isolate->Analyze

Caption: Experimental workflow highlighting preventative measures against catalyst poisoning.

References

Technical Support Center: Navigating the Challenges of Piperidine Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for piperidine reaction scale-up. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when transitioning this compound reactions from laboratory to pilot or production scale.

Troubleshooting Guides

This section addresses specific challenges you may encounter during the scale-up of this compound reactions, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Decreased Yield and Inconsistent Results

Q: We are observing a significant drop in yield and inconsistent results for our this compound N-alkylation reaction upon scaling up from gram to kilogram scale. What are the likely causes and how can we mitigate this?

A: A decrease in yield upon scale-up is a frequent challenge and can often be attributed to mass and heat transfer limitations.[1]

  • Inefficient Heat Transfer: Exothermic reactions, such as N-alkylation, can be difficult to control at larger scales. Poor heat dissipation in large reactors can lead to localized "hot spots," causing degradation of reactants and products.[1][2]

  • Poor Mixing: Inadequate mixing in larger vessels can result in localized concentration gradients of reactants, leading to incomplete reactions and the formation of byproducts.[1][2]

  • Reagent Addition Rate: The rate of reagent addition becomes more critical at a larger scale. Rapid addition can worsen exotherms and promote side reactions.[1]

Recommended Solutions:

  • Optimize Thermal Management: Employ a reactor with a cooling jacket and an overhead stirrer to ensure efficient heat removal and maintain precise temperature control.[1]

  • Controlled Reagent Addition: Utilize a syringe pump or a controlled addition funnel for the slow, continuous addition of the alkylating agent. This minimizes localized high concentrations and helps control the reaction exotherm.[3][4]

  • Solvent Volume: Increasing the solvent volume can help to better manage the reaction temperature.[1]

Issue 2: Increased Impurity Profile

Q: Our scaled-up this compound reaction shows a higher percentage of impurities, particularly a quaternary ammonium (B1175870) salt and unreacted starting material. How can we improve the purity of our product?

A: The formation of impurities is often exacerbated at a larger scale. The most common byproduct in N-alkylation is the over-alkylation product, a quaternary ammonium salt.[1]

  • Over-alkylation: This occurs when the newly formed N-alkylthis compound reacts further with the alkylating agent. This is more prevalent with highly reactive alkylating agents.[5]

  • Unreacted Starting Materials: This can be a result of poor mixing, insufficient reaction time, or suboptimal stoichiometry.[1]

Recommended Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry, using a slight excess of this compound.[1] The slow addition of the alkylating agent is crucial to maintain an excess of this compound throughout the reaction, which minimizes dialkylation.[3]

  • Reaction Monitoring: Monitor the reaction to completion using techniques like TLC, GC, or LC-MS before initiating the workup.[1]

  • Choice of Base: For more challenging substrates, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can be effective in preventing certain side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this compound reactions?

A1: this compound is a highly flammable liquid and a dangerous fire hazard.[6] It is also toxic if inhaled or in contact with skin and can cause severe skin burns and eye damage.[5][] When scaling up, the increased quantities of reagents pose greater risks. Key safety precautions include:

  • Working in a well-ventilated area, such as a fume hood.[8]

  • Using personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Grounding equipment to prevent static discharge.[8]

  • Keeping away from ignition sources.[8]

Q2: How can I effectively remove pyridine (B92270) as an impurity from my this compound product?

A2: this compound and pyridine form an azeotropic mixture, making their separation by simple distillation difficult.[9] A more effective method is selective salt formation. This compound reacts with carbon dioxide to form a solid carbonate salt, while pyridine does not. This allows for the separation of the solid this compound carbonate by filtration. The free this compound can then be regenerated by treatment with a strong base.[9][10]

Q3: My this compound solution in DMF crystallized upon storage. What is the cause and how can I prevent it?

A3: This is likely due to the formation of a salt. This compound can react with atmospheric carbon dioxide to form this compound carbonate or with acidic gases to form salts like this compound hydrochloride.[9] To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[9]

Data Presentation

The following tables provide illustrative data on how scale-up can affect reaction outcomes.

Table 1: Comparison of N-Alkylation Reaction Yield at Different Scales

ParameterLaboratory Scale (1 g)Pilot Scale (1 kg)
Reaction Volume 100 mL10 L
Stirring Magnetic StirrerOverhead Mechanical Stirrer
Temperature Control Oil BathJacketed Reactor with Chiller
Reagent Addition Manual, Portion-wiseControlled Addition via Pump
Observed Yield 92%75%

Table 2: Impurity Profile Analysis of N-Alkylation Reaction at Different Scales

ImpurityLaboratory Scale (%)Pilot Scale (%)
Unreacted this compound 1.55.2
Quaternary Ammonium Salt 0.84.5
Other Byproducts 0.52.1
Product Purity 97.288.2

Experimental Protocols

Protocol 1: N-Alkylation of this compound with an Alkyl Halide

This protocol provides a general procedure for the mono-N-alkylation of this compound, optimized to minimize over-alkylation.[1]

Materials:

  • This compound (1.1 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

  • N,N-diisopropylethylamine (DIPEA) (1.5 mol eq.)

  • Anhydrous acetonitrile (B52724) (MeCN)

  • Syringe pump

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add this compound (1.1 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.

  • Add N,N-diisopropylethylamine (1.5 mol eq.).

  • Begin stirring the solution at room temperature.

  • Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.

  • Slowly add the alkyl halide to the stirred this compound solution over several hours.[3]

  • Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, remove the solvent by rotary evaporation.

  • Dissolve the residue in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylthis compound.[1]

Mandatory Visualization

Troubleshooting_Scale_Up start Low Yield or High Impurities in this compound Reaction Scale-Up check_heat Is the reaction exothermic? start->check_heat check_mixing Is mixing efficient at larger scale? check_heat->check_mixing No solution_heat Implement jacketed reactor and overhead stirring. check_heat->solution_heat Yes check_addition Is reagent addition rate controlled? check_mixing->check_addition Yes solution_mixing Use appropriate impeller and monitor mixing. check_mixing->solution_mixing No check_stoichiometry Is stoichiometry optimized? check_addition->check_stoichiometry Yes solution_addition Use a syringe pump for slow, controlled addition. check_addition->solution_addition No solution_stoichiometry Use slight excess of this compound and monitor reaction progress. check_stoichiometry->solution_stoichiometry No

Caption: Troubleshooting workflow for this compound reaction scale-up issues.

N_Alkylation_Pathway cluster_reaction N-Alkylation Reaction This compound This compound N_Alkylthis compound N-Alkylthis compound (Product) This compound->N_Alkylthis compound Desired Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N_Alkylthis compound Quaternary_Salt Quaternary Ammonium Salt (Impurity) Alkyl_Halide->Quaternary_Salt N_Alkylthis compound->Quaternary_Salt Side Reaction (Over-alkylation)

Caption: Reaction pathway for N-alkylation of this compound showing the desired product and a common side reaction.

References

Piperidine Disposal and Waste Management: A Technical Support Guide for Research Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe disposal and waste management of piperidine in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: How should I dispose of small quantities of this compound waste from my experiment?

All this compound waste, regardless of quantity, must be treated as hazardous waste.[1][2][3] It should never be disposed of down the drain or in regular trash.[4][5] Collect all this compound waste in a designated, properly labeled hazardous waste container.[6][7][8]

Q2: What type of container should I use for this compound waste?

Use a chemically compatible container that is in good condition and has a secure, tightly fitting lid.[6][7] The container must be labeled "Hazardous Waste" and clearly indicate "this compound" and its associated hazards (flammable, toxic, corrosive).[2][6] Do not use metal containers for corrosive waste.[7]

Q3: Can I mix this compound waste with other chemical waste?

No, do not mix this compound waste with other chemical waste streams unless you have verified their compatibility.[6][8] this compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and several other substances which can cause violent reactions.[1] Always segregate containers according to chemical compatibility.[7]

Q4: How do I arrange for the disposal of a full container of this compound waste?

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[6] You will need to provide them with a complete inventory of the waste container's contents.[6][9]

Q5: What are the primary hazards of this compound that I should be aware of during handling and disposal?

This compound is a highly flammable liquid and vapor, is toxic if swallowed, inhaled, or in contact with skin, and is corrosive, causing severe skin burns and eye damage.[2][6][8] Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[4][6]

Troubleshooting Guide

Issue Possible Cause Solution
Spill of this compound Accidental dropping of container, improper handling during transfer.For small spills, absorb the material with a non-combustible absorbent like sand, dry lime, or soda ash.[1] Collect the absorbed material into a sealed container for disposal as hazardous waste.[1][10] For large spills, evacuate the area and contact your institution's emergency response team immediately.[6]
Leaking Waste Container Container degradation, improper sealing.Immediately transfer the contents to a new, compatible container.[7] Report the incident to your EHS department. Store the new container in secondary containment to manage potential future leaks.[8]
Unsure of Waste Classification Complex mixture containing this compound.Always err on the side of caution and manage the waste as hazardous. Contact your EHS department for guidance on waste determination, which may be required under regulations like the Resource Conservation and Recovery Act (RCRA).[4]
Full Waste Container Before Scheduled Pickup Higher than expected waste generation.Contact your EHS department to request an earlier pickup. Do not overfill waste containers; a general guideline is to fill to no more than 90% capacity.[8] Ensure you have a sufficient supply of appropriate waste containers.

Quantitative Data

The following table summarizes the key hazard information for this compound.

PropertyValueGHS Hazard StatementsGHS Precautionary Statements
Flammability Flash Point: 16 °C[11]H225: Highly flammable liquid and vapour.[6]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6]
Toxicity Harmful if swallowed.[6] Toxic in contact with skin or if inhaled.[6]H302: Harmful if swallowed.[6] H311 + H331: Toxic in contact with skin or if inhaled.[6]P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[6]
Corrosivity Causes severe skin burns and eye damage.[6]H314: Causes severe skin burns and eye damage.[6]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
Disposal Must be disposed of as hazardous waste.P501: Dispose of contents/ container to an approved waste disposal plant.[6][13]

Experimental Protocols

Protocol for Small this compound Spill Clean-up

This protocol should only be performed by trained personnel wearing appropriate PPE.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Don PPE: Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a flame-retardant lab coat.[6]

  • Contain Spill: Cover the spill with a non-combustible absorbent material such as sand, dry lime, or soda ash.[1]

  • Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[10][11]

  • Decontaminate Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[2][14]

  • Dispose of Contaminated Materials: All contaminated materials, including PPE, must be disposed of as hazardous waste.[10]

Visualizations

PiperidineWasteWorkflow cluster_experiment Experimental Phase cluster_disposal Waste Management Phase A This compound-Containing Experiment B Generation of this compound Waste (liquid, solid, contaminated PPE) A->B C Segregate this compound Waste B->C Waste Collection D Collect in Labeled, Chemically Compatible Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS for Pickup E->F G Final Disposal by Approved Facility F->G

Caption: Experimental workflow for this compound waste generation and disposal.

PiperidineDisposalDecisionTree Start This compound Waste Generated IsWasteCharacterized Is Waste Characterized as Hazardous? Start->IsWasteCharacterized AssumeHazardous Assume Hazardous & Proceed IsWasteCharacterized->AssumeHazardous No/Unsure SegregateWaste Segregate from Incompatible Materials IsWasteCharacterized->SegregateWaste Yes AssumeHazardous->SegregateWaste ProperContainer Use Labeled, Sealed Container SegregateWaste->ProperContainer StoreSafely Store in Designated Hazardous Waste Area ProperContainer->StoreSafely ContactEHS Contact EHS for Disposal StoreSafely->ContactEHS

References

Technical Support Center: Diastereoselective Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve diastereoselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling diastereoselectivity in this compound synthesis?

A1: There are three main strategies to control the stereochemical outcome of this compound synthesis:

  • Substrate Control: This method uses the inherent stereochemistry of the starting material to guide the formation of new stereocenters. This can be achieved through the use of chiral auxiliaries, leveraging existing stereocenters in the substrate that bias the approach of reagents, or using cyclic substrates that limit conformational flexibility.[1]

  • Reagent Control: In this approach, the choice of reagents, such as reducing agents or organometallic reagents, determines the stereochemical outcome. The steric and electronic properties of the reagent are crucial for differentiating between diastereotopic faces or transition states.[1]

  • Catalyst Control: This strategy utilizes chiral catalysts, like transition metal complexes or organocatalysts, to create a chiral environment. This environment favors the formation of one diastereomer over another and is a powerful method for achieving high levels of stereocontrol.[1]

Q2: My reaction is producing a low diastereomeric ratio (dr). What are the most common general causes?

A2: Low diastereoselectivity can arise from several factors that are broadly applicable across different synthetic methods:

  • Insufficient Steric or Electronic Differentiation: The substrates or reagents may not have enough steric bulk or electronic bias to effectively distinguish between competing reaction pathways.[1]

  • Reaction Temperature: Higher reaction temperatures can provide sufficient energy to overcome the activation barrier for the formation of the less stable, undesired diastereomer, which leads to lower selectivity.[1][2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the different transition states, thereby affecting the diastereomeric ratio.[2]

  • Inappropriate Catalyst: The selected catalyst may not be optimal for creating a significant energy difference between the pathways leading to the different diastereomers.[2]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Pictet-Spengler Reactions

The Pictet-Spengler reaction is a fundamental method for synthesizing tetrahydroisoquinoline and tetrahydrothis compound scaffolds. Low diastereoselectivity is a frequent challenge.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps & Recommendations
High Reaction Temperature Higher temperatures can decrease selectivity by providing energy to form the undesired diastereomer. Solution: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to improve selectivity.[2]
Inadequate Acid Catalyst The type and amount of acid catalyst can influence the iminium ion intermediate's geometry and the cyclization transition state. Solution: Evaluate various Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and adjust their concentrations. Milder conditions may sometimes provide better results.[2]
Suboptimal Solvent Solvent polarity and coordinating ability can impact the stability of the diastereomeric transition states. Solution: Experiment with solvents of varying polarities such as toluene, dichloromethane (B109758), or acetonitrile (B52724) to find the optimal medium.[2]
Insufficient Substrate Control The steric and electronic properties of substituents on the starting materials may not be sufficient to direct the cyclization. Solution: If feasible, modify protecting groups or other substituents to introduce greater steric hindrance that favors the formation of the desired product.[2]
Issue 2: Poor Selectivity in Reductive Amination Cyclizations

Intramolecular reductive amination is a common route to piperidines, but often yields mixtures of diastereomers.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps & Recommendations
Substrate Precursor Choice The stereochemical outcome is highly dependent on the precursor. Ketones often lead to trans-selective products, while aldehydes can favor cis-products.[1] Solution: Evaluate both ketone and aldehyde precursors if your synthetic route allows.
Reducing Agent The choice of reducing agent significantly influences the facial selectivity of the reduction of the intermediate iminium ion.[1] Solution: Screen different reducing agents. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often a good starting point, but others like sodium borohydride (B1222165) (NaBH₄) should be considered.[3]
Poor Conformational Control If the transition state of the cyclization is not well-defined conformationally, selectivity will be low. Solution: Introduce bulky groups on the substrate to lock the conformation, thereby improving selectivity.[1]
Issue 3: Low Diastereoselectivity in the Hydrogenation of Pyridine (B92270) Derivatives

Catalytic hydrogenation of substituted pyridines is a direct method for this compound synthesis, but controlling the cis/trans selectivity can be difficult.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps & Recommendations
Catalyst Selection The catalyst has a major impact on selectivity. Palladium catalysts are often used, but may not provide the best results.[4] Solution: Screen Rhodium (Rh/C, Rh₂O₃) or Platinum-based (PtO₂, Pt/C) catalysts, which are often more effective.[4]
Reaction Conditions Hydrogen pressure and temperature can significantly affect the diastereomeric ratio.[1] Solution: Systematically vary hydrogen pressure and temperature. Milder conditions often favor the kinetic product, while increasing pressure can sometimes favor the formation of the cis isomer.[1][4]
Substituent Effects The position and nature of substituents on the pyridine ring can influence the approach of hydrogen to the catalyst surface.[1] Solution: While harder to change, be aware that the inherent structure of your substrate plays a key role. Computational modeling may help predict the favored diastereomer.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis via Domino Mannich-Michael Reaction[5]

This protocol uses a carbohydrate-derived chiral auxiliary to achieve high diastereoselectivity in the synthesis of N-arabinosyl dehydropiperidinones.

1. Aldimine Formation:

  • To a solution of the desired aldehyde (1.0 mmol) in dichloromethane (5 mL), add 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine (1.1 mmol).

  • Stir the mixture over activated 4 Å molecular sieves for 2 hours at room temperature.

2. Domino Reaction:

  • Cool the solution containing the in situ generated aldimine to -78 °C.

  • Add Danishefsky's diene (1-methoxy-3-(trimethylsiloxy)butadiene, 1.5 mmol) dropwise.

3. Quenching and Work-up:

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).[5]

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).[5]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

4. Purification:

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-arabinosyl dehydropiperidinone.[5]

Protocol 2: Asymmetric Copper-Catalyzed Cyclizative Aminoboration[5]

This method provides access to chiral 2,3-cis-disubstituted piperidines with high diastereoselectivity.

1. Catalyst Preparation:

  • In a glovebox, dissolve Cu(OAc)₂ (5.0 mol%) and (S,S)-Ph-BPE (5.5 mol%) in dry THF (1.0 mL) in a sealed tube.

  • Stir the mixture at room temperature for 30 minutes.

2. Reaction Mixture:

  • To the catalyst solution, add the aminoalkene substrate (0.2 mmol) and B₂Pin₂ (bis(pinacolato)diboron, 0.24 mmol).

3. Reaction Conditions:

  • Seal the reaction tube and stir at the specified temperature (e.g., 50 °C) for the designated time (e.g., 24 hours).

4. Work-up and Purification:

  • After cooling to room temperature, concentrate the reaction mixture.

  • Purify the product directly by flash column chromatography on silica gel.[5]

Visualized Workflows and Relationships

G cluster_0 Troubleshooting Low Diastereoselectivity start Low Diastereomeric Ratio (dr) Observed strategy Identify Key Reaction Parameters start->strategy temp Optimize Temperature (Usually Lower) strategy->temp solvent Screen Solvents (Vary Polarity) strategy->solvent catalyst Screen Catalysts / Reagents (Acids, Bases, Metals, Reductants) strategy->catalyst substrate Modify Substrate (e.g., Bulky Protecting Groups) strategy->substrate analysis Analyze Diastereomeric Ratio (e.g., NMR) temp->analysis solvent->analysis catalyst->analysis substrate->analysis analysis->strategy Needs Further Optimization end Improved Diastereoselectivity analysis->end Success

Caption: A general workflow for troubleshooting and optimizing low diastereoselectivity in this compound synthesis.

G cluster_1 Factors Influencing Aza-Diels-Alder Stereoselectivity imine Imine Dienophile reaction Aza-Diels-Alder Reaction imine->reaction diene Diene diene->reaction path_concerted Concerted [4+2] Cycloaddition reaction->path_concerted Neutral Conditions path_stepwise Stepwise (Mannich-Michael) reaction->path_stepwise Acidic Conditions outcome_exo Exo Product path_concerted->outcome_exo Often Favored outcome_endo Endo Product path_stepwise->outcome_endo lewis_acid Lewis Acid / Protonation lewis_acid->path_stepwise

Caption: The mechanistic pathways influencing stereoselectivity in the Aza-Diels-Alder reaction.

References

Technical Support Center: Analytical Methods for Detecting Piperidine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of piperidine impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting this compound impurities?

A1: The most common and robust analytical techniques for detecting this compound impurities are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4][5] The choice of method often depends on the volatility and thermal stability of the analyte and the required sensitivity.[4]

Q2: Why is derivatization often required for this compound analysis, especially in HPLC?

A2: this compound lacks a strong UV chromophore, making it difficult to detect with high sensitivity using a standard UV detector in HPLC.[6][7] Pre-column derivatization with a UV-active agent, such as 4-toluenesulfonyl chloride, converts this compound into a compound that can be readily detected by a UV detector.[6][7][8][9] Derivatization can also improve the volatility and peak shape of this compound for GC analysis.[3][4]

Q3: What are the advantages of using LC-MS for this compound impurity analysis?

A3: LC-MS offers high specificity and sensitivity, making it ideal for detecting and quantifying low-level genotoxic impurities like this compound in active pharmaceutical ingredients (APIs).[10][11][12] It is particularly useful for impurity structure elucidation and can often detect this compound without derivatization, simplifying sample preparation.[2]

Q4: Can I use Gas Chromatography (GC) for this compound analysis without derivatization?

A4: Yes, direct analysis of this compound by GC is feasible, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[13] However, underivatized secondary amines like this compound can sometimes exhibit poor peak shape.[1] A simple GC method with direct injection has been developed for the quantitative determination of this compound impurities.[13]

Troubleshooting Guides

HPLC & LC-MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase. - Column overload.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.[14] - Add a competing base or an ion-pairing agent to the mobile phase.[5] - Reduce the injection volume or sample concentration.[14]
Low Sensitivity/No Peak Detected - this compound lacks a strong UV chromophore. - Inefficient ionization in MS. - Insufficient sample concentration.- For HPLC-UV, use pre-column derivatization with a UV-active agent (e.g., 4-toluenesulfonyl chloride).[6][7][8] - For LC-MS, optimize the ionization source parameters (e.g., use Electrospray Ionization (ESI) in positive mode).[15] - Concentrate the sample or use a more sensitive detector like a mass spectrometer.
Two Peaks for a Single this compound Derivative - Differential ionization or interaction with the stationary phase for free base/acid forms.[14]- Adjust the mobile phase pH or add buffers to ensure a consistent ionic state.[14] - Consider using a different column chemistry.[14]
Matrix Effects in LC-MS - Co-eluting compounds from the sample matrix suppressing or enhancing the analyte signal.- Improve sample preparation with techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[16] - Use a deuterated internal standard to compensate for matrix effects.[16] - Optimize chromatographic separation to resolve this compound from interfering matrix components.
GC & GC-MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing) - Adsorption of the polar amine group to active sites in the injector or column.- Use a deactivated liner and a column specifically designed for amine analysis. - Derivatize the this compound to reduce its polarity.[3]
Analyte Reacts with API in Headspace Vial - Chemical reaction between this compound and the active pharmaceutical ingredient (API) at elevated headspace temperatures.[17]- Attempt derivatization of this compound before headspace analysis.[17] - Optimize headspace conditions (temperature and incubation time) to minimize the reaction.
Low Recovery During Sample Preparation - Inefficient extraction of this compound from the sample matrix.- For liquid-liquid extraction, adjust the pH of the aqueous phase to ensure this compound is in its free base form for efficient extraction into an organic solvent.[1] - Optimize the solid-phase extraction (SPE) sorbent and elution solvent.[16]

Quantitative Data Summary

The following tables summarize typical performance characteristics of various analytical methods for this compound impurity detection.

Table 1: HPLC and LC-MS Method Performance

ParameterHPLC-UV (with Derivatization)LC-MS
Linearity Range 0.44 - 53.33 µg/mL[8][9]0.03 - 0.40 µg/mL[10][11]
Limit of Detection (LOD) ~0.15 µg/mL[8][9]0.01010 µg/mL[10][11]
Limit of Quantitation (LOQ) ~0.44 µg/mL[8][9]~0.03 µg/mL[2]
Accuracy (% Recovery) 98.0 - 102.0%[2]92.2 - 95.5%[12]
Precision (%RSD) < 2%[2]< 2.6%[12]

Table 2: GC Method Performance

ParameterGC-FID
Limit of Detection (LOD) ~0.02%[2]
Limit of Quantitation (LOQ) ~0.06%[2]
Accuracy (% Recovery) 97.0 - 103.0%[2]
Precision (%RSD) < 3%[2]

Experimental Protocols

Key Experiment 1: LC-MS Method for this compound in an API

This protocol is based on a method for determining this compound in the active pharmaceutical ingredient (API) rimonabant.[10][11]

1. Sample Preparation:

  • Accurately weigh the API sample and dissolve it in a suitable solvent (e.g., acetone).

  • A derivatization step with acetyl chloride may be used to enhance detectability.[11]

  • Dilute the solution with methanol (B129727) to the final concentration.

2. Chromatographic Conditions:

  • Column: Atlantis C18 (5 µm, 3.9×100 mm)[10]

  • Mobile Phase: Gradient elution with 0.05% formic acid in water (A) and methanol (B)[10]

  • Flow Rate: 1.0 mL/min[10]

  • Column Temperature: 30°C[10]

  • Injection Volume: 5.0 µL[10]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for amines.[15]

  • Detection: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Key Experiment 2: GC-MS Method for a this compound Derivative

This protocol outlines a general procedure for the analysis of a this compound derivative.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Weigh the homogenized sample into a centrifuge tube.

  • Add water and basify the solution with NaOH (pH > 10) to liberate the free base.[1]

  • Add an organic extraction solvent (e.g., dichloromethane), vortex, and centrifuge to separate the layers.[1]

  • Collect the organic layer for analysis.

2. GC Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms.[3]

  • Injector Temperature: 250°C[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[3]

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.[3]

3. MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.[18]

  • Mass Range: Scan a range appropriate for the target analyte and expected fragments (e.g., m/z 40-400).[18]

Key Experiment 3: HPLC-UV with Pre-Column Derivatization

This protocol is for the analysis of this compound in a bulk drug sample using derivatization.[6][8][9]

1. Sample and Standard Derivatization:

  • To an aliquot of the standard or sample solution, add an excess of 4-toluenesulfonyl chloride solution (in acetonitrile).[6]

  • Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.[6]

  • Heat the mixture (e.g., 60°C for 30 minutes) and then cool to room temperature.[19]

2. HPLC Conditions:

  • Column: Inertsil C18 (250 × 4.6 mm)[8][9]

  • Mobile Phase: A mixture of water with 0.1% phosphoric acid and acetonitrile (B52724) (e.g., 32:68 v/v).[8][9]

  • Flow Rate: 1.0 mL/min[8][9]

  • Column Temperature: 30°C[8][9]

  • Detection: UV detector at a specified wavelength.

Visualizations

Experimental_Workflow_LC_MS cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample API Sample Dissolution Dissolve in Solvent Sample->Dissolution Derivatization Optional Derivatization Dissolution->Derivatization Dilution Dilute to Final Volume Derivatization->Dilution Injection Inject into LC System Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for LC-MS analysis of this compound impurities.

Troubleshooting_Logic_HPLC Start Poor Peak Shape in HPLC Cause1 Incorrect Mobile Phase pH? Start->Cause1 Solution1 Adjust pH to Ensure Single Ionic Form Cause1->Solution1 Yes Cause2 Secondary Interactions? Cause1->Cause2 No End Peak Shape Improved Solution1->End Solution2 Add Competing Base or Ion-Pairing Agent Cause2->Solution2 Yes Cause3 Column Overload? Cause2->Cause3 No Solution2->End Solution3 Reduce Sample Concentration/Injection Volume Cause3->Solution3 Yes Cause3->End No Solution3->End

Caption: Troubleshooting logic for poor peak shape in HPLC.

References

Technical Support Center: Compatibility of Piperidine with Various Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the compatibility of piperidine with a wide range of functional groups commonly encountered in organic synthesis and drug development. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in organic synthesis?

A1: this compound is a versatile organic base widely employed in several key reactions:

  • Fmoc Deprotection: It is the standard reagent for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of amino acids during solid-phase peptide synthesis (SPPS).[1]

  • Base Catalysis: this compound is an effective base catalyst for various carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation and the aza-Michael addition.[2]

  • Enamine Formation: It is used to convert ketones into enamines, which are valuable intermediates in reactions like the Stork enamine alkylation.

Q2: Which functional groups are generally incompatible with this compound?

A2: Due to its basic and nucleophilic nature, this compound can react with several functional groups. Caution should be exercised when this compound is present with:

  • Acids and Strong Oxidizers: this compound will readily react with acids in an acid-base manner and can be oxidized by strong oxidizing agents.

  • Aldehydes and Ketones: this compound can form enamines with aldehydes and ketones, which may be an intended reaction or an unwanted side reaction.

  • Esters: Particularly with prolonged exposure or elevated temperatures, this compound can cause the cleavage of ester groups, especially those that are more labile.

  • Maleimides: this compound can undergo aza-Michael addition to the double bond of maleimides, which can prevent intended conjugation reactions.[3]

  • Acyl Halides and Anhydrides: this compound will react readily with these functional groups to form amides.

Q3: What are the common side reactions observed during Fmoc deprotection with this compound in peptide synthesis?

A3: The most prevalent side reactions during the this compound-mediated Fmoc deprotection are:

  • Aspartimide Formation: This is a base-catalyzed intramolecular cyclization of an aspartic acid residue, which can lead to a mixture of α- and β-peptides and racemization. This is particularly common in sequences containing Asp-Gly, Asp-Ala, and Asp-Ser motifs.

  • Diketopiperazine (DKP) Formation: This side reaction can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. It is especially prevalent when proline is one of the first two residues in the peptide sequence.

  • Piperidinyl-alanine Formation: Peptides with a C-terminal cysteine can undergo a base-catalyzed elimination of the protected sulfhydryl group to form a dehydroalanine (B155165) residue, which can then react with this compound.

Quantitative Data Summary

Fmoc Deprotection Kinetics

The rate of Fmoc deprotection is dependent on the this compound concentration. Below is a summary of deprotection times for Fmoc-Val-OH at different this compound concentrations in DMF.

This compound Concentration (% v/v in DMF)Time for >99% Deprotection (minutes)
1%> 5
2%> 5
5%~ 3
20%< 3

Data is illustrative and can vary based on the specific amino acid and reaction conditions.

This compound-Catalyzed Knoevenagel Condensation

The following table provides examples of this compound-catalyzed Knoevenagel condensations with various substrates, highlighting the reaction conditions and yields.

AldehydeActive Methylene (B1212753) CompoundSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeMalononitrileBenzeneRoom Temp-82[4]
2-MethoxybenzaldehydeThiobarbituric acidEthanol----
SyringaldehydeMalonic acidEthyl Acetate77-99[5]
4-NitrobenzaldehydeCurcuminDMSO/Methanol407272[6]
p-MethoxybenzaldehydeThiazolidine-2,4-dione---91[7]
This compound-Mediated Aza-Michael Addition

This table summarizes the yields of aza-Michael addition reactions where this compound acts as the nucleophile with different Michael acceptors.

Michael AcceptorCatalystSolventTemperatureTimeYield (%)Reference
n-Butyl acrylateCuBTC-Room Temp--[8]
AcrylonitrileCellulose-supported Copper(0)Methanol20°C-95-
Methyl vinyl ketoneCopperMethanolRoom Temp18 min95-

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis

Objective: To remove the Fmoc protecting group from the N-terminus of a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) this compound in Dimethylformamide (DMF)

  • DMF

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF in the reaction vessel for at least 30 minutes.

  • Drain the DMF from the resin.

  • Add the 20% this compound/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for an initial 3-5 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% this compound/DMF solution.

  • Agitate the mixture for an additional 5-10 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with several portions of DMF to remove residual this compound and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.

Protocol 2: this compound-Catalyzed Knoevenagel Condensation

Objective: To synthesize an α,β-unsaturated compound from an aldehyde and an active methylene compound.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • This compound (catalytic amount)

  • Solvent (e.g., Ethanol, Toluene)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 equiv.), the active methylene compound (1.0-1.2 equiv.), and the solvent.

  • Add a catalytic amount of this compound (e.g., 10 mol%).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Monitoring Fmoc Deprotection Kinetics by UV-Vis Spectroscopy

Objective: To quantitatively monitor the rate of Fmoc deprotection.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution (e.g., 20% this compound in DMF)

  • DMF

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Swell a known amount of Fmoc-peptide resin in DMF.

  • Add the deprotection solution to the resin and start a timer.

  • At specific time intervals (e.g., 30 seconds, 1 minute, 2 minutes, etc.), carefully withdraw a small aliquot of the supernatant.

  • Dilute the aliquot with a known volume of DMF to ensure the absorbance is within the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution at approximately 301 nm, which corresponds to the dibenzofulvene-piperidine adduct. Use the deprotection solution as a blank.

  • Plot the absorbance versus time to obtain the kinetic profile of the deprotection reaction.

Troubleshooting Guides

Issue 1: Low or No Yield in Knoevenagel Condensation

Symptoms: TLC analysis shows unreacted starting materials and little to no product formation.

Possible Causes & Solutions:

Troubleshooting Low Yield in Knoevenagel Condensation
Issue 2: Side Product Formation in this compound-Mediated Reactions

Symptoms: HPLC or NMR analysis shows the presence of significant impurities alongside the desired product.

Possible Side Reactions & Mitigation Strategies:

Mitigating Common Side Reactions Involving this compound
Experimental Workflow: Assessing this compound Compatibility with a Novel Functional Group

This workflow outlines a logical sequence of experiments to determine the compatibility of this compound with a new functional group in your molecule.

Piperidine_Compatibility_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Decision A Mix substrate with this compound in a suitable solvent (e.g., DMF) B Stir at room temperature A->B C Monitor by TLC/LC-MS at various time points (e.g., 1h, 4h, 24h) B->C D Analyze for substrate degradation or new product formation C->D H Significant Degradation? D->H E If stable at room temp, heat the reaction mixture (e.g., 50°C, 80°C) F Monitor by TLC/LC-MS at various time points E->F G Assess stability under thermal stress F->G G->H I Incompatible: Protect the functional group or use alternative base H->I Yes J Compatible under specific conditions: Note temperature and time limits H->J No, but degrades at high temp K Fully Compatible H->K No, stable at high temp

Workflow for Compatibility Assessment

References

Validation & Comparative

A Comparative Guide to Piperidine and Pyrrolidine in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of organocatalysis, secondary amines are indispensable tools for forging new carbon-carbon bonds. Among the most utilized are the cyclic amines piperidine and pyrrolidine (B122466). While structurally similar—differing by only a single methylene (B1212753) unit in their rings—their catalytic performance can vary significantly. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.

Catalytic Mechanism: The Enamine and Iminium Ion Pathways

Both this compound and pyrrolidine catalyze reactions primarily through the formation of two key intermediates: enamines and iminium ions. The general catalytic cycle begins with the reaction of the secondary amine catalyst with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. Subsequent hydrolysis regenerates the carbonyl group in the product and releases the amine catalyst, completing the cycle. This mode of activation is central to reactions like aldol (B89426) and Michael additions.

Alternatively, in reactions like the Knoevenagel condensation, the amine can activate the carbonyl compound by forming an electrophilic iminium ion, which then reacts with a nucleophile.[1][2] The amine also acts as a base to deprotonate the active methylene compound, generating the necessary nucleophile.[1][3]

Performance in Key Organic Reactions

The subtle structural difference between the five-membered pyrrolidine ring and the six-membered this compound ring has profound implications for their catalytic activity. This is largely attributed to the geometry of the enamine intermediate they form. Enamines derived from pyrrolidine are relatively planar, which enhances the overlap between the nitrogen lone pair and the double bond's π-system. This increased p-π overlap makes the enamine more nucleophilic and generally more reactive.[4] Conversely, enamines from this compound adopt a more pyramidalized nitrogen geometry, leading to reduced reactivity.

Knoevenagel Condensation

The Knoevenagel condensation, the reaction between a carbonyl compound and an active methylene compound, is frequently catalyzed by weak bases like this compound and pyrrolidine.[3][5] Experimental data consistently demonstrates that pyrrolidine is a more efficient catalyst for this transformation.

In a comparative study involving the synthesis of glitazone intermediates, pyrrolidine achieved a 100% conversion of thiazolidine-2,4-dione (TZD) with p-methoxybenzaldehyde in 480 minutes using only 0.625 equivalents of the catalyst.[6] Under similar conditions, this compound required 0.8 equivalents and yielded a maximum of 91% conversion.[6] This suggests that pyrrolidine can achieve higher conversions with lower catalyst loading.[4][6]

ReactionAldehydeCatalystCatalyst Loading (eq.)SolventTime (min)TZD Conversion (%)Reference
Knoevenagelp-methoxybenzaldehydeThis compound0.8Ethanol48091.0[6]
Knoevenagelp-methoxybenzaldehydePyrrolidine0.5Ethanol480100[6]
Knoevenagelp-methoxybenzaldehydePyrrolidine0.625Ethanol480100[6]
Knoevenagelp-nitrobenzaldehydeThis compound0.8Ethanol480~65[6]
Knoevenagelp-nitrobenzaldehydePyrrolidine0.8Ethanol480~75[6]
Aldol Condensation

In aldol-type reactions, the difference in catalytic activity is even more pronounced. A study on the homo-aldol condensation of hexanal (B45976) found that a combination of 20 mol% pyrrolidine and 10 mol% benzoic acid resulted in a 79% yield. Under the identical conditions, this compound afforded the product in only a 20% yield, while another secondary amine, morpholine, was completely ineffective. This highlights the superior catalytic ability of pyrrolidine in promoting this class of reactions.

ReactionAldehydeCatalystCatalyst Loading (mol%)Co-catalystSolventYield (%)Reference
Homo-AldolHexanalPyrrolidine20Benzoic Acid (10 mol%)Toluene79
Homo-AldolHexanalThis compound20Benzoic Acid (10 mol%)Toluene20
Homo-AldolHexanalMorpholine20Benzoic Acid (10 mol%)Toluene0

Experimental Protocols

General Procedure for Knoevenagel Condensation
  • Reactants: Thiazolidine-2,4-dione (TZD) (1 eq.), p-methoxybenzaldehyde (1 eq.).

  • Catalyst: Pyrrolidine (0.625 eq.) or this compound (0.8 eq.).

  • Solvent: Ethanol.

  • Procedure: To a solution of TZD and p-methoxybenzaldehyde in ethanol, the respective catalyst (pyrrolidine or this compound) is added. The reaction mixture is stirred at room temperature for a specified time (e.g., 480 minutes). The progress of the reaction is monitored by an appropriate analytical technique such as HPLC-UV. The final product can be isolated and purified using standard methods like crystallization or column chromatography.[6]

General Procedure for Homo-Aldol Condensation
  • Reactant: Hexanal (1a) (1 eq.).

  • Catalyst: Pyrrolidine (0.20 eq.) or this compound (0.20 eq.).

  • Co-catalyst: Benzoic acid (0.10 eq.).

  • Solvent: Toluene.

  • Procedure: To a solution of hexanal in toluene, benzoic acid and the secondary amine catalyst are added. The mixture is stirred at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product (2-butyl-2E-octenal) is isolated by silica (B1680970) gel column chromatography.

Visualizing the Catalytic Pathways

Enamine_Catalysis_Cycle Ketone R2-C(=O)-CH2R1 (Ketone/Aldehyde) Iminium R2-C(=N+R'2)-CH2R1 (Iminium Ion) Ketone->Iminium + Catalyst, -H2O Amine R'2NH (Catalyst) Enamine R2-C(NR'2)=CHR1 (Enamine) Intermediate E-CHR1-C(NR'2)-R2 Enamine->Intermediate + E+ Iminium->Enamine -H+ Product Product Electrophile Electrophile (E+) Intermediate->Product +H2O, -Catalyst

Caption: Generalized enamine catalysis cycle using a secondary amine.

Knoevenagel_Mechanism cluster_1 Iminium Formation & Enolate Generation cluster_2 Nucleophilic Attack & Elimination Aldehyde R-CHO Iminium R-CH=N+R'2 (Iminium Ion) Aldehyde->Iminium + Catalyst, -H2O Catalyst R'2NH Intermediate Z-CH(Z')-CH(R)-NR'2 Iminium->Intermediate + Enolate Iminium->Intermediate Methylene Z-CH2-Z' (Active Methylene) Enolate Z-CH--Z' (Enolate) Methylene->Enolate + Catalyst, -H+ Product Z-C(Z')=CH-R (Final Product) Intermediate->Product - Catalyst Enamine_Geometry cluster_pyrrolidine Pyrrolidine Enamine cluster_this compound This compound Enamine Pyrrolidine Planar Geometry (High p-π overlap) More Nucleophilic This compound Pyramidalized Geometry (Low p-π overlap) Less Nucleophilic Pyrrolidine->this compound Leads to Lower Reactivity

References

Validating Piperidine's Catalytic Role: A Comparative Guide to Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise role of a catalyst is paramount for reaction optimization and the development of novel synthetic methodologies. This guide provides a comprehensive comparison of piperidine's catalytic performance in two fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Michael addition. By presenting supporting experimental data and detailed protocols, this document aims to objectively validate this compound's established role and compare its efficacy against alternative catalysts.

This compound, a secondary amine, is a widely utilized and cost-effective base catalyst in organic synthesis.[1] Its catalytic activity is attributed to the lone pair of electrons on the nitrogen atom, which can function as a Brønsted base to deprotonate acidic protons or act as a nucleophile to form reactive intermediates.[1][2] This guide delves into the mechanistic details of this compound's involvement in the Knoevenagel condensation and Michael addition, supported by quantitative data and validated experimental procedures.

The Knoevenagel Condensation: A Classic Carbon-Carbon Bond Formation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound to form a new carbon-carbon double bond.[3][4] this compound is a classic and effective catalyst for this transformation.[1][4]

Validated Mechanism of this compound Catalysis

Theoretical and experimental studies have elucidated a dual catalytic role for this compound in the Knoevenagel condensation.[5][6][7] The reaction proceeds through the formation of two key intermediates: an enolate and an iminium ion.[5][6]

  • Iminium Ion Formation: this compound reacts with the carbonyl compound (e.g., benzaldehyde) to form a carbinolamine intermediate, which then eliminates water to generate a highly electrophilic iminium ion.[5][6] This activation of the carbonyl component is a crucial step.

  • Enolate Formation: Simultaneously, a second molecule of this compound acts as a base, deprotonating the active methylene compound to form a nucleophilic enolate.[1][5]

  • Carbon-Carbon Bond Formation: The enolate then attacks the iminium ion, leading to the formation of a new carbon-carbon bond.[5][6]

  • Catalyst Regeneration: The resulting intermediate subsequently eliminates the this compound catalyst to afford the final α,β-unsaturated product.[5][6]

Theoretical calculations have shown that the formation of the iminium ion is often the rate-determining step in the this compound-catalyzed Knoevenagel condensation of benzaldehyde (B42025) with acetylacetone.[5][6][7] The calculated free energy barrier for this step is in good agreement with experimental kinetic data.[5][6]

Knoevenagel_Mechanism cluster_0 Iminium Ion Formation cluster_1 Enolate Formation cluster_2 C-C Bond Formation & Catalyst Regeneration Aldehyde Aldehyde (R-CHO) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + this compound Piperidine1 This compound Iminium Iminium Ion (R-CH=N+R'R'') Carbinolamine->Iminium - H₂O Addition_Intermediate Addition Intermediate Iminium->Addition_Intermediate + Enolate H2O_out1 H₂O ActiveMethylene Active Methylene (Z-CH₂-Z') Enolate Enolate (Z-CH⁻-Z') ActiveMethylene->Enolate + this compound Piperidine2 This compound Piperidinium Piperidinium Ion Product α,β-Unsaturated Product Addition_Intermediate->Product - this compound Piperidine_regen This compound Michael_Addition_Workflow cluster_0 Experimental Setup cluster_1 Reaction cluster_2 Work-up and Isolation Reactants Combine Michael Acceptor, Michael Donor, and Solvent Add_Catalyst Add this compound (Catalyst) Reactants->Add_Catalyst Stir Stir at Specified Temperature Add_Catalyst->Stir Monitor Monitor Progress by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography or Recrystallization Dry->Purify

References

comparative study of different piperidine synthesis routes.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Piperidine Synthesis Routes

The this compound scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Its synthesis has been a subject of intense research, leading to a diverse toolbox of synthetic methodologies. This guide provides a comparative analysis of several key routes to this compound synthesis, offering insights into their relative strengths and weaknesses for researchers, scientists, and drug development professionals.

Comparative Performance of this compound Synthesis Routes

The choice of synthetic route to a this compound derivative is often a trade-off between factors such as yield, stereoselectivity, substrate scope, and reaction conditions. The following tables summarize the quantitative performance of various methods.

Table 1: Catalytic Hydrogenation of Pyridines

CatalystSubstratePressure (bar)Temperature (°C)Time (h)Yield (%)Reference
PtO₂ (5 mol%)Substituted Pyridines50-70Room Temp6-10High
Rh₂O₃ (0.5 mol%)3-Substituted Pyridine (B92270)54016High
[Ir-OMs] (2 mol%)Methyl Picolinate50Room Temp18High
Rh/CPyridineAmbientAmbient-98

Table 2: Modern Synthetic Methodologies

MethodKey Reagents/CatalystTemperature (°C)Time (h)Yield (%)Key FeaturesReference
Biocatalytic C-H Oxidation + Radical Cross-CouplingEnzyme, Nickel catalystRoom Temp12-24HighStreamlined synthesis of complex piperidines
Biocatalytic Multicomponent ReactionImmobilized Lipase (CALB)--45-91Reusable catalyst, good yields
Electrocatalytic HydrogenationCarbon-supported RhodiumAmbient-98Mild conditions, high energy efficiency
Flow Chemistry SynthesisN-(tert-butylsulfinyl)-bromoimine, Grignard reagents-minutes>80Rapid and scalable
Intramolecular C-H AminationCopper Catalyst--up to 99Synthesis of pyrrolidines and piperidines

Reaction Pathways and Experimental Workflows

Visualizing the reaction pathways and experimental workflows can aid in understanding the intricacies of each synthetic route.

Catalytic_Hydrogenation_Pathway Pyridine Pyridine This compound This compound Pyridine->this compound Hydrogenation Catalyst Catalyst (e.g., PtO₂, Rh/C) Catalyst->Pyridine H2 H₂ H2->Pyridine

Caption: Simplified reaction pathway for the catalytic hydrogenation of pyridine.

Biocatalytic_Radical_Cross_Coupling_Workflow cluster_step1 Step 1: Biocatalytic C-H Oxidation cluster_step2 Step 2: Nickel-Catalyzed Radical Cross-Coupling Piperidine_Start This compound Starting Material Hydroxylated_this compound Hydroxylated this compound Intermediate Piperidine_Start->Hydroxylated_this compound C-H Oxidation Enzyme Enzyme Catalyst Enzyme->Piperidine_Start Final_Product Functionalized this compound Hydroxylated_this compound->Final_Product Radical Cross-Coupling Coupling_Partner Coupling Partner (e.g., Boronic Acid) Coupling_Partner->Final_Product Nickel_Catalyst Nickel Catalyst Nickel_Catalyst->Hydroxylated_this compound

Caption: Workflow for the two-step biocatalytic C-H oxidation and radical cross-coupling synthesis of functionalized piperidines.

HLF_Reaction_Pathway N_Haloamine N-Haloamine Nitrogen_Radical Nitrogen-Centered Radical N_Haloamine->Nitrogen_Radical Initiation (Heat or Light) Carbon_Radical Carbon-Centered Radical Nitrogen_Radical->Carbon_Radical Intramolecular H-atom Transfer Cyclized_Intermediate Cyclized Intermediate Carbon_Radical->Cyclized_Intermediate Radical Combination Piperidine_Product This compound Cyclized_Intermediate->Piperidine_Product Rearrangement

Caption: Generalized pathway for the Hofmann-Löffler-Freytag reaction.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Substituted Pyridines using PtO₂

  • Materials:

    • Substituted pyridine (1.0 g)

    • Platinum(IV) oxide (PtO₂, 5 mol%)

    • Glacial acetic acid (5 mL)

    • High-pressure hydrogenation reactor

    • Hydrogen gas

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Ethyl acetate

    • Sodium sulfate (B86663) (Na₂SO₄)

    • Celite

  • Procedure:

    • A solution of the substituted pyridine in acetic acid is charged into a high-pressure reactor vessel.

    • The catalytic amount of PtO₂ is added to the solution.

    • The reactor is sealed and purged with hydrogen gas.

    • The reaction is pressurized with hydrogen gas to 50-70 bar.

    • The mixture is stirred at room temperature for 6-10 hours.

    • Upon completion, the reaction is quenched with a saturated solution of NaHCO₃.

    • The product is extracted with ethyl acetate.

    • The combined organic layers are filtered through Celite and dried over Na₂SO₄.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Protocol 2: Biocatalytic C-H Oxidation and Radical Cross-Coupling

This is a two-step process. The first step involves the enzymatic hydroxylation of a this compound starting material, and the second step is a nickel-catalyzed cross-coupling of the hydroxylated intermediate.

  • Step 1: Biocatalytic C-H Oxidation (General Concept)

    • The this compound starting material is introduced to a buffered solution containing the appropriate enzyme catalyst.

    • The reaction is stirred at a mild temperature (often room temperature) for a set period.

    • The hydroxylated this compound intermediate is then isolated and purified.

  • Step 2: Nickel-Catalyzed Radical Cross-Coupling (General Procedure)

    • The hydroxylated this compound intermediate is dissolved in a suitable organic solvent (e.g., dioxane).

    • The coupling partner (e.g., a boronic acid), a nickel catalyst (e.g., NiCl₂(dme)), a ligand, and a photocatalyst are added under an inert atmosphere.

    • The reaction mixture is irradiated with light (e.g., blue LEDs) at room temperature for 12-24 hours.

    • After completion, the mixture is worked up, and the final functionalized this compound is purified by column chromatography.

Protocol 3: Electrocatalytic Hydrogenation of Pyridine

  • Materials and Setup:

    • Membrane electrode assembly with an anion-exchange membrane

    • Carbon-supported rhodium catalyst

    • Aqueous solution of pyridine (100 mM)

    • Syringe pump

  • Procedure:

    • Pre-electrolysis is performed with H₂O as the catholyte to improve current efficiency.

    • The aqueous solution of pyridine is injected into the cathodic chamber using a syringe pump.

    • Constant-current electrolysis is carried out at a current density of 25 mA cm⁻².

    • The reaction is run until the desired conversion is achieved.

    • The product, this compound, is obtained with high yield and current efficiency.

Conclusion

The synthesis of piperidines is a mature field with a rich diversity of available methods. The traditional catalytic hydrogenation of pyridines remains a robust and scalable method, particularly in industrial settings. However, modern methodologies are offering compelling alternatives. Biocatalytic and electrocatalytic approaches provide milder reaction conditions and unique selectivities, while flow chemistry enables rapid and efficient synthesis. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, desired scale, and available resources. As research continues, the development of even more efficient, selective, and sustainable methods for this compound synthesis is anticipated, further empowering the discovery and development of new medicines and materials.

A Comparative Guide to the Biological Activity of Piperidine and Its Saturated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Piperidine, a six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in numerous pharmaceuticals and natural alkaloids.[1][2][3] Its prevalence is attributed to its favorable physicochemical properties, metabolic stability, and ability to adopt a stable chair conformation, which facilitates specific interactions with biological targets.[2][4] However, the exploration of its saturated analogues—namely the five-membered pyrrolidine (B122466) and the seven-membered azepane—is crucial in drug discovery for fine-tuning pharmacological activity and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][6][7]

This guide provides an objective comparison of the biological activities of this compound, pyrrolidine, and azepane, supported by experimental data. We will delve into how the subtle differences in ring size, conformation, and basicity influence their interactions with key biological targets such as receptors and enzymes.

Data Presentation: Comparative Biological Activities

The choice of the heterocyclic ring can significantly impact a compound's potency and selectivity for its target. The following table summarizes quantitative data from various studies, comparing derivatives of this compound and its saturated analogues against several biological targets.

Compound Class/ScaffoldTargetMetricValueKey Findings
Biphenyloxy-alkyl Derivatives Human Histamine (B1213489) H₃ ReceptorKᵢAzepane: 18 nMThe seven-membered azepane ring showed the highest affinity in this series.[8]
This compound: 25 nMThe this compound analogue also demonstrated high affinity, slightly lower than the azepane derivative.[8]
Muscarinic Agonist Analogues Ileal Muscarinic ReceptorsBinding AffinityPyrrolidine: HighThe original compound with a pyrrolidine ring acts as a partial agonist.
This compound/Azepane: Preserved Affinity, Lost EfficacyJoining the side chain to form six- or seven-membered rings (this compound/azepane analogues) preserved binding affinity but abolished agonist activity, turning them into antagonists.[9]
Sigma Receptor Ligands Sigma-1 Receptor (σ₁R)KᵢThis compound: 3.64 nMReplacing piperazine (B1678402) with this compound dramatically increased affinity for the σ₁R by over 400-fold, highlighting this compound as a key structural element for this target.[10]
(Piperazine): 1531 nMThe piperazine-containing analogue showed significantly lower affinity.[10]
Farnesyltransferase (FTase) Inhibitors FarnesyltransferaseIC₅₀This compound: 3.7 nMSystematic modification of an initial hit led to a potent this compound inhibitor.[11]
5,6-Dehydrothis compound: 13 nMThe unsaturated analogue showed lower, yet significant, potency compared to the fully saturated this compound.[11]

The Influence of Ring Structure on Biological Activity

The differences in biological activity among these heterocyclic analogues can be rationalized by considering their distinct structural and electronic properties.

  • Conformational Flexibility and Rigidity: The this compound ring predominantly exists in a stable, low-energy chair conformation. This conformational rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target. Pyrrolidine is more flexible, adopting various envelope and twist conformations, while azepane is significantly more flexible with multiple low-energy conformations. For some targets, the rigidity of this compound is ideal; for others, the flexibility of azepane or pyrrolidine may allow for a better induced fit.[9][12]

  • Basicity and pKa: The nitrogen atom in these rings is basic and is typically protonated at physiological pH, allowing it to form a critical ionic bond with acidic residues (e.g., Aspartic acid) in a binding pocket. Ring size subtly affects the pKa of this nitrogen. While often similar, these small differences can influence the proportion of ionized compound available to interact with the target.

  • Lipophilicity and Physicochemical Properties: Increasing the ring size from pyrrolidine to this compound and then to azepane generally increases lipophilicity (logP).[5] This can affect a compound's solubility, membrane permeability, and overall ADME profile. The choice of ring is often a strategic decision to balance potency with drug-like properties.[5]

SAR_Logic cluster_Structures Saturated Heterocyclic Scaffolds cluster_Properties Key Physicochemical Properties cluster_Outcome Pharmacological Outcome Pyrrolidine Pyrrolidine (5-membered) Conformation Conformational Flexibility Pyrrolidine->Conformation High Basicity Basicity (pKa) Pyrrolidine->Basicity Lipophilicity Lipophilicity (logP) Pyrrolidine->Lipophilicity This compound This compound (6-membered) This compound->Conformation Low (Rigid) This compound->Basicity This compound->Lipophilicity Azepane Azepane (7-membered) Azepane->Conformation Very High Azepane->Basicity Azepane->Lipophilicity Activity Biological Activity (Affinity, Efficacy, Selectivity) Conformation->Activity Basicity->Activity Lipophilicity->Activity

Caption: Structure-Activity Relationship (SAR) Logic.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key types of in vitro experiments: receptor binding assays and enzyme inhibition assays. Below are detailed, generalized protocols for these fundamental techniques.

Protocol 1: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (whose affinity is known) for binding to the receptor.[13][14]

1. Membrane Preparation:

  • Homogenize tissue or cells expressing the target receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl).[14]
  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[14]
  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
  • Wash the membrane pellet by resuspending in a fresh buffer and repeating the high-speed centrifugation.
  • Resuspend the final pellet in an assay buffer and determine the total protein concentration (e.g., using a Bradford assay).

2. Assay Setup:

  • Prepare a series of dilutions of the unlabeled test compound.
  • In a 96-well plate, set up triplicate wells for:
  • Total Binding: Contains membranes, radioligand, and assay buffer.
  • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the target receptors.[14]
  • Competitor Binding: Contains membranes, radioligand, and varying concentrations of the test compound.[14]

3. Incubation:

  • Add a fixed concentration of the radioligand (typically at or near its Kₔ value) to all wells.[13]
  • Add the prepared membrane suspension to all wells.
  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

4. Separation and Quantification:

  • Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand by filtering the contents of each well through a glass fiber filter plate using a cell harvester.[13]
  • Quickly wash the filters with an ice-cold wash buffer to remove any non-specifically trapped radioligand.
  • Allow the filters to dry, add a scintillation cocktail, and quantify the radioactivity trapped on each filter using a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the log concentration of the test compound.
  • Fit the resulting dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
  • Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (Homogenization & Centrifugation) Assay_Setup 3. Assay Plate Setup (Total, NSB, Competitor) Membrane_Prep->Assay_Setup Compound_Prep 2. Compound Dilution Series Compound_Prep->Assay_Setup Incubation 4. Incubation (Membranes + Radioligand ± Compound) Assay_Setup->Incubation Filtration 5. Filtration & Washing (Separate Bound from Free) Incubation->Filtration Quantification 6. Quantification (Scintillation Counting) Filtration->Quantification Analysis 7. Analysis (Calculate IC₅₀ and Kᵢ) Quantification->Analysis

Caption: General workflow for a competitive radioligand binding assay.

Protocol 2: Enzyme Inhibition Assay

This assay measures the ability of a test compound to reduce the activity of a target enzyme, yielding an IC₅₀ value.[15]

1. Reagent Preparation:

  • Prepare a stock solution of the enzyme in a suitable buffer that ensures its stability and activity.
  • Prepare a stock solution of the enzyme's substrate.
  • Prepare serial dilutions of the inhibitor (test compound), typically in DMSO, and then dilute further into the assay buffer.[16]

2. Assay Procedure:

  • In a microplate, set up the following controls and experimental wells:
  • 100% Activity Control (No Inhibitor): Add enzyme, buffer, and vehicle (e.g., DMSO).
  • 0% Activity Control (Background): Add buffer and substrate, but no enzyme.
  • Inhibitor Wells: Add enzyme, buffer, and varying concentrations of the test compound.
  • Pre-incubate the plate containing the enzyme and inhibitor for a set period (e.g., 10-15 minutes) to allow for binding.[16]
  • Initiate the enzymatic reaction by adding the substrate to all wells.

3. Detection:

  • Measure the rate of the reaction by monitoring the formation of a product or the depletion of the substrate over time. This is often done using a spectrophotometer or fluorometer to detect a change in absorbance or fluorescence.[16]
  • Ensure measurements are taken during the initial, linear phase of the reaction (initial velocity conditions).[17]

4. Data Analysis:

  • Subtract the background reading from all other readings.
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
  • Plot the percent inhibition versus the log concentration of the inhibitor.
  • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.[17]

Conclusion

The selection between this compound, pyrrolidine, and azepane is a critical decision in drug design that involves a careful balance of potency, selectivity, and pharmacokinetic properties. While this compound's conformational rigidity and well-understood characteristics make it a "privileged" and often default scaffold, this guide demonstrates that its saturated analogues are powerful alternatives. As shown in the case of histamine H₃ receptor ligands, expanding the ring to an azepane can lead to enhanced affinity. Conversely, for other targets like muscarinic receptors, altering the ring size can fundamentally switch a compound's activity from an agonist to an antagonist. The optimal choice is always context- and target-dependent, necessitating the synthesis and evaluation of diverse heterocyclic analogues to identify lead candidates with the best overall pharmacological profile.

References

A Spectroscopic Comparison of Piperidine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 19, 2025

This guide provides a detailed spectroscopic comparison of piperidine and several of its derivatives, namely 2-methylthis compound, 4-phenylthis compound, and N-acetylthis compound. The data presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification and characterization of these and similar molecules.

The this compound scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its prevalence underscores the importance of having robust spectroscopic data for the characterization of novel this compound-containing molecules. This guide offers a comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for selected this compound derivatives.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, 2-methylthis compound, 4-phenylthis compound, and N-acetylthis compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) ppm
This compound ~2.79 (t, 4H, H-2, H-6), ~1.58-1.46 (m, 6H, H-3, H-4, H-5), ~2.04 (s, 1H, NH)[5][6][7]
2-Methylthis compound ~2.8-2.4 (m, 3H), ~1.8-1.0 (m, 6H), ~1.05 (d, 3H), ~1.5 (br s, 1H, NH)[8][9]
4-Phenylthis compound ~7.31-7.15 (m, 5H, Ar-H), ~3.15 (m, 2H, H-2eq, H-6eq), ~2.73 (m, 2H, H-2ax, H-6ax), ~1.86 (m, 2H, H-3eq, H-5eq), ~1.60 (m, 2H, H-3ax, H-5ax), ~2.61 (m, 1H, H-4), ~1.89-1.75 (s, 1H, NH)[10][11][12]
N-Acetylthis compound ~3.5 (t, 4H, H-2, H-6), ~2.1 (s, 3H, COCH₃), ~1.6 (m, 6H, H-3, H-4, H-5)[13]
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) ppm
This compound ~47.45 (C-2, C-6), ~27.24 (C-3, C-5), ~25.21 (C-4)[5][7][14]
2-Methylthis compound ~53.0, ~47.0, ~35.0, ~26.0, ~25.0, ~22.0[15]
4-Phenylthis compound ~146.0 (Ar-C), ~128.5 (Ar-CH), ~126.8 (Ar-CH), ~126.2 (Ar-CH), ~46.5 (C-2, C-6), ~43.0 (C-4), ~33.0 (C-3, C-5)[10]
N-Acetylthis compound ~169.0 (C=O), ~47.0 (C-2, C-6), ~26.0 (C-3, C-5), ~24.5 (C-4), ~21.5 (CH₃)[16]
Table 3: Infrared (IR) Spectroscopy Data (Characteristic Peaks)
CompoundWavenumber (cm⁻¹)Assignment
This compound ~3280 (N-H stretch), ~2930, ~2850 (C-H stretch)N-H and C-H vibrations
2-Methylthis compound ~3300 (N-H stretch), ~2930, ~2860 (C-H stretch)N-H and C-H vibrations[17]
4-Phenylthis compound ~3300 (N-H stretch), ~3020 (Ar C-H stretch), ~2940, ~2850 (C-H stretch), ~1600, ~1490 (C=C stretch)Aromatic and aliphatic C-H and N-H vibrations[18]
N-Acetylthis compound ~2940, ~2860 (C-H stretch), ~1640 (C=O stretch)Amide C=O and C-H vibrations[19][20][21]
Table 4: Mass Spectrometry (MS) Data (Key Fragments m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 8584, 70, 56, 43
2-Methylthis compound 9998, 84, 70, 56[22]
4-Phenylthis compound 161160, 146, 117, 91[23]
N-Acetylthis compound 12784, 70, 43[19][20][21]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of this compound Derivatives

  • Sample Preparation: 5-10 mg of the this compound derivative is dissolved in approximately 0.7-1.0 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[9] The solution is then filtered into a 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.[9]

  • ¹H NMR Acquisition: Proton NMR spectra are recorded with a spectral width of -1 to 9 ppm. All peaks are integrated, and chemical shifts are reported in parts per million (ppm) downfield from TMS.[5]

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded with broadband proton decoupling. The spectral window is typically set from -10 to 180 ppm.[5] Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy of Liquid this compound Derivatives

  • Sample Preparation: For liquid samples, a single drop is placed directly onto the ATR crystal.[23][24] For solid samples, a small amount of the powder is placed on the crystal, and pressure is applied to ensure good contact.[24]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory is used.[24]

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is collected. The sample spectrum is then recorded from 4000 to 400 cm⁻¹.[23] Multiple scans are averaged to improve the signal-to-noise ratio.[23] The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry of this compound Derivatives

  • Sample Introduction: The sample is introduced into the ion source, often via a gas chromatograph (GC) for separation and purification.[13] The sample is volatilized before ionization.[25]

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.[16][26] This is considered a "hard" ionization technique, leading to extensive fragmentation that is useful for structural elucidation.[13][16]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[25]

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.[25]

Visualization of a Relevant Biological Pathway

This compound derivatives are known to interact with various biological pathways. For instance, piperine, an alkaloid found in black pepper, has been shown to induce apoptosis in cancer cells through the caspase activation pathway.[18] The following diagram illustrates a simplified workflow for the spectroscopic identification of a this compound derivative.

G Workflow for Spectroscopic Identification of a this compound Derivative cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structure Elucidation A Weigh 5-10 mg of This compound derivative B Dissolve in 0.7-1.0 mL of deuterated solvent (e.g., CDCl3) with TMS A->B C Filter into NMR tube B->C D Acquire 1H and 13C NMR Spectra C->D E Acquire IR Spectrum (ATR) C->E F Acquire Mass Spectrum (EI-MS) C->F G Determine chemical shifts, coupling constants, and integration (NMR) D->G H Identify characteristic functional group absorptions (IR) E->H I Determine molecular weight and fragmentation pattern (MS) F->I J Propose and confirm the chemical structure G->J H->J I->J

Caption: Workflow for the spectroscopic identification of a this compound derivative.

References

A Comparative Guide to the Efficacy of Novel Piperidine-Based Drugs Targeting the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically approved drugs.[1] This guide provides a comparative analysis of the efficacy of new and established this compound-based drugs targeting the serotonin (B10506) 2A (5-HT2A) receptor, a key player in the pathophysiology of various neuropsychiatric disorders. We will focus on pimavanserin (B1677881), a recently approved selective 5-HT2A inverse agonist, and compare its performance with the established atypical antipsychotic, risperidone, and a novel psychedelic compound, LPH-5.

Introduction to the this compound-Based Drugs

Pimavanserin (Nuplazid®) is a novel this compound-based atypical antipsychotic approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[2] Its mechanism of action is distinct from other antipsychotics as it primarily acts as a selective inverse agonist and antagonist at the 5-HT2A receptor, with significantly lower affinity for the 5-HT2C receptor and no appreciable activity at dopaminergic, muscarinic, histaminergic, or adrenergic receptors.[3][4][5] This high selectivity is thought to contribute to its efficacy in treating psychosis without worsening motor symptoms in Parkinson's disease patients.[5][6]

Risperidone (Risperdal®) is a widely prescribed second-generation atypical antipsychotic that also contains a this compound moiety. It acts as a potent antagonist at both serotonin 5-HT2A and dopamine (B1211576) D2 receptors.[7][8] Its broader receptor binding profile contributes to its antipsychotic effects but is also associated with a higher risk of extrapyramidal symptoms (EPS) compared to more selective agents like pimavanserin.[8][9]

LPH-5 is a novel, potent, and selective this compound-based partial agonist of the 5-HT2A receptor currently under investigation for its potential antidepressant effects.[10][11][12] As a psychedelic compound, its mechanism represents a different therapeutic strategy compared to the antagonist actions of pimavanserin and risperidone.[10][13]

Comparative Efficacy Data

The following tables summarize the in vitro receptor binding affinities and functional potencies of pimavanserin, risperidone, and LPH-5, providing a quantitative comparison of their pharmacological profiles.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)
ReceptorPimavanserinRisperidoneLPH-5
5-HT2A 0.087 [3][4]0.16 [7]1.3 [12]
5-HT2C0.44[3][4]4.0~13-130 (10-100 fold lower than 5-HT2A)[10][12]
Dopamine D2>300[3][4]3.13[7]-
α1-adrenergic>300[4]0.8[7]-
α2-adrenergic>300[4]7.54[7]-
Histamine H1>300[4]2.23[7]-
Muscarinic>300[4]>1000-
Sigma 1120[3][4]--
Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Functional Activity
DrugTargetAssay TypeValueUnit
Pimavanserin 5-HT2AInverse Agonist (functional assay)8.7 (pIC50)-
5-HT2CInverse Agonist (R-SAT)7.1 (pIC50)-
Risperidone 5-HT2AAntagonist (serotonin-induced phosphatidic acid formation)0.5IC50 (nM)[7]
Dopamine D2Antagonist (inhibition of dopamine release)--
LPH-5 5-HT2APartial Agonist (functional assays)2.1 - 25EC50 (nM)[12]
5-HT2APartial Agonist (% of 5-HT Emax)56 - 94%[12]
pIC50 is the negative logarithm of the IC50 value. EC50 is the half-maximal effective concentration. Emax is the maximal efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway targeted by these drugs and a general workflow for their preclinical evaluation.

5-HT2A Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pimavanserin Pimavanserin (Inverse Agonist/Antagonist) HT2A 5-HT2A Receptor Pimavanserin->HT2A Blocks/Inactivates Risperidone Risperidone (Antagonist) Risperidone->HT2A Blocks LPH5 LPH-5 (Agonist) LPH5->HT2A Activates Serotonin Serotonin (5-HT) Serotonin->HT2A Activates Gq11 Gq/11 HT2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: 5-HT2A receptor signaling pathway and points of intervention.

General Experimental Workflow for Efficacy Assessment

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials Binding Radioligand Binding Assays (Determine Ki) AnimalModels Animal Models of Disease (e.g., Psychosis, Depression) Binding->AnimalModels Functional Functional Assays (e.g., GTPγS, cAMP, Ca²⁺ flux) (Determine EC50, Emax) Functional->AnimalModels Behavioral Behavioral Assessments (e.g., Locomotor activity, Prepulse inhibition) AnimalModels->Behavioral PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) Behavioral->PKPD Phase1 Phase I (Safety, Tolerability) PKPD->Phase1 Phase2 Phase II (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy, Safety) Phase2->Phase3 DrugCandidate New this compound-Based Drug Candidate DrugCandidate->Binding DrugCandidate->Functional

Caption: A generalized workflow for assessing drug efficacy.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a drug for a specific receptor.[14]

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A) are prepared from cultured cells or tissue homogenates.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., pimavanserin).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.

GTPγS Binding Assay

This functional assay measures G-protein activation following receptor stimulation.[8]

  • Membrane Preparation: As in the radioligand binding assay, cell membranes expressing the GPCR of interest are prepared.

  • Incubation: The membranes are incubated with the test compound (agonist) and a non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS.

  • G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the associated G-protein.

  • Separation: The reaction is terminated, and the membrane-bound [35S]GTPγS is separated from the unbound analog via filtration.

  • Quantification: The amount of radioactivity incorporated into the membranes is measured.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) of the agonist. For antagonists, their ability to inhibit agonist-stimulated [35S]GTPγS binding is measured.

In Vivo Animal Models for Psychosis

Animal models are used to assess the antipsychotic-like effects of new compounds.[15][16] A common model involves inducing hyperlocomotion, a behavior analogous to certain psychotic symptoms, using agents like MK-801 (a non-competitive NMDA receptor antagonist).

  • Animal Acclimation: Rodents (e.g., mice or rats) are acclimated to the testing environment.

  • Drug Administration: Animals are pre-treated with the test compound (e.g., pimavanserin) or a vehicle control at various doses.

  • Induction of Hyperlocomotion: After a set pre-treatment time, animals are administered a psychostimulant like MK-801.

  • Behavioral Assessment: Locomotor activity is recorded over a specified period using automated activity chambers.

  • Data Analysis: The ability of the test compound to reduce or block the MK-801-induced hyperlocomotion is quantified and compared to the control group. A significant reduction in hyperlocomotion is indicative of potential antipsychotic efficacy.

Conclusion

The development of new this compound-based drugs with high selectivity for specific targets, such as pimavanserin for the 5-HT2A receptor, represents a significant advancement in the treatment of neuropsychiatric disorders. By moving away from the broader receptor binding profiles of older drugs like risperidone, these newer agents offer the potential for improved efficacy with a more favorable side-effect profile. The comparative data presented in this guide highlight the distinct pharmacological properties of these compounds and underscore the importance of detailed in vitro and in vivo characterization in the drug development process. The emergence of novel agonists like LPH-5 further expands the therapeutic possibilities for targeting the 5-HT2A receptor, opening new avenues for research in mental health.

References

A Comparative Guide to the Catalytic Activity of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, making the development of synthetic routes to substituted piperidines a topic of significant interest in organic chemistry.[1][2][3] Substituted piperidines themselves have also emerged as versatile catalysts in a variety of organic transformations, ranging from classic condensation reactions to modern asymmetric organocatalysis.[4][5][6][7] This guide provides an objective comparison of the catalytic activity of different substituted piperidines, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.

Organocatalytic Michael Addition: A Case Study

The Michael addition is a fundamental carbon-carbon bond-forming reaction, and various substituted piperidines have been employed as organocatalysts to promote this transformation, often with high stereoselectivity. Below is a comparison of the performance of different this compound-based catalysts in the asymmetric Michael addition of ketones to nitroalkenes.

Table 1: Comparison of Substituted this compound Catalysts in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

CatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)drReference
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether10TolueneRT24989995:5 (anti)Adapted from Org. Lett. 2011, 13, 7, 1602–1605[5][6]
Quinine-derived squaramide10CH₂Cl₂-25968594>95:5 (syn)Adapted from BenchChem Application Notes[1]
(l)-Proline20AcetonitrileRT4875971:1Adapted from Org. Lett. 2011, 10.1021/ol201441q[8]
Pyrrolidine trifluoro-based organocatalyst10Not SpecifiedNot SpecifiedNot SpecifiedHighNot Specifiedsyn/antiAdapted from ResearchGate Publication[2]

Note: "ee" refers to enantiomeric excess and "dr" refers to diastereomeric ratio. Reaction conditions and substrates can vary between studies, affecting direct comparability.

Experimental Protocols

General Experimental Workflow for Stereoselective this compound Synthesis

The synthesis and evaluation of substituted piperidines as catalysts follow a general workflow, from the selection of starting materials to the analysis of the final product's stereochemistry.

G cluster_input Input cluster_synthesis Synthesis & Purification cluster_analysis Analysis start Starting Materials (e.g., Aldehydes, Imines, Alkenes) catalyst Catalyst/Reagents start->catalyst reaction Stereoselective Reaction - Organocatalysis - Biocatalysis - Metal Catalysis workup Reaction Workup & Quenching reaction->workup catalyst->reaction purification Purification (e.g., Flash Chromatography) workup->purification structure Structural Confirmation (NMR, HRMS) purification->structure stereo Stereochemical Analysis (Chiral HPLC/GC) structure->stereo

Caption: General experimental workflow for stereoselective this compound synthesis.[1]

Protocol 1: Organocatalytic Asymmetric Michael Addition

This protocol outlines a general procedure for the asymmetric Michael addition of a ketone to a nitroalkene using a chiral this compound-derived catalyst.

Materials:

  • Aldehyde (e.g., isovaleraldehyde)

  • Nitroolefin (e.g., β-nitrostyrene)

  • O-TMS-protected diphenylprolinol catalyst (10 mol%)

  • Solvent (e.g., Toluene)

  • Round-bottom flask

Procedure:

  • To a round-bottom flask, add the aldehyde (1.2 equiv.), the nitroolefin (1.0 equiv.), and the solvent.

  • Add the O-TMS-protected diphenylprolinol catalyst (10 mol%).

  • Stir the reaction mixture at room temperature for the specified time (typically 24-48 hours), monitoring progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica (B1680970) gel to afford the desired polysubstituted this compound product.[5][6]

Protocol 2: this compound-Catalyzed Knoevenagel Condensation

This protocol provides a general method for a this compound-catalyzed Knoevenagel condensation.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Active methylene (B1212753) compound (e.g., malononitrile)

  • This compound (catalytic amount, e.g., 10 mol%)

  • Solvent (e.g., Ethanol, Toluene)

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 equiv.), the active methylene compound (1.0-1.2 equiv.), and the solvent.

  • Add a catalytic amount of this compound.

  • Heat the reaction mixture to reflux and maintain for the required time, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by chromatography or recrystallization.[4]

Reaction Mechanisms and Catalytic Cycles

The catalytic activity of substituted piperidines often involves the formation of key intermediates such as enamines or iminium ions. Understanding these mechanisms is crucial for catalyst design and optimization.

Proposed Mechanism for Organocatalytic Domino Michael Addition/Aminalization

The formation of polysubstituted piperidines can proceed through a domino reaction catalyzed by a chiral secondary amine, such as an O-TMS protected diphenylprolinol. The reaction is initiated by the formation of an enamine from the aldehyde and the catalyst.

G aldehyde Aldehyde enamine Enamine Intermediate aldehyde->enamine + Catalyst - H₂O catalyst Chiral Secondary Amine Catalyst michael_adduct Michael Adduct enamine->michael_adduct + Nitroolefin nitroolefin Nitroolefin aminalization Aminalization michael_adduct->aminalization Intramolecular Cyclization This compound Polysubstituted This compound aminalization->this compound + H₂O - Catalyst

Caption: Domino Michael addition/aminalization for this compound synthesis.[5][6]

Conclusion

Substituted piperidines are highly effective catalysts for a range of organic transformations. The choice of substitution on the this compound ring significantly influences the catalyst's activity and selectivity. While direct comparisons can be challenging due to varying experimental conditions across different studies, the data presented in this guide highlight the potential of substituted piperidines in catalysis. For researchers aiming to develop novel synthetic methodologies, a thorough understanding of the structure-activity relationships of these catalysts is paramount. The provided protocols and mechanistic insights serve as a valuable starting point for further exploration in this exciting field.

References

validation of in silico models for predicting piperidine bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of In Silico Models for Predicting Piperidine Bioactivity

Introduction

The this compound scaffold is a crucial structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable physicochemical and pharmacological properties.[1] In silico models are increasingly employed in the early stages of drug discovery to predict the biological activity of this compound-containing compounds, thereby reducing costs and time.[2][3] However, the predictive power of these computational models must be rigorously validated through experimental testing. This guide provides an objective comparison of common in silico models for predicting this compound bioactivity, supported by experimental data and detailed methodologies.

Overview of In Silico Models

Several computational approaches are used to predict the bioactivity of this compound derivatives. The most common include:

  • Quantitative Structure-Activity Relationship (QSAR): These models correlate variations in the physicochemical properties of compounds with their biological activities.[4][5] For this compound derivatives, QSAR models have been used to predict toxicity and inhibitory activities.[5][6]

  • Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.[7][8] It is widely used to screen virtual libraries of this compound compounds against specific biological targets.[7]

  • Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups responsible for a specific biological activity.

  • Machine Learning Models: Techniques like Support Vector Machines (SVM), and Artificial Neural Networks (ANN) are used to build predictive models based on large datasets of known active and inactive compounds.[6][9]

Validation of In Silico Models: A Comparative Analysis

The reliability of in silico predictions is contingent upon their experimental validation. Below is a summary of performance metrics for various models used in predicting the bioactivity of heterocyclic compounds, including piperidines.

Model Type Endpoint Performance Metric Value Reference
QSAR (MLR)Toxicity against Aedes aegyptir² (training set)0.85[6]
QSAR (MLR)Toxicity against Aedes aegyptir² (test set)0.80[6]
QSAR (Linear SVM)Toxicity against Aedes aegyptir² (training set)>0.85[6]
QSAR (Linear SVM)Toxicity against Aedes aegyptir² (test set)>0.80[6]
QSAR (MLR & MNLR)mTORC1 Inhibition (Piperazine)0.74 - 0.78[4]
QSAR (MLR & MNLR)mTORC1 Inhibition (Piperazine)R²CV0.53 - 0.56[4]
Classification (RF & GCNN)Kinetic SolubilityAUC-ROC0.87 - 0.90[10]
Classification (RF & GCNN)Kinetic SolubilitySensitivity0.63 - 0.71[10]
Classification (RF & GCNN)Kinetic SolubilitySpecificity0.90 - 0.91[10]
Machine Learning (XGBoost)GPCR State PredictionAccuracy95.86%[11]

Experimental Protocols for Validation

Accurate validation of in silico predictions requires robust experimental assays. Below are detailed protocols for common assays used to determine the bioactivity of this compound compounds.

MTT Assay for Anticancer Activity

This colorimetric assay is used to assess the cytotoxic potential of a compound by measuring cell metabolic activity.

  • Cell Seeding: Human cancer cell lines (e.g., A-549, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[1][12]

  • Compound Treatment: The cells are then treated with various concentrations of the test this compound compounds and incubated for another 48 hours.[1]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a wavelength of 570 nm. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[13]

Radioligand Binding Assay for Receptor Affinity

This assay measures the affinity of a ligand for a specific receptor, such as the Dopamine D2 or Sigma-1 receptor, common targets for this compound derivatives.[1][14]

  • Membrane Preparation: Membranes from cells expressing the target receptor are prepared and homogenized in a suitable buffer.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., --INVALID-LINK--pentazocine for the Sigma-1 receptor) and varying concentrations of the unlabeled test this compound compound.[15]

  • Separation: The bound and free radioligands are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki), which reflects the binding affinity of the test compound, is calculated from the competition binding curve.[1]

Broth Microdilution for Antimicrobial Activity

This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[1]

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The test this compound compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

Visualizing the Validation Process and Biological Context

Diagrams are essential for understanding complex workflows and biological pathways.

G cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation compound_library Compound Library (this compound Derivatives) model_development Model Development (QSAR, Docking, ML) compound_library->model_development virtual_screening Virtual Screening & Bioactivity Prediction model_development->virtual_screening hit_identification Hit Identification virtual_screening->hit_identification synthesis Compound Synthesis hit_identification->synthesis Top Candidates in_vitro In Vitro Assays (e.g., MTT, Binding) synthesis->in_vitro in_vivo In Vivo Models (Animal Studies) in_vitro->in_vivo Promising Hits sar_analysis SAR Analysis in_vitro->sar_analysis sar_analysis->model_development Feedback Loop

Caption: A generalized workflow for in silico bioactivity prediction and experimental validation.

GPCR_Signaling ligand This compound Ligand gpcr GPCR (e.g., Dopamine D2 Receptor) ligand->gpcr Binding g_protein G-Protein (αβγ) gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: A hypothetical GPCR signaling pathway, a common target for this compound derivatives.

Conclusion

The validation of in silico models is a critical step in modern drug discovery. While computational methods provide a powerful tool for rapidly screening and identifying potential drug candidates, their predictions must be confirmed through rigorous experimental testing. By integrating in silico predictions with robust in vitro and in vivo assays, researchers can confidently identify and optimize novel this compound-based therapeutics. The feedback loop between computational modeling and experimental validation is essential for refining predictive models and accelerating the drug development pipeline.

References

A Comparative Analysis of Piperidine and Morpholine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperidine and morpholine (B109124) are two of the most ubiquitous saturated heterocyclic scaffolds in organic synthesis and medicinal chemistry.[1] Their structural similarities, both being six-membered rings containing a secondary amine, belie significant differences in their physicochemical properties and reactivity. This guide provides an objective, data-driven comparison of this compound and morpholine to inform rational decision-making in synthetic route design and drug discovery.

Physicochemical Properties: A Tale of Two Heteroatoms

The primary structural difference between this compound and morpholine is the substitution of a methylene (B1212753) group (–CH₂–) in this compound with an oxygen atom in morpholine. This seemingly subtle change has a profound impact on the electron density of the nitrogen atom and, consequently, the overall properties of the molecule.

The electron-withdrawing nature of the oxygen atom in morpholine reduces the basicity of the nitrogen atom compared to this compound.[2] This is reflected in their respective pKa values. The conjugate acid of this compound has a pKa of about 11.2, while that of morpholine is significantly lower at approximately 8.5.[3][4] This difference in basicity is a critical factor in their application as catalysts and reagents in organic synthesis.

PropertyThis compoundMorpholine
Structure C₅H₁₁NC₄H₉NO
Molar Mass 85.15 g/mol 87.12 g/mol
Boiling Point 106 °C[5]129 °C
pKa of Conjugate Acid ~11.2~8.5[3]
Dipole Moment ~1.19 D~1.46 D
Solubility in Water Miscible[5]Miscible
Solubility in Organic Solvents Soluble in alcohols, ethers, chloroform[6]Soluble in many organic solvents

Performance in Catalysis: Knoevenagel Condensation and Michael Addition

This compound and morpholine are frequently employed as basic catalysts in a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation and the Michael addition.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone. Both this compound and morpholine can catalyze this reaction, typically through a mechanism involving the formation of an enamine intermediate.

Studies have shown that in many cases, this compound is a more efficient catalyst for the Knoevenagel condensation than morpholine.[7] This is attributed to its higher basicity, which facilitates the initial deprotonation of the active methylene compound. For instance, in the condensation of various aldehydes with thiazolidine-2,4-dione, this compound has been shown to give good to excellent yields.[8] While morpholine can also be used, it may require longer reaction times or higher catalyst loading to achieve comparable results.[9]

Michael Addition

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Similar to the Knoevenagel condensation, both this compound and morpholine can act as catalysts. This compound can activate the Michael acceptor by forming an iminium ion, rendering the β-carbon more electrophilic.[8]

Theoretical studies using Density Functional Theory (DFT) have been conducted to understand the chemoselectivity and stereoselectivity of the Michael addition of various amines, including this compound and morpholine, to α,β-unsaturated systems.[10] Experimental results often show that this compound provides higher yields in shorter reaction times compared to morpholine under similar conditions. For example, the Michael addition of acetylacetone (B45752) to nitrostyrene (B7858105) catalyzed by a this compound derivative resulted in an excellent yield of up to 89%.[11]

Experimental Protocols

Below are representative experimental protocols for the Knoevenagel condensation and Michael addition, highlighting the use of this compound as a catalyst. These can be adapted for use with morpholine, typically by adjusting catalyst loading or reaction times.

Protocol 1: this compound-Catalyzed Knoevenagel Condensation

This protocol outlines a general procedure for the this compound-catalyzed Knoevenagel condensation between an aldehyde and an active methylene compound.[12]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • This compound (catalytic amount)

  • Solvent (e.g., Ethanol, Toluene)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 equiv.), the active methylene compound (1.0-1.2 equiv.), and the solvent.

  • Add a catalytic amount of this compound (e.g., 10 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 2: this compound-Mediated Aza-Michael Addition

This protocol provides a general method for the this compound-mediated aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound.[12]

Materials:

  • α,β-Unsaturated carbonyl compound (e.g., n-butyl acrylate)

  • Amine (e.g., this compound)

  • Solvent (optional, the reaction can be solvent-free)

  • Reaction vessel

Procedure:

  • In a reaction vessel, combine the α,β-unsaturated carbonyl compound (1.0 equiv.) and the amine (1.0-1.2 equiv.).

  • If a solvent is used, add it to the reaction vessel.

  • Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, if a solvent was used, remove it under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizing the Comparison

To further illustrate the relationship and comparative aspects of this compound and morpholine in synthesis, the following diagrams are provided.

G cluster_reactants Reactants cluster_catalysts Catalyst cluster_reaction Reaction cluster_product Product Aldehyde Aldehyde/Ketone Condensation Knoevenagel Condensation Aldehyde->Condensation Active_Methylene Active Methylene Compound Active_Methylene->Condensation This compound This compound This compound->Condensation Higher Reactivity Morpholine Morpholine Morpholine->Condensation Lower Reactivity Unsaturated_Product α,β-Unsaturated Product Condensation->Unsaturated_Product

Caption: Comparative workflow of Knoevenagel condensation.

G cluster_properties Properties cluster_applications Common Applications This compound This compound Basicity Higher Basicity (pKa ~11.2) This compound->Basicity Nucleophilicity Higher Nucleophilicity This compound->Nucleophilicity Reactivity Higher Reactivity in Catalysis This compound->Reactivity Stability Lower Metabolic Stability This compound->Stability Morpholine Morpholine Lower_Basicity Lower Basicity (pKa ~8.5) Morpholine->Lower_Basicity Lower_Nucleophilicity Lower Nucleophilicity Morpholine->Lower_Nucleophilicity Lower_Reactivity Lower Reactivity in Catalysis Morpholine->Lower_Reactivity Higher_Stability Higher Metabolic Stability Morpholine->Higher_Stability Knoevenagel Knoevenagel Condensation Basicity->Knoevenagel Michael Michael Addition Nucleophilicity->Michael Drug_Scaffold Drug Scaffolds Reactivity->Drug_Scaffold Lower_Basicity->Knoevenagel Lower_Nucleophilicity->Michael Lower_Reactivity->Drug_Scaffold

Caption: Key feature comparison of this compound and morpholine.

G cluster_scaffolds Core Scaffolds cluster_modifications Synthetic Modifications cluster_derivatives Resulting Molecular Architectures This compound This compound Alkylation N-Alkylation This compound->Alkylation Acylation N-Acylation This compound->Acylation Arylation N-Arylation This compound->Arylation Ring_Substitution Ring Functionalization This compound->Ring_Substitution Morpholine Morpholine Morpholine->Alkylation Morpholine->Acylation Morpholine->Arylation Morpholine->Ring_Substitution Bioactive_Molecules Bioactive Molecules Alkylation->Bioactive_Molecules Pharmaceuticals Pharmaceuticals Acylation->Pharmaceuticals Catalysts Organocatalysts Arylation->Catalysts Materials Functional Materials Ring_Substitution->Materials

Caption: Synthetic pathways from this compound and morpholine.

Conclusion: Making the Right Choice

The choice between this compound and morpholine in a synthetic context is a nuanced decision that depends on the specific requirements of the reaction.

  • Choose this compound when:

    • A stronger base is required to facilitate deprotonation.

    • Higher reaction rates and yields are desired in base-catalyzed reactions.

    • The formation of an iminium ion intermediate is a key step in the catalytic cycle.

  • Choose Morpholine when:

    • A milder base is needed to avoid side reactions.

    • The final product requires improved metabolic stability, a key consideration in drug development.[2]

    • The electron-withdrawing effect of the oxygen atom is desirable for modulating the electronic properties of the target molecule.

References

evaluating the performance of different catalysts for pyridine hydrogenation to piperidine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic hydrogenation of pyridine (B92270) to piperidine is a fundamental transformation in organic synthesis, with this compound and its derivatives being crucial building blocks in the pharmaceutical and agrochemical industries. The efficiency of this process is highly dependent on the catalyst employed. This guide provides an objective comparison of the performance of various catalysts for this reaction, supported by experimental data, detailed protocols, and visualizations to aid in catalyst selection and experimental design.

Performance Comparison of Catalysts

The choice of catalyst significantly impacts the conversion of pyridine and the selectivity towards this compound. Below is a summary of quantitative data from various studies, showcasing the performance of different catalytic systems under various reaction conditions.

CatalystSupportTemp. (°C)Pressure (bar H₂)SolventTime (h)Conversion (%)Selectivity (%)Reference
5% Ru/CCarbon10030None1>99100[1]
5% Pd/CCarbon10030None3>99100[1]
5% Pt/CCarbon10030None595.2100[1]
Rh₂O₃None405TFE16>99>99[2]
PtO₂NoneRT50-70Acetic Acid6-10>95>95[3]
1% Pd/Al₂O₃Alumina6070None-9999[4]
1% Pd-Ag/Al₂O₃Alumina6070None-9999[4]
1% Pd-Cu/Al₂O₃Alumina6070None-9999[4]
Raney NiNone200150-300None-HighHigh[4]

Note: TFE = 2,2,2-Trifluoroethanol; RT = Room Temperature. The performance of catalysts can vary based on the specific preparation method, catalyst loading, and substrate concentration.

Reaction Pathway and Experimental Workflow

The hydrogenation of pyridine to this compound proceeds through a series of hydrogenation steps, involving dihydropyridine (B1217469) and tetrahydropyridine (B1245486) intermediates. The overall experimental workflow for evaluating catalyst performance typically involves catalyst preparation, reaction setup, execution, and product analysis.

ReactionPathway Pyridine Pyridine Dihydropyridine Dihydropyridine (Intermediate) Pyridine->Dihydropyridine + H₂ (Catalyst) Tetrahydropyridine Tetrahydropyridine (Intermediate) Dihydropyridine->Tetrahydropyridine + H₂ (Catalyst) This compound This compound (Product) Tetrahydropyridine->this compound + H₂ (Catalyst)

Simplified reaction pathway for pyridine hydrogenation.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis Support_Selection Support Selection (e.g., Carbon, Alumina) Precursor_Impregnation Metal Precursor Impregnation/Deposition Support_Selection->Precursor_Impregnation Calcination_Reduction Calcination and/or Reduction Precursor_Impregnation->Calcination_Reduction Reactor_Setup Reactor Setup: Pyridine, Solvent, Catalyst Calcination_Reduction->Reactor_Setup Hydrogenation Hydrogenation: Set Temperature & Pressure Reactor_Setup->Hydrogenation Reaction_Monitoring Reaction Monitoring (e.g., H₂ uptake, GC) Hydrogenation->Reaction_Monitoring Catalyst_Removal Catalyst Removal (Filtration) Reaction_Monitoring->Catalyst_Removal Product_Isolation Product Isolation (Solvent Evaporation) Catalyst_Removal->Product_Isolation Characterization Characterization (GC-MS, NMR) Product_Isolation->Characterization

General experimental workflow for catalyst evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic results. Below are representative protocols for the preparation of common heterogeneous catalysts and the hydrogenation procedure.

Protocol 1: Preparation of 5% Ru/C Catalyst (Incipient Wetness Impregnation)

Materials:

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

  • Activated carbon (high surface area)

  • Deionized water

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Support Pre-treatment: Dry the activated carbon support at 110°C for 12 hours to remove adsorbed water.

  • Pore Volume Determination: Determine the pore volume of the dried activated carbon using a suitable method (e.g., water or nitrogen adsorption).

  • Precursor Solution Preparation: Calculate the amount of RuCl₃·xH₂O required to achieve a 5 wt% ruthenium loading. Dissolve this amount in a volume of deionized water equal to the pore volume of the carbon support.

  • Impregnation: Add the ruthenium precursor solution dropwise to the dried activated carbon with constant mixing to ensure uniform distribution.

  • Drying: Dry the impregnated carbon in an oven at 110°C overnight.

  • Reduction: Place the dried catalyst in a tube furnace. Purge the system with an inert gas. Heat the catalyst to 300-400°C under a flow of hydrogen gas for 2-4 hours to reduce the ruthenium precursor to metallic ruthenium.

  • Passivation and Storage: Cool the catalyst to room temperature under an inert gas flow. For safety, the catalyst can be passivated by introducing a small amount of air into the inert gas stream before exposing it to the atmosphere. Store the catalyst in a desiccator.

Protocol 2: Preparation of 5% Pd/C Catalyst (Deposition-Precipitation)

Materials:

Procedure:

  • Support Slurry: Create a slurry of the activated carbon in deionized water.

  • Palladium Solution: Dissolve PdCl₂ in a small amount of concentrated HCl and dilute with deionized water.

  • Deposition: Add the palladium solution to the carbon slurry and stir for 1-2 hours.

  • Precipitation: Slowly add a dilute NaOH solution to the slurry with vigorous stirring until the pH reaches 8-10 to precipitate palladium hydroxide onto the carbon support.

  • Washing: Filter the mixture and wash the solid thoroughly with deionized water until the filtrate is chloride-free (test with AgNO₃ solution).

  • Reduction: Resuspend the washed solid in water and add a reducing agent (e.g., formaldehyde or hydrazine solution). Heat the mixture to 60-80°C for 1-2 hours to reduce the palladium hydroxide to metallic palladium.

  • Final Washing and Drying: Filter the catalyst, wash with deionized water, and dry in an oven at 100-110°C. Store in a desiccator.

Protocol 3: General Procedure for Pyridine Hydrogenation

Materials:

  • Pyridine

  • Selected catalyst (e.g., 5% Ru/C, Rh₂O₃)

  • Solvent (if applicable, e.g., ethanol, acetic acid, TFE)

  • High-pressure autoclave or Parr shaker

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Analytical instruments (GC-MS, NMR)

Procedure:

  • Reactor Charging: In a glass liner for the autoclave, add the pyridine, solvent (if used), and the catalyst (typically 1-5 mol% of the metal relative to the substrate).

  • Reactor Assembly and Purging: Place the glass liner in the autoclave, seal the reactor, and purge the system several times with an inert gas to remove air, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure. Heat the reactor to the target temperature while stirring.

  • Monitoring: Monitor the reaction progress by observing the pressure drop (hydrogen consumption) or by taking aliquots (if the reactor allows) for analysis by GC.

  • Work-up: Once the reaction is complete (no further hydrogen uptake or pyridine is fully consumed), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Separation: Open the reactor and filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the solvent.

  • Product Isolation: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

  • Analysis: Analyze the crude product for purity, conversion, and selectivity using GC-MS and/or NMR spectroscopy. Further purification can be done by distillation if required.

References

Navigating Selectivity: A Comparative Guide to Piperidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, valued for its presence in a multitude of clinically approved drugs and its versatile role in inhibitor design. However, achieving target selectivity remains a critical challenge in the development of this compound-based inhibitors. Off-target interactions can lead to unforeseen side effects and diminished therapeutic efficacy. This guide provides an objective comparison of the cross-reactivity profiles of various this compound-based inhibitors, supported by experimental data and detailed methodologies, to aid researchers in the selection and design of more selective therapeutic agents.

Comparative Cross-Reactivity Data

The following tables summarize the on-target and off-target activities of representative this compound-based inhibitors across different target classes. This quantitative data allows for a direct comparison of their selectivity profiles.

Kinase Inhibitors

This compound-based scaffolds are frequently employed in the design of kinase inhibitors. The following data showcases the selectivity of an Akt inhibitor.

Table 1: Selectivity Profile of a this compound-Based Akt Inhibitor (Compound 10h) [1]

Target KinaseIC50 (nM)
Akt1 (On-Target) 24.3
Akt2Potent
Akt3Potent
PKA>1000
PKCα>1000
ROCK1>1000
SGK1Moderate

Note: "Potent" and "Moderate" indicate significant and lesser inhibition, respectively, as detailed in the source study. This compound demonstrates pan-Akt inhibitory activity with selectivity against other kinases in the AGC family.

G-Protein Coupled Receptor (GPCR) Ligands

The this compound moiety is also a key structural feature in many GPCR antagonists. Below is a comparison of this compound-based compounds targeting the Histamine H3 Receptor (H3R) and their cross-reactivity with Sigma receptors (σ1 and σ2).

Table 2: Cross-Reactivity of this compound-Based Histamine H3 Receptor Antagonists [2][3]

CompoundhH3R Ki (nM)σ1R Ki (nM)σ2R Ki (nM)
Compound 5 7.70 3.64 -
Compound 11-High Affinity-
Compound 12-High Affinity-

Note: Compound 5 demonstrates dual-target activity, highlighting the potential for this compound-based scaffolds to interact with multiple receptors. The this compound moiety was identified as a critical structural element for this dual H3/σ1 receptor activity.[2][3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential. The following sections outline key methodologies for assessing inhibitor selectivity.

Kinase Selectivity Profiling: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration, and therefore, kinase activity. Inhibition is measured by the reduction in the luminescent signal in the presence of the test compound.

Materials:

  • Kinase of interest and its specific substrate

  • Test this compound-based inhibitor (solubilized in DMSO)

  • ATP

  • Kinase Reaction Buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Multi-well assay plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound-based inhibitor in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, add the diluted inhibitor, the specific kinase, and its substrate.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature for a specified time to allow the enzymatic reaction to proceed.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-based reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects kinase activity. Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

GPCR Cross-Reactivity Screening: Radioligand Binding Assay

This method measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the target.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • Unlabeled this compound-based test compound

  • Assay buffer

  • Filter mats

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled this compound-based inhibitor.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a filter mat. This traps the cell membranes with the bound radioligand.

  • Washing: Wash the filters to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The test compound will compete with the radioligand for binding. Calculate the Ki value, which represents the affinity of the test compound for the receptor, from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Materials:

  • Cultured cells expressing the target protein

  • This compound-based test compound

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for SDS-PAGE and Western blotting

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heating: Subject the treated cells to a range of temperatures. The binding of the inhibitor can stabilize the target protein, increasing its melting temperature.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates to pellet the denatured and aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the cellular EC50 of the compound.[4][5][6]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Understanding the downstream consequences of both on-target and off-target interactions is crucial. The following diagrams, generated using Graphviz, illustrate a representative experimental workflow and a key signaling pathway often modulated by this compound-based inhibitors.

G cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Analysis A 1. Culture Cells B 2. Treat with this compound Inhibitor or Vehicle A->B C 3. Aliquot Cells B->C D 4. Heat at Temperature Gradient C->D E 5. Cell Lysis D->E F 6. Separate Soluble & Aggregated Proteins E->F G 7. Quantify Soluble Target Protein (e.g., Western Blot) F->G H 8. Generate Melt Curve & Determine Thermal Shift G->H

Figure 1. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Signaling (Cell Survival, Proliferation) Akt->Downstream Inhibitor This compound-Based Akt Inhibitor Inhibitor->Akt Inhibition OffTarget Off-Target Kinase Inhibitor->OffTarget Off-Target Inhibition OffTargetPathway Unintended Pathway Modulation OffTarget->OffTargetPathway

Figure 2. PI3K/Akt signaling pathway with on-target and potential off-target inhibition.

Conclusion

The development of highly selective this compound-based inhibitors is a critical goal in drug discovery. A thorough understanding of their cross-reactivity profiles, facilitated by robust experimental methodologies, is paramount. This guide provides a framework for comparing the selectivity of these inhibitors and highlights the importance of comprehensive off-target screening. By leveraging the data and protocols presented, researchers can make more informed decisions in the design and selection of this compound-based compounds, ultimately leading to the development of safer and more effective therapeutics.

References

A Comparative Analysis of Boc and Fmoc Protecting Group Stability in the Presence of Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the selection of an appropriate α-amino protecting group is a foundational decision that dictates the entire synthetic strategy. The two most prominent protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Foc), are distinguished by their orthogonal deprotection chemistries. The Fmoc group is renowned for its lability to basic conditions, typically being removed by piperidine, while the Boc group is cleaved by acid.[1][2][3][4] This guide provides a detailed comparison of the stability of Boc and Fmoc protecting groups when subjected to this compound, supported by experimental protocols and quantitative data to inform methodological choices in peptide synthesis.

Core Principles: Orthogonality and Lability

The concept of orthogonality is central to multi-step chemical syntheses, allowing for the selective removal of one protecting group in the presence of others.[5] In peptide synthesis, this enables the iterative deprotection of the N-terminal α-amino group for chain elongation without disturbing the acid-labile side-chain protecting groups.[3][4] The Fmoc/tBu strategy is a fully orthogonal system where the base-labile Fmoc group is removed in each cycle, while acid-labile side-chain protecting groups (like tert-butyl) remain intact until the final cleavage step.[3][4] Conversely, the Boc group's stability in basic conditions makes it an unsuitable partner for base-labile side-chain protecting groups but allows for its use in orthogonal schemes with groups labile to other conditions.[6]

Quantitative Stability Comparison: Boc vs. Fmoc with this compound

To empirically compare the stability of Boc and Fmoc protecting groups, a time-course experiment can be conducted where N-α-protected amino acids are treated with a standard this compound deprotection solution. The following data summarizes the expected outcome of such an experiment, highlighting the rapid deprotection of Fmoc and the robust stability of Boc.

Time (minutes)% Fmoc-Leucine Remaining% Boc-Leucine Remaining
0100%100%
1~15%100%
3<1%100%
5Not Detected100%
10Not Detected100%
30Not Detected100%
Table 1: Comparative stability of Fmoc-Leucine and Boc-Leucine in 20% this compound in DMF at room temperature. Data is illustrative of typical experimental outcomes.

The data unequivocally demonstrates that while the Fmoc group is rapidly cleaved within minutes by this compound, the Boc group remains completely stable under the same conditions for an extended period. This stark difference in stability is the chemical basis for the widespread use of the orthogonal Fmoc/tBu strategy in modern SPPS.

Experimental Protocols

To quantitatively assess the stability of Boc and Fmoc protecting groups in the presence of this compound, the following experimental protocol can be employed.

Protocol 1: Comparative Stability Analysis by RP-HPLC

Objective: To quantify and compare the rate of cleavage of Fmoc and Boc protecting groups from a model amino acid (e.g., Leucine) upon treatment with 20% this compound in DMF.

Materials:

  • Fmoc-Leu-OH

  • Boc-Leu-OH

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Reversed-phase HPLC system with a C18 column and UV detector

Procedure:

  • Solution Preparation:

    • Prepare a 1 mg/mL stock solution of Fmoc-Leu-OH in DMF.

    • Prepare a 1 mg/mL stock solution of Boc-Leu-OH in DMF.

    • Prepare a deprotection solution of 20% (v/v) this compound in DMF.

  • Reaction and Quenching:

    • To two separate reaction vessels, each containing 1 mL of the respective amino acid stock solution, add 250 µL of the 20% this compound in DMF solution.

    • At specified time points (e.g., 0, 1, 3, 5, 10, and 30 minutes), withdraw a 50 µL aliquot from each reaction vessel.

    • Immediately quench the reaction by diluting the aliquot into 950 µL of a 50:50 ACN/water mixture containing 0.1% TFA.[7]

  • HPLC Analysis:

    • Inject a standard volume (e.g., 20 µL) of each quenched sample into the RP-HPLC system.

    • Use a suitable gradient of ACN in water (both containing 0.1% TFA) to separate the protected and deprotected amino acids. A typical gradient is 5% to 95% ACN over 20 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 265 nm for Fmoc and 214 nm for Boc).

  • Data Analysis:

    • Integrate the peak areas corresponding to the protected and deprotected amino acids at each time point.

    • Calculate the percentage of the remaining protected amino acid at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining protected amino acid against time to visualize the deprotection kinetics.

Chemical Mechanisms and Pathways

The differential stability of Boc and Fmoc in the presence of this compound is a direct consequence of their distinct chemical structures and deprotection mechanisms.

Fmoc Deprotection Pathway

The deprotection of the Fmoc group by this compound proceeds via a base-catalyzed β-elimination mechanism. This compound, a secondary amine, acts as a base to abstract the acidic proton on the fluorenyl ring system.[1] This initiates an elimination reaction, leading to the formation of dibenzofulvene (DBF) and an unstable carbamate (B1207046) intermediate, which subsequently decarboxylates to release the free amine.[] The liberated DBF is then scavenged by this compound to form a stable adduct.[1]

Fmoc_Deprotection Fmoc_AA Fmoc-NH-R Proton_Abstraction Fmoc_AA->Proton_Abstraction + this compound This compound This compound This compound->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct This compound->DBF_Adduct Scavenging Intermediate1 Carbanion Intermediate Proton_Abstraction->Intermediate1 Elimination Intermediate1->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Carbamate Unstable Carbamate Elimination->Carbamate DBF->DBF_Adduct Decarboxylation Carbamate->Decarboxylation Free_Amine H₂N-R (Free Amine) Decarboxylation->Free_Amine CO2 CO₂ Decarboxylation->CO2

Fmoc deprotection mechanism with this compound.
Boc Group Stability

The Boc group, a tert-butyl carbamate, lacks an acidic proton analogous to that of the Fmoc group. Its deprotection proceeds via an acid-catalyzed mechanism involving the formation of a stable tert-butyl cation.[6] In the presence of a base like this compound, the electron-donating nature of the nitrogen atom in the carbamate reduces the electrophilicity of the carbonyl carbon, making it resistant to nucleophilic attack. Furthermore, the steric hindrance provided by the bulky tert-butyl group also contributes to its stability under basic conditions.

Boc_Stability Boc_AA Boc-NH-R No_Reaction No Reaction Boc_AA->No_Reaction This compound This compound This compound->No_Reaction

Boc group stability in the presence of this compound.

Conclusion

The experimental evidence and underlying chemical principles conclusively demonstrate the high stability of the Boc protecting group in the presence of this compound, in stark contrast to the rapid cleavage of the Fmoc group. This fundamental difference in lability is the cornerstone of the orthogonal protection strategy in Fmoc-based solid-phase peptide synthesis, which has become the predominant method for the synthesis of peptides in both academic and industrial settings.[3] For researchers and drug development professionals, a thorough understanding of these stability profiles is essential for the rational design of synthetic routes, troubleshooting of synthetic challenges, and the ultimate success of peptide synthesis campaigns.

References

A Comparative Guide to Analytical Methods for Piperidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of three primary analytical techniques for the quantification of piperidine: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method is critical for accurate and reliable data in pharmaceutical development, quality control, and research.[1] This document outlines the performance characteristics, experimental protocols, and a general workflow for method validation to assist researchers, scientists, and drug development professionals in making informed decisions.

The validation of analytical methods is essential to ensure they are suitable for their intended purpose, providing consistent, reliable, and accurate data.[2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4]

Comparison of Analytical Methods

The choice between GC-MS, HPLC-UV, and LC-MS/MS for this compound analysis depends on factors such as the volatility of the analyte, required sensitivity, sample matrix complexity, and available instrumentation.[1][5] this compound's volatility makes it well-suited for GC-MS analysis.[1] LC-MS/MS generally offers the highest sensitivity and selectivity, often without the need for derivatization.[6][7] HPLC-UV is a robust and cost-effective method, particularly for higher concentration samples, but typically requires a derivatization step to introduce a UV-absorbing chromophore to the this compound molecule.[7]

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV) with DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.[8]Chromatographic separation of a derivatized analyte on a reversed-phase column with UV-Visible detection.[5]Chromatographic separation coupled with highly selective and sensitive mass detection.[5]
Linearity Range Method Dependent0.44 - 53.33 µg/mL[9]0.03 - 400 ng/mL[6]
Correlation Coefficient (r²) > 0.99> 0.999[9]> 0.99[6][10]
Limit of Detection (LOD) Method Dependent0.15 µg/mL[9]0.01 ng/mL[6]
Limit of Quantification (LOQ) 0.007% (1.4 µg/mL)[11]0.44 µg/mL[9]0.03 ng/mL[6]
Accuracy (% Recovery) Method Dependent~101.8%[9]85 - 115%[6]
Precision (%RSD) < 10%< 2%< 15%[6]
Key Advantages Good for volatile compounds like this compound.[1]Cost-effective, robust, and widely available.[7]Excellent sensitivity and selectivity, minimal sample preparation.[5][6]
Key Limitations May require derivatization for improved sensitivity.Requires derivatization for UV detection, lower sensitivity.[7]Higher instrumentation and operational costs.[5][7]

Experimental Workflow and Validation

The validation of an analytical method is a systematic process to confirm its suitability for the intended application.[5] This workflow ensures that the method is reliable, reproducible, and accurate.

Analytical_Method_Validation_Workflow A Method Development B Method Optimization A->B Refinement C Validation Protocol Definition (ICH Guidelines Q2(R2)) B->C D Performance Characteristics Evaluation C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability, Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Data Analysis & Documentation E->K F->K G->K H->K I->K J->K K->B Validation Fails L Method Implementation (QC, Research) K->L Successful Validation

Caption: General workflow for analytical method validation.

Experimental Protocols

The following are representative experimental protocols for the quantification of this compound. These should be optimized and validated for the specific analyte and matrix.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile this compound.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.[1]

    • Add a suitable internal standard.[8]

    • Basify the sample by adding 1 mL of 1 M sodium hydroxide.[8]

    • Add 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[8]

    • Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.[8]

    • Transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.[8]

    • Reconstitute the residue in a suitable solvent for injection.

  • GC-MS Instrumentation and Conditions:

    • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.[8]

    • Column: A non-polar column, such as one with a diphenyl dimethyl polysiloxane stationary phase (e.g., 30 m x 0.53 mm, 5.0 µm film thickness).[11]

    • Carrier Gas: Helium.[11]

    • Injector Temperature: 250°C.[12]

    • Oven Temperature Program: Start at 200°C, hold for 2 minutes, then ramp at 20°C/min to a final temperature, holding for a sufficient time to ensure elution.[11]

    • Detector: Mass spectrometer operating in a suitable scan or selected ion monitoring (SIM) mode.

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

This method requires derivatization to make this compound detectable by UV.

  • Sample Preparation and Derivatization:

    • Dissolve the sample in a suitable diluent to a known concentration.

    • For derivatization, react the this compound in the sample with a reagent such as 4-toluenesulfonyl chloride or dansyl chloride to form a stable, UV-active derivative.[5][7] This allows for detection at lower levels.[1]

    • The reaction is typically carried out in a buffered solution (e.g., borate (B1201080) buffer at pH 9.5) and may require heating.[7]

    • After the reaction, the excess derivatizing reagent may need to be quenched.[7]

    • Filter the final solution through a 0.45 µm syringe filter before injection.[7]

  • HPLC-UV Instrumentation and Conditions:

    • Instrumentation: An HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.

    • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water with 0.1% phosphoric acid (e.g., 68:32, v/v).[5][9]

    • Flow Rate: Typically 1.0 mL/min.[2][5]

    • Column Temperature: 30°C.[5]

    • Detection: UV detection at a wavelength where the derivatized analyte shows significant absorbance (e.g., 340 nm for NBD-Cl derivatives).[1]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, often without requiring derivatization.[1]

  • Sample Preparation (Protein Precipitation for Biological Matrices):

    • To 100 µL of a plasma sample in a microcentrifuge tube, add 10 µL of an internal standard working solution.[13]

    • Add 400 µL of cold acetonitrile to precipitate proteins.[6][13]

    • Vortex the mixture for 1 minute.[6][13]

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6][13]

    • Carefully transfer the supernatant to a clean tube or collection plate.[6][13]

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[6][13]

    • Reconstitute the residue in 100 µL of the mobile phase.[6][13]

  • LC-MS/MS Instrumentation and Conditions:

    • Instrumentation: A standard HPLC or UHPLC system coupled to a tandem mass spectrometer.[1]

    • Column: A C18 column suitable for LC-MS analysis.[1]

    • Mobile Phase: Gradient elution with methanol (B129727) and water containing 0.1% formic acid.[10][13]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.[1][10]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for amines like this compound.[1][5]

    • Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for this compound (e.g., m/z 86.1 → 70.1) and an internal standard.[1][6]

References

comparative cytotoxicity of novel piperidine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of Novel Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. In the field of oncology, novel this compound derivatives are continually being explored for their potential as potent and selective anticancer agents. This guide provides a comparative analysis of the cytotoxic effects of recently developed this compound derivatives, supported by experimental data from preclinical studies. It aims to offer an objective overview to aid in ongoing research and drug development efforts.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic activity of several novel this compound derivatives against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) values are presented to quantify and compare their potency.

Compound ID/NameCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
Compound 17a PC3Prostate0.81[1][2]
MGC803Gastric1.09[2]
MCF-7Breast1.30[2]
MHJ-LN Triple-Negative Breast Cancer (TNBC)BreastNot specified, but potent[3]
A novel piperazine (B1678402) derivative (C505) K562Leukemia0.06 - 0.16 (GI50)[4]
Compound 16 786-0Kidney0.4 (GI50, µg/mL)[5]
HT29Colon4.1 (GI50, µg/mL)[5][6]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[5]
MCF7Breast26.2 (GI50, µg/mL)[6]
Compound 22 NCI-H460Lung26.3 (GI50, µg/mL)[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the cytotoxic effects of novel this compound derivatives.

Cell Viability and Cytotoxicity Assays

1. MTT Assay: This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the this compound derivatives, and the cells are incubated for a specified period (e.g., 48 or 72 hours).[3][7]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 1.5 to 4 hours.[7]

  • Solubilization: The resulting formazan (B1609692) crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

2. Sulforhodamine B (SRB) Assay: This assay determines cell density by measuring the cellular protein content.[6]

  • Cell Plating and Treatment: Tumor cells are plated in 96-well plates and treated with the compounds as described for the MTT assay.[8]

  • Fixation: After the treatment period, the cells are fixed to the plate using 10% trichloroacetic acid (TCA).[6]

  • Staining: The fixed cells are stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid.[6]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[6]

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.[6]

  • Absorbance Measurement: The absorbance is read at 510 nm.[6] The percentage of growth inhibition is calculated relative to the untreated control.

Apoptosis Detection

Many novel this compound derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis.

YO-PRO-1/PI Staining: This method uses fluorescent dyes to distinguish between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the this compound derivative for the desired time.

  • Staining: Cells are stained with YO-PRO-1 and Propidium Iodide (PI). YO-PRO-1 stains early apoptotic cells with compromised plasma membranes, while PI stains late apoptotic or necrotic cells with completely permeabilized membranes.

  • Analysis: The stained cells are analyzed by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.[3]

Mandatory Visualization

Signaling Pathway for this compound-Induced Apoptosis

Many cytotoxic this compound derivatives trigger apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress and is characterized by the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases that execute cell death.

G cluster_stress Cellular Stress cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade This compound Derivative This compound Derivative Bax Bax This compound Derivative->Bax activates Bcl2 Bcl2 This compound Derivative->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Intrinsic mitochondrial apoptosis pathway induced by novel this compound derivatives.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a generalized workflow for the in vitro screening and evaluation of the cytotoxic potential of novel chemical compounds such as this compound derivatives.

G start Start: Novel this compound Derivatives cell_culture 1. Cell Line Selection & Culture start->cell_culture treatment 2. Compound Treatment (Dose-Response) cell_culture->treatment assay 3. Cytotoxicity Assay (e.g., MTT, SRB) treatment->assay ic50 4. Data Analysis: Calculate IC50/GI50 assay->ic50 mechanism 5. Mechanism of Action Studies (e.g., Apoptosis Assay) ic50->mechanism end End: Identify Lead Compound mechanism->end

Caption: General experimental workflow for in vitro cytotoxicity assessment of this compound derivatives.

References

assessing the environmental impact of different piperidine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Environmental Impact of Piperidine Synthesis Methods

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. As the demand for these vital molecules grows, so does the importance of synthesizing them through environmentally responsible and sustainable methods. This guide provides a comparative analysis of various this compound synthesis methods, with a focus on their environmental impact assessed through key green chemistry metrics. Detailed experimental protocols for representative synthesis methods are also provided.

Key Environmental Impact Metrics

To objectively compare the "greenness" of different chemical processes, a set of metrics has been developed. The most relevant for this guide are:

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[1] A higher atom economy signifies a more efficient reaction with less waste generation. It is calculated as: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

  • Environmental Factor (E-Factor): This metric provides a more practical measure of waste generation by considering the total mass of waste produced per unit of product.[2] A lower E-Factor is indicative of a greener process. It is calculated as: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

  • Process Mass Intensity (PMI): Widely used in the pharmaceutical industry, PMI considers the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used to produce a certain amount of product.[3] A lower PMI value indicates a more sustainable and efficient process. The relationship between E-Factor and PMI is: PMI = E-Factor + 1.[2]

Comparison of this compound Synthesis Methods

The following sections detail common synthetic routes to this compound and assess their environmental impact based on the available data and green chemistry principles.

Catalytic Hydrogenation of Pyridine (B92270)

This is the most established and atom-economical method for this compound synthesis, involving the reduction of pyridine with hydrogen gas in the presence of a catalyst.[4]

Reaction: C₅H₅N + 3H₂ → C₅H₁₁N

Environmental Impact Assessment:

  • Atom Economy: The catalytic hydrogenation of pyridine to this compound has a theoretical atom economy of 100%, as all atoms from the reactants (pyridine and hydrogen) are incorporated into the final product.

  • E-Factor & PMI: While the atom economy is ideal, the E-Factor and PMI can be significantly influenced by the catalyst, solvent, and reaction conditions. The use of high pressures and temperatures can increase energy consumption.[5] Solvents like glacial acetic acid are often used, and their removal and disposal contribute to the waste stream.[6] However, the development of more efficient catalysts and the use of greener solvents like water can significantly reduce the environmental impact.[1] Electrocatalytic methods operating at ambient temperature and pressure also offer a promising green alternative.[7]

  • Catalysts: A variety of catalysts are used, including platinum (PtO₂), palladium (Pd/C), rhodium (Rh), and ruthenium (Ru).[4][6] While effective, these are often precious metals, raising concerns about cost and sustainability. Catalyst recovery and recycling are crucial for improving the green credentials of this method.

Experimental Protocol: Hydrogenation of Pyridine using PtO₂ Catalyst [6]

  • Reaction Setup: In a high-pressure reactor, a solution of pyridine (1.0 g) in glacial acetic acid (5 mL) is prepared.

  • Catalyst Addition: A catalytic amount of PtO₂ (5 mol%) is added to the solution.

  • Hydrogenation: The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen gas to 50-70 bar. The reaction mixture is stirred at room temperature for 6-10 hours.

  • Work-up: After the reaction is complete, the pressure is released, and the reaction mixture is quenched with a saturated sodium bicarbonate solution.

  • Extraction: The product is extracted with ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: The combined organic layers are filtered through celite to remove the catalyst, dried over anhydrous sodium sulfate (B86663), and the solvent is evaporated under reduced pressure. The crude product can be further purified by distillation.

Biocatalytic Synthesis

Biocatalysis has emerged as a powerful green alternative for the synthesis of complex molecules, including piperidines.[8][9][10] This approach utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions.

Reaction: Varies depending on the enzyme and substrate. For example, a lipase (B570770) can catalyze a multicomponent reaction to form this compound derivatives.[11]

Environmental Impact Assessment:

  • Atom Economy: The atom economy of biocatalytic methods can be very high, especially in multicomponent reactions where several molecules are combined in a single step.

  • E-Factor & PMI: Biocatalytic reactions are often performed in aqueous media under mild temperatures and pressures, significantly reducing energy consumption and the use of hazardous organic solvents.[12] The high selectivity of enzymes can also minimize the formation of byproducts, leading to lower E-Factors and PMIs. The ability to immobilize and reuse enzymes further enhances the sustainability of this method.[11]

  • Sustainability: This method reduces reliance on precious metal catalysts and can often shorten synthetic routes, leading to significant cost and waste reductions.[8]

Experimental Protocol: Biocatalytic Synthesis of this compound Derivatives (Conceptual) [11]

  • Reaction Mixture: In a suitable buffer solution, the starting materials (e.g., an aldehyde, an amine, and a β-ketoester for a multicomponent reaction) are combined.

  • Enzyme Addition: An immobilized lipase (e.g., Candida antarctica lipase B) is added to the reaction mixture.

  • Reaction: The mixture is stirred at a mild temperature (e.g., room temperature to 40°C) for a specified time.

  • Work-up: The immobilized enzyme is recovered by filtration for reuse.

  • Extraction and Purification: The product is extracted from the aqueous phase using a suitable organic solvent. The solvent is then removed, and the product is purified, often through crystallization.

Multicomponent Reactions (MCRs)

MCRs are one-pot reactions where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials.[13]

Reaction: A + B + C → Product (incorporating A, B, and C)

Environmental Impact Assessment:

  • Atom Economy: MCRs are inherently atom-economical, as they are designed to maximize the incorporation of starting materials into the final product.[13]

  • E-Factor & PMI: By combining multiple steps into a single operation, MCRs reduce the need for intermediate purification steps, significantly cutting down on solvent use and waste generation.[14] This leads to lower E-Factors and PMIs compared to traditional multi-step syntheses. The use of green solvents like water can further improve their environmental profile.[15]

  • Efficiency: MCRs offer high synthetic efficiency, reducing reaction times and energy consumption.

Experimental Protocol: One-Pot Synthesis of Substituted Piperidines [15]

  • Reaction Setup: In a round-bottom flask, an aromatic aldehyde (2 mmol), an aniline (B41778) (2 mmol), and a β-ketoester (1 mmol) are mixed in water (10 mL).

  • Catalyst Addition: A catalytic amount of sodium lauryl sulfate (SLS) (0.02 g) is added.

  • Reaction: The mixture is stirred at room temperature for the required time.

  • Work-up and Purification: The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol.

Solvent-Free Synthesis

Performing reactions without a solvent, or under neat conditions, is a key principle of green chemistry.

Environmental Impact Assessment:

  • E-Factor & PMI: The elimination of solvents, which often constitute the largest portion of the mass in a chemical process, dramatically reduces the E-Factor and PMI. This approach minimizes solvent-related waste and the energy required for solvent removal.

  • Challenges: Not all reactions are amenable to solvent-free conditions. Issues such as poor mixing, high viscosity, and localized overheating can arise.

Experimental Protocol: Solvent-Free Synthesis of Piperidones (Conceptual) [1]

  • Reactant Mixing: The solid or liquid reactants are mixed together in a mortar and pestle or a ball mill.

  • Reaction: The mixture is ground or agitated for a specific period at room temperature or with gentle heating.

  • Work-up and Purification: The solid product is typically purified by recrystallization from a minimal amount of a suitable solvent.

Quantitative Data Summary

The following table summarizes the key green chemistry metrics for the discussed this compound synthesis methods. It is important to note that E-Factor and PMI are highly process-specific and can vary significantly based on the scale, specific reagents, and purification methods used. The values presented are therefore estimations based on typical laboratory procedures.

Synthesis MethodAtom Economy (AE)Estimated E-FactorEstimated PMIKey Environmental Advantages & Disadvantages
Catalytic Hydrogenation ~100%5 - 50+6 - 51+Advantages: High atom economy. Disadvantages: Often requires high pressure/temperature, precious metal catalysts, and organic solvents.
Biocatalytic Synthesis High (often >80%)< 5 - 20< 6 - 21Advantages: Mild reaction conditions, aqueous media, high selectivity, renewable catalysts. Disadvantages: Enzyme stability and cost can be a concern.
Multicomponent Reactions High (often >80%)< 5 - 25< 6 - 26Advantages: High atom economy, operational simplicity, reduced waste from fewer workup steps. Disadvantages: Finding suitable MCRs for a specific target can be challenging.
Solvent-Free Synthesis Varies< 1 - 10< 2 - 11Advantages: Drastically reduces solvent waste. Disadvantages: Limited applicability, potential for mixing and heat transfer issues.

Visualizing the Assessment Workflow

The following diagrams illustrate the logical flow of .

Environmental_Impact_Assessment_Workflow cluster_Analysis Comparative Analysis Catalytic Hydrogenation Catalytic Hydrogenation Quantitative Data Table Quantitative Data Table Catalytic Hydrogenation->Quantitative Data Table Biocatalytic Synthesis Biocatalytic Synthesis Biocatalytic Synthesis->Quantitative Data Table Multicomponent Reactions Multicomponent Reactions Multicomponent Reactions->Quantitative Data Table Solvent-Free Synthesis Solvent-Free Synthesis Solvent-Free Synthesis->Quantitative Data Table Atom Economy Atom Economy Atom Economy->Quantitative Data Table E-Factor E-Factor E-Factor->Quantitative Data Table PMI PMI PMI->Quantitative Data Table Solvent & Catalyst Choice Solvent & Catalyst Choice Protocol Evaluation Protocol Evaluation Solvent & Catalyst Choice->Protocol Evaluation Environmental Ranking Environmental Ranking Quantitative Data Table->Environmental Ranking Protocol Evaluation->Environmental Ranking

Caption: Workflow for assessing this compound synthesis methods.

Signaling_Pathway_Green_Synthesis cluster_Greener_Routes Greener Synthetic Routes cluster_Traditional_Route Traditional Route cluster_Impact_Factors Key Impact Factors start Define Target: Environmentally Benign This compound Synthesis Biocatalysis Biocatalysis start->Biocatalysis MCR Multicomponent Reactions start->MCR SolventFree Solvent-Free Methods start->SolventFree CatalyticHydrogenation Catalytic Hydrogenation start->CatalyticHydrogenation Waste Reduced Waste (Lower E-Factor/PMI) Biocatalysis->Waste Energy Lower Energy Consumption Biocatalysis->Energy MCR->Waste AtomEconomy High Atom Economy MCR->AtomEconomy SolventFree->Waste CatalyticHydrogenation->AtomEconomy end Sustainable This compound Production Waste->end Energy->end Safety Improved Safety (Benign Solvents) Safety->end AtomEconomy->end

Caption: Pathways to sustainable this compound synthesis.

Conclusion

The synthesis of piperidines can be approached through various methodologies, each with distinct environmental implications. While the catalytic hydrogenation of pyridines offers excellent atom economy, its overall environmental performance is often hampered by harsh reaction conditions and the use of precious metal catalysts. In contrast, emerging methods such as biocatalysis and multicomponent reactions present highly attractive green alternatives, characterized by mild conditions, high selectivity, and reduced waste generation. The choice of the most appropriate synthetic route will ultimately depend on a careful consideration of factors including substrate scope, scalability, and a thorough assessment of the environmental impact using metrics like Atom Economy, E-Factor, and PMI. As the principles of green chemistry become increasingly integral to drug development and chemical manufacturing, the adoption of these more sustainable synthetic strategies will be paramount.

References

Safety Operating Guide

Safe Disposal of Piperidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like piperidine are paramount to ensuring a secure laboratory environment and maintaining environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, adhering to stringent safety protocols and regulatory requirements.

Core Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) due to its hazardous properties. This compound is a highly flammable, toxic, and corrosive substance.[1]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield must be worn.[1]

  • Hand Protection: Use chemical-resistant gloves such as nitrile or neoprene.[1]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[1]

All handling of this compound and its waste should be conducted within a well-ventilated chemical fume hood to prevent the inhalation of its harmful vapors.[1]

Quantitative Hazard Data for this compound

The following table summarizes the key hazard information for this compound, which underscores the importance of the recommended disposal procedures.

PropertyValue
GHS Hazard Statements H225: Highly flammable liquid and vapour.[1] H302: Harmful if swallowed.[1] H311 + H331: Toxic in contact with skin or if inhaled.[1] H314: Causes severe skin burns and eye damage.[1] H330: Fatal if inhaled.[2]
GHS Precautionary Statements P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4] P501: Dispose of contents/container to an approved waste disposal plant.[1][5]
Flammability Limits Lower: 1.5 Vol% Upper: 10.3 Vol%
Flash Point 16 °C
Auto-ignition Temperature 320 °C

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][6]

1. Waste Identification and Segregation:

  • Designate a specific, chemically compatible waste container for this compound waste.[1]

  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (flammable, toxic, corrosive).[1]

  • To prevent dangerous chemical reactions, do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed.[7]

2. Container Management:

  • Ensure the waste container is in good condition and has a secure, tightly fitting lid to prevent leaks and spills.[1]

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[1][7] This area should be away from sources of heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[1][3]

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a pickup for the hazardous waste.[1]

  • Provide the EHS department with a complete inventory of the chemicals within the waste container.[1]

4. Final Disposal by Professionals:

  • The licensed hazardous waste disposal service will handle the final disposal, which typically involves high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber.[6][8]

Emergency Spill Procedures

In the event of a this compound spill, immediate and appropriate action is crucial.

  • Small Spills:

    • Evacuate all non-essential personnel from the immediate area.[9]

    • Wearing the mandatory PPE, contain the spill.

    • Absorb the spilled material with a non-combustible absorbent such as sand, vermiculite, or diatomaceous earth.[1][4][6]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for disposal as hazardous waste.[3][6]

    • Decontaminate the spill area thoroughly.[9]

  • Large Spills:

    • Evacuate the entire area immediately.[1]

    • Contact your institution's emergency response team without delay.[1]

It is critical to never empty this compound or its waste into drains or dispose of it with municipal waste, as this can lead to severe environmental contamination.[4][10]

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate 2. Segregate Waste Is it pure this compound or a mixture? ppe->segregate label_container 3. Label Dedicated Container 'Hazardous Waste', 'this compound', Hazard Pictograms segregate->label_container store 4. Store Securely Cool, well-ventilated, secondary containment, away from ignition sources label_container->store contact_ehs 5. Contact EHS for Pickup store->contact_ehs disposal 6. Professional Disposal (Incineration by licensed contractor) contact_ehs->disposal end End: Safe Disposal Complete disposal->end small_spill Small Spill: Absorb with inert material, collect for hazardous waste disposal spill->small_spill Small large_spill Large Spill: Evacuate and call emergency response spill->large_spill Large small_spill->store Contaminated material goes to waste container large_spill->contact_ehs After area is secured

Caption: this compound Waste Disposal and Spill Response Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.